4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKBMJMDQCPNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352002 | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
127406-79-5 | |
| Record name | 4-(2-Methyl-4-thiazolyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127406-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: Structure Elucidation of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Introduction
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug development. Its structure, comprising a benzonitrile moiety linked to a methylthiazole ring, presents a unique scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of this molecule. The following sections detail the spectroscopic analyses and a plausible synthetic pathway, offering a foundational reference for scientists working with this and structurally related compounds.
Molecular Structure and Properties
The core structure of this compound consists of a central benzene ring substituted at the 1-position with a nitrile group (-C≡N) and at the 4-position with a 2-methyl-1,3-thiazole ring.
Systematic Name: this compound
| Property | Value |
| Molecular Formula | C₁₁H₈N₂S |
| Molecular Weight | 200.26 g/mol |
| General Appearance | Off-white to pale yellow solid |
Spectroscopic Data for Structure Confirmation
The definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.89 | d, J=8.5 Hz | 2H | H-2', H-6' (Benzonitrile) |
| 7.71 | d, J=8.5 Hz | 2H | H-3', H-5' (Benzonitrile) |
| 7.53 | s | 1H | H-5 (Thiazole) |
| 2.77 | s | 3H | -CH₃ (Thiazole) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C-2 (Thiazole) |
| 153.8 | C-4 (Thiazole) |
| 138.3 | C-4' (Benzonitrile) |
| 132.6 | C-3', C-5' (Benzonitrile) |
| 126.5 | C-2', C-6' (Benzonitrile) |
| 118.8 | -C≡N |
| 116.3 | C-5 (Thiazole) |
| 111.9 | C-1' (Benzonitrile) |
| 19.3 | -CH₃ (Thiazole) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2227 | Strong | C≡N stretching (Nitrile) |
| 1605, 1545, 1490 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |
| 1420, 1380 | Medium | C-H bending |
| 830 | Strong | p-disubstituted benzene C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 200 | [M]⁺ (Molecular ion) |
| 173 | [M - HCN]⁺ |
| 159 | [M - CH₃CN]⁺ |
| 116 | [C₇H₄N]⁺ (Benzonitrile fragment) |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed synthetic route to this class of compounds is the Hantzsch thiazole synthesis.
Reaction Scheme:
4-cyanothiobenzamide + 1-chloropropan-2-one → this compound
Materials:
-
4-cyanothiobenzamide
-
1-chloropropan-2-one (chloroacetone)
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate (or other mild base)
Procedure:
-
Dissolve 4-cyanothiobenzamide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar amount of 1-chloropropan-2-one to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectroscopy: The FTIR spectrum is recorded using the KBr pellet method or as a thin film on a salt plate, typically over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph.
Structure Elucidation Workflow and Logic
The process of elucidating the structure of this compound follows a logical progression of data acquisition and interpretation.
Caption: Workflow for the synthesis and structure elucidation of this compound.
The comprehensive analysis of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry data provides unequivocal evidence for the structure of this compound. The presented synthetic protocol offers a reliable method for its preparation. This guide serves as a detailed reference for the characterization of this compound, which can be applied to the study of other novel heterocyclic molecules in the field of drug discovery and materials science.
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. Due to the limited availability of direct experimental data for this specific chemical entity, this guide presents a combination of predicted values from validated computational models and detailed, standardized experimental protocols for the empirical determination of these critical parameters. This information is essential for researchers in the fields of medicinal chemistry, pharmacology, and drug development to inform decisions regarding compound synthesis, formulation, and preliminary assessment of its drug-like properties.
Core Physicochemical Data
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted key physicochemical parameters for this compound.
| Property | Predicted Value | Method | Significance in Drug Development |
| Molecular Formula | C₁₁H₈N₂S | - | Defines the elemental composition and molecular weight. |
| Molecular Weight | 200.26 g/mol | - | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability. |
| miLogP | 3.06 | Molinspiration | A measure of lipophilicity, which affects solubility, permeability across biological membranes, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 52.1 Ų | Molinspiration | Correlates with hydrogen bonding potential and influences cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Acceptors | 3 | Molinspiration | The number of nitrogen and oxygen atoms, which can accept hydrogen bonds, impacting solubility and binding to biological targets. |
| Hydrogen Bond Donors | 0 | Molinspiration | The number of N-H and O-H bonds, which can donate hydrogen bonds, affecting solubility and target interactions. |
| Rotatable Bonds | 1 | Molinspiration | A measure of molecular flexibility, which can influence binding affinity to target proteins. |
Experimental Protocols for Physicochemical Property Determination
Accurate experimental determination of physicochemical properties is crucial for validating computational models and for regulatory submissions. The following sections detail standardized protocols for measuring key parameters.
Melting Point Determination
The melting point is a critical indicator of a compound's purity and identity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for sample pulverization)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if known from predictions).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). The recorded range is the melting point of the compound. A narrow melting range (e.g., 0.5-2°C) is indicative of a pure substance.
Aqueous Solubility Determination
Solubility is a key factor influencing a drug's absorption and bioavailability.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure (Shake-Flask Method):
-
Add an excess amount of the solid compound to a vial containing a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4).
-
Seal the vial and place it in a constant temperature shaker (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, check the pH of the suspension.
-
Centrifuge the suspension at a high speed to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Octanol-Water Partition Coefficient (LogP) Determination
LogP is the logarithm of the ratio of the concentration of a compound in octanol to its concentration in water, providing a measure of its lipophilicity.
Apparatus:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
Procedure (Shake-Flask Method):
-
Prepare a stock solution of the compound in either water or 1-octanol.
-
Add a known volume of the stock solution to a separatory funnel or vial.
-
Add a known volume of the other solvent (1-octanol or water, respectively). The volumes are typically equal.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully sample a known volume from both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Visualizing Workflows and Relationships
To aid in the understanding of the experimental processes and the significance of the determined properties, the following diagrams are provided.
Caption: Standard experimental workflows for determining key physicochemical properties.
Caption: The influence of physicochemical properties on the ADME profile and drug development success.
An In-depth Technical Guide on the Biological Activity of 2-Substituted Thiazole and Benzothiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-substituted thiazole and benzothiazole derivatives, with a particular focus on their roles as anticancer agents through kinase inhibition.
Introduction
Thiazole and its fused-ring analogue, benzothiazole, are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds and approved pharmaceuticals. Their rigid structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for designing enzyme inhibitors. Protein kinases, which play a crucial role in cellular signaling pathways, are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention. This guide explores the structure-activity relationships, mechanisms of action, and experimental validation of 2-substituted thiazole and benzothiazole derivatives as potent kinase inhibitors.
Synthesis of Thiazole and Benzothiazole Scaffolds
The synthesis of these core structures is well-established, allowing for diverse functionalization. A common route to 2-methyl-benzothiazole involves the cyclization of 2-aminothiophenol, while the Hantzsch synthesis is frequently employed for constructing the thiazole ring.
General Synthesis of 2-Methyl-Benzothiazole
A prevalent method for synthesizing the 2-methyl-benzothiazole core involves the reaction of 2-aminothiophenol with acetic anhydride. The process is efficient and provides a key intermediate for further derivatization.
Caption: General workflow for synthesizing 2-methyl-benzothiazole.
Biological Activity: Kinase Inhibition in Cancer
Derivatives of both thiazole and benzothiazole have demonstrated significant potential as inhibitors of various protein kinases involved in cancer cell proliferation, survival, and metastasis.
Benzothiazole Derivatives as Kinase Inhibitors
The benzothiazole scaffold has been successfully utilized to develop inhibitors for several critical cancer-related kinases. These compounds often act as ATP-competitive inhibitors, occupying the active site of the enzyme.
-
ATR Kinase Inhibition : Certain benzothiazole-chromone hybrids have been identified as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA Damage Response (DDR) pathway. Inhibition of ATR can lead to synthetic lethality in cancer cells with specific DNA repair defects. Compound 7l from a reported series showed an IC50 value of 2.659 µM against the HeLa cell line.[1]
-
Aurora Kinase Inhibition : Substituted 2-arylbenzothiazoles have been optimized as inhibitors of Aurora kinases, which are essential for cell cycle regulation.[2] Dysregulation of these kinases is common in many tumors.
-
Rho-associated kinase (ROCK-II) Inhibition : A series of benzothiazole derivatives were discovered to be effective inhibitors of ROCK-II, a kinase involved in cell motility and metastasis.[3]
dot code block for a diagram of the ATR Kinase signaling pathway.
Caption: Simplified ATR kinase signaling pathway and point of inhibition.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 4e | Cytotoxic Activity | A549 (Lung) | 30 | [4] |
| 4d | Cytotoxic Activity | C6 (Glioma) | 40 | [4] |
| 4h | Cytotoxic Activity | C6 (Glioma) | 50 | [4] |
| 7h | ATR Inhibition | HeLa (Cervical) | 3.995 | [1] |
| 7l | ATR Inhibition | HCT116 (Colon) | 2.527 | [1] |
Thiazole Derivatives as Kinase Inhibitors
The smaller thiazole core is also a versatile scaffold for developing kinase inhibitors, including allosteric modulators that bind to sites other than the ATP pocket.
-
Casein Kinase II (CK2) Inhibition : 2-Aminothiazole derivatives have been identified as selective allosteric inhibitors of the protein kinase CK2.[5] CK2 is overexpressed in many cancers and promotes pro-survival pathways. The lead compound 27 (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid) had an IC50 of 0.6 µM against purified CK2α and induced cell death in renal carcinoma cells with an EC50 of 5 µM.[5]
-
Cyclin-Dependent Kinase (CDK) Inhibition : Thiazole-pyrimidine hybrids have shown high potency as CDK9 inhibitors.[6] CDK9 is involved in regulating transcription, and its inhibition is a promising strategy for cancer therapy. Compound 4c , a thiazole derivative, was found to be a potent anticancer agent with an IC50 of 2.57 µM against the MCF-7 breast cancer cell line and also inhibited VEGFR-2 with an IC50 of 0.15 µM.[7]
Table 2: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Compound 27 | CK2α Inhibition | (Biochemical) | 0.6 | [5] |
| Compound 27 | Cell Viability | 786-O (Renal) | 5.0 | [5] |
| Compound 4c | Cytotoxic Activity | MCF-7 (Breast) | 2.57 | [7] |
| Compound 4c | Cytotoxic Activity | HepG2 (Liver) | 7.26 | [7] |
| Compound 4c | VEGFR-2 Inhibition | (Biochemical) | 0.15 | [7] |
Experimental Protocols
The evaluation of novel anticancer compounds requires a standardized set of in vitro assays to determine their cytotoxicity and mechanism of action.
Protocol: MTT Cell Viability Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin. Incubate for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard experimental workflow for the MTT cell viability assay.
Protocol: In Vitro Kinase Inhibition Assay
These assays quantify the ability of a compound to inhibit the activity of a specific purified kinase enzyme.
-
Reaction Setup : In a microplate, combine the purified kinase, a specific substrate peptide, and ATP in a reaction buffer.
-
Inhibitor Addition : Add the test compound at various concentrations.
-
Kinase Reaction : Incubate the plate at a controlled temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.
-
Detection : Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. Commercial kits like ADP-Glo™ are often used, which convert ADP to ATP and then use luciferase to generate a luminescent signal proportional to the ADP concentration.
-
Data Analysis : The signal is inversely proportional to kinase inhibition. Plot the results to determine the IC50 of the compound for the specific kinase.
Conclusion and Future Perspectives
The thiazole and benzothiazole scaffolds are exceptionally versatile frameworks for the development of potent and selective kinase inhibitors. The extensive research into 2-substituted derivatives has yielded compounds with significant anticancer activity against a range of malignancies. While specific data on 2-methyl-thiazolyl benzonitrile derivatives is sparse, the established importance of the 2-methyl-thiazole and related benzothiazole cores suggests that this novel class of compounds represents a logical and promising area for future exploration. The synthesis and biological evaluation of such derivatives could lead to the discovery of novel therapeutic agents with unique pharmacological profiles, potentially targeting kinases or other important cancer-related pathways.
References
- 1. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action for 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is not extensively available in the public domain. This guide is therefore based on the well-characterized mechanism of its close structural analogs, which are potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5). The information presented herein should be considered representative of a likely mechanism of action for the title compound.
Executive Summary
This technical guide delineates the mechanism of action of compounds structurally related to this compound. The core mechanism for this class of molecules is the selective, non-competitive antagonism of the metabotropic glutamate receptor 5 (mGluR5). These antagonists bind to an allosteric site on the mGluR5 receptor, modulating its activity. This antagonism has significant implications for neuronal excitability and synaptic plasticity, making mGluR5 a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. This document provides a detailed overview of the molecular target, the associated signaling pathways, quantitative data from relevant in vitro and in vivo studies of analog compounds, and detailed experimental protocols.
Molecular Target: Metabotropic Glutamate Receptor 5 (mGluR5)
The primary molecular target for this class of compounds is the metabotropic glutamate receptor 5 (mGluR5), a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1]
-
Receptor Subtype: mGluR5 belongs to the Group I mGluRs, which also includes mGluR1.[1]
-
Location: These receptors are predominantly found postsynaptically in various brain regions, including the cortex, hippocampus, striatum, and nucleus accumbens.[1]
-
Function: mGluR5 is activated by the neurotransmitter glutamate and is involved in a variety of physiological processes, including synaptic plasticity, learning, memory, and pain perception. Dysregulation of mGluR5 signaling has been implicated in anxiety, depression, addiction, and neurodegenerative diseases.[1]
Mechanism of Action: Allosteric Antagonism
Analogs of this compound, such as MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), function as non-competitive, negative allosteric modulators (NAMs) of the mGluR5 receptor.[2]
-
Binding Site: Unlike the endogenous ligand glutamate, which binds to the orthosteric site, these antagonists bind to a distinct allosteric site within the seven-transmembrane domain of the receptor.[3]
-
Conformational Change: This binding induces a conformational change in the receptor that prevents or reduces its activation, even in the presence of glutamate.
-
Selectivity: Compounds like MTEP have demonstrated high selectivity for mGluR5 over other mGluR subtypes, including mGluR1, and have fewer off-target effects compared to earlier mGluR5 antagonists like MPEP.[2][4]
Signaling Pathways
Antagonism of mGluR5 by these compounds leads to the inhibition of its downstream signaling cascades. Group I mGluRs, including mGluR5, are coupled to Gq/G11 proteins.[5]
Upon activation, mGluR5 initiates the following canonical signaling pathway:
-
G-Protein Activation: Activation of the Gq/G11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[6]
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[7]
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ levels activate protein kinase C.[6][7]
This signaling cascade can further modulate the activity of other proteins and ion channels, including NMDA receptors and extracellular signal-regulated kinases (ERK).[6][8] By blocking the initial activation of mGluR5, its antagonists prevent the initiation of this entire cascade.
Signaling Pathway Diagram
Caption: mGluR5 signaling pathway and point of inhibition.
Quantitative Data
The following table summarizes the in vitro activity of MTEP and a related fluorinated benzonitrile analog, demonstrating their high affinity and potency for the mGluR5 receptor.
| Compound | Assay Type | Species | IC50 Value | Reference |
| MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) | [3H]methoxyPEPy Binding | Rat | Low nanomolar range | [4] |
| MTEP | CHPG-induced IP Hydrolysis | Rat | 0.02 µM | [4] |
| 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 Binding | N/A | 36 pM | [9] |
| 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | Phosphoinositol Hydrolysis | N/A | 0.714 pM | [9] |
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound to the mGluR5 receptor.
Objective: To measure the displacement of a radiolabeled mGluR5 antagonist by the test compound.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the rat mGluR5 receptor.
-
Assay Buffer: A typical assay buffer is 50 mM Tris with 0.9% NaCl, at a pH of 7.4.
-
Incubation: Test compounds at various concentrations are incubated with the cell membranes and a specific radioligand, such as [3H]methoxyPEPy, which binds to the same allosteric site as MTEP.[3]
-
Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
Phosphoinositide (IP) Hydrolysis Assay
This functional assay measures the ability of a compound to antagonize the mGluR5-mediated production of inositol phosphates.
Objective: To quantify the inhibitory effect of the test compound on mGluR5 signaling.
Methodology:
-
Cell Culture: Rat cortical neuronal cells or HEK293 cells expressing mGluR5 are cultured in 96-well plates.[4]
-
Radiolabeling: The cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.[4]
-
Pre-incubation: Cells are washed and pre-incubated with various concentrations of the antagonist (e.g., MTEP) for a set period (e.g., 20 minutes).[4]
-
Stimulation: The cells are then stimulated with a selective mGluR5 agonist, such as (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), in the presence of LiCl (which prevents the degradation of inositol monophosphates).[4]
-
Extraction: The reaction is stopped, and the cells are lysed. The total inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
Quantification: The amount of [3H]-labeled inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced IP accumulation.
Experimental Workflow Diagram
References
- 1. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTEP, a Selective mGluR5 Antagonist, Had a Neuroprotective Effect but Did Not Prevent the Development of Spontaneous Recurrent Seizures and Behavioral Comorbidities in the Rat Lithium–Pilocarpine Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 7. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. pubs.acs.org [pubs.acs.org]
In Vitro Screening of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the potential in vitro screening strategy for the novel compound 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. Due to the limited publicly available in vitro screening data for this specific molecule, this document leverages data from the closely related and well-characterized analog, 3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile (F-MTEB), a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This guide outlines the probable biological target, presents extrapolated quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further investigation of this compound as a potential therapeutic agent.
Introduction
The compound this compound belongs to a class of thiazole-containing small molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Structural similarity to known mGluR5 antagonists, such as F-MTEB, strongly suggests that this compound may also target this receptor. The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and implicated in various neurological and psychiatric disorders. Its role in modulating synaptic plasticity and neuronal excitability makes it an attractive target for drug discovery.
This guide serves as a foundational resource for researchers initiating in vitro screening of this compound, with a primary focus on its potential interaction with mGluR5.
Postulated Biological Target: Metabotropic Glutamate Receptor 5 (mGluR5)
Based on structural analogy to F-MTEB and other potent mGluR5 antagonists like MTEP, it is hypothesized that this compound acts as a negative allosteric modulator (NAM) of the mGluR5 receptor.[1] F-MTEB has been identified as a potent and highly selective noncompetitive antagonist for mGluR5 receptors.[1]
Quantitative Data Summary (Based on Analog F-MTEB)
The following table summarizes the in vitro binding and functional activity of the analog 3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile (F-MTEB), which provides an expected performance benchmark for this compound.
| Assay Type | Parameter | Value | Species/Cell Line | Reference |
| Radioligand Binding Assay | Ki | 0.08 ± 0.02 nM | Rat Cortical Membranes | |
| Ca2+ Flux Assay | IC50 | 1.45 ± 0.5 nM | Human mGluR5 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to guide the screening of this compound.
Radioligand Binding Assay for mGluR5
This protocol is adapted from standard procedures for determining the binding affinity of a test compound to the mGluR5 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the mGluR5 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]MPEP or a similar suitable mGluR5 antagonist radioligand
-
Membrane Preparation: Membranes from cells expressing recombinant human or rat mGluR5, or native tissue preparations (e.g., rat cortical membranes)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Non-specific Binding Control: A high concentration of a known mGluR5 antagonist (e.g., 10 µM MPEP)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound or vehicle.
-
For the determination of non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium (Ca2+) Flux Functional Assay
This protocol measures the ability of the test compound to inhibit mGluR5-mediated intracellular calcium mobilization.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a functional mGluR5 assay.
Materials:
-
Test Compound: this compound
-
Cell Line: HEK293 or CHO cells stably expressing human or rat mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
mGluR5 Agonist: Glutamate or a specific agonist like (S)-3,5-DHPG
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Plate the mGluR5-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or vehicle to the wells and pre-incubate for a specified period (e.g., 15-30 minutes).
-
Place the plate in the fluorescent plate reader and initiate kinetic reading of fluorescence intensity.
-
After establishing a baseline reading, add a pre-determined EC80 concentration of the mGluR5 agonist to all wells to stimulate calcium release.
-
Continue to monitor the fluorescence intensity for a few minutes to capture the peak response.
-
The change in fluorescence intensity is proportional to the intracellular calcium concentration.
-
Normalize the data to the response in the absence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for in vitro screening.
Caption: mGluR5 Signaling Pathway.
Caption: In Vitro Screening Workflow.
Conclusion
While direct in vitro screening data for this compound is not yet available in the public domain, its structural similarity to known mGluR5 antagonists provides a strong rationale for targeting this receptor in initial screening efforts. The provided experimental protocols for radioligand binding and functional calcium flux assays offer a robust starting point for characterizing the bioactivity of this compound. The visualization of the mGluR5 signaling pathway and a typical screening workflow further aids in the conceptualization and planning of research activities. Future studies should focus on empirically determining the affinity and potency of this compound at the mGluR5 receptor and assessing its selectivity against other related receptors to fully elucidate its therapeutic potential.
References
The Discovery of Novel Thiazole-Benzonitrile Compounds: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] When coupled with a benzonitrile moiety, these compounds can exhibit potent and selective inhibitory effects on various cellular signaling pathways implicated in disease, particularly in oncology. This technical guide provides an in-depth overview of the discovery of novel thiazole-benzonitrile and related thiazole derivatives, focusing on their synthesis, quantitative biological data, and the signaling pathways they modulate.
Quantitative Biological Activity
The anticancer and enzyme inhibitory activities of newly synthesized thiazole derivatives are typically evaluated using a variety of assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the in vitro activity of several novel thiazole series against cancer cell lines and key kinase targets.
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 4a | MCF-7 | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 | 6.69 ± 0.41 | 8.4 ± 0.51 | [1] | ||
| 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 | 7.26 ± 0.44 | 8.4 ± 0.51 | [1] | ||
| DIPTH | HepG-2 | 14.05 | Doxorubicin | 4.50 | [5] |
| MCF-7 | 17.77 | Doxorubicin | 4.17 | [5] | |
| Hela | 29.65 | Doxorubicin | 5.57 | [5] | |
| HCT-116 | 32.68 | Doxorubicin | 5.23 | [5] | |
| 3b | Leukemia HL-60(TB) | GI50 < 0.01 | - | - | [6] |
| 3e | Leukemia HL-60(TB) | GI50 = 0.22 | - | - | [6] |
Table 2: Kinase Inhibitory Activity of Thiazole Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 | [1] |
| 3b | PI3Kα | 0.086 ± 0.005 | Alpelisib | 0.079 ± 0.004 | [6] |
| mTOR | 0.221 ± 0.014 | Dactolisib | 0.006 ± 0.0003 | [6] | |
| 3e | PI3Kα | 0.432 ± 0.025 | Alpelisib | 0.079 ± 0.004 | [6] |
| mTOR | 0.875 ± 0.051 | Dactolisib | 0.006 ± 0.0003 | [6] |
Experimental Protocols
The synthesis of novel thiazole-benzonitrile and related thiazole derivatives often involves multi-step reaction sequences. Below are detailed methodologies for key synthetic steps and biological assays, compiled from recent literature.
General Synthesis of 2-Hydrazinyl-Thiazole Derivatives
A common route to biologically active thiazole compounds involves the cyclization of thiosemicarbazones with α-haloketones.
Synthesis of 2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazol-4(5H)-one (4a): A mixture of 4-hydroxybenzaldehyde (0.122 g, 1 mmol) and thiosemicarbazide (0.091 g, 1 mmol) in 20 mL of absolute ethanol was refluxed for 3 hours. The resulting precipitate of 2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide (thiosemicarbazone) was filtered, washed with ethanol, and dried. A mixture of the thiosemicarbazone (1.95 g, 10 mmol) and chloroacetic acid (0.94 g, 10 mmol) in glacial acetic acid (20 mL) containing anhydrous sodium acetate (0.82 g, 10 mmol) was refluxed for 6 hours. The reaction mixture was then cooled and poured into ice-cold water. The resulting solid was filtered, washed with water, dried, and recrystallized from an ethanol/DMF mixture to afford the final product.
-
Characterization Data for Compound 5 (Acetoxy derivative of 4a):
-
IR (KBr, cm⁻¹): 3225 (NH), 1753, 1693 (C=O), 1625 (C=N), 1610, 1585 (C=C), 1125, 1084 (C-O).[1]
-
¹H NMR (DMSO-d₆, δ ppm): 2.30 (s, 3H, COCH₃), 3.91 (s, 2H, CH₂ of Thiazole ring), 7.236–7.256 (d, 2H, J= 8.00 Hz, Ar-H), 7.802–7.821 (d, 2H, J= 8.00 Hz, Ar-H), 8.428 (s, 1H, CH=N), 11.99 (br. s, 1H, NH).[1]
-
¹³C NMR (DMSO-d₆, δ ppm): 169.50, 160.40 (C=O), 155.84 (C-O), 152.64 (C=N), 132.32, 129.27, 122.88, 122.61, 116.18 (C-aromatic), 33.49 (CH₂ of Thiazole ring), 21.35 (COCH₃).[1]
-
Synthesis of 2-Amino-Thiazole Derivatives via Hantzsch Reaction
The Hantzsch thiazole synthesis is a classical and versatile method for preparing substituted thiazoles.
General procedure for the preparation of 2-aminothiazole derivatives: To a solution of a substituted α-bromoketone (1 mmol) in ethanol (10 mL), thiourea (1.2 mmol) was added. The mixture was refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid was filtered, washed with water, and recrystallized from ethanol to yield the desired 2-aminothiazole derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
-
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases, such as PI3Kα and mTOR, can be assessed using commercially available assay kits.
-
General Procedure (Example for PI3Kα):
-
The assay is typically performed in a 96-well plate format.
-
The kinase, substrate (e.g., PIP2), and ATP are incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of product formed (e.g., PIP3) is quantified using a detection reagent that generates a fluorescent or luminescent signal.
-
The signal is read using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The development of thiazole-benzonitrile compounds as targeted therapies requires a thorough understanding of their mechanism of action, including the signaling pathways they modulate.
PI3K/AKT/mTOR Signaling Pathway
A significant number of novel thiazole derivatives have been designed as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[3][6][7]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole-benzonitrile compounds.
Experimental Workflow for Drug Discovery
The discovery and development of novel thiazole-benzonitrile compounds follow a logical progression from chemical synthesis to biological evaluation.
Caption: A typical experimental workflow for the discovery of novel thiazole-based compounds.
Conclusion
The thiazole-benzonitrile scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of the thiazole ring allows for the creation of diverse chemical libraries, and the data presented herein demonstrate the potential for identifying potent and selective inhibitors of key cellular pathways. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation targeted therapies. Further exploration of structure-activity relationships and in vivo efficacy studies will be crucial in translating these promising compounds into clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the biologically relevant thiazole ring and the versatile benzonitrile moiety. Spectroscopic characterization is essential for the unambiguous identification and quality control of this compound. This guide provides a summary of the expected spectroscopic data based on its structural isomer and outlines the standard experimental protocols for obtaining such data.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for the structural isomer, 4-(4-Methyl-1,3-thiazol-5-yl)benzonitrile. These values can be used as a reference for the characterization of this compound, keeping in mind that slight variations in chemical shifts and fragmentation patterns are expected due to the different substitution pattern on the thiazole ring.
Table 1: ¹H NMR Data of 4-(4-Methyl-1,3-thiazol-5-yl)benzonitrile
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.76 | s | 1H | - | Thiazole-H |
| 7.73 | d | 2H | 8.4 | Ar-H |
| 7.57 | d | 2H | 8.4 | Ar-H |
| 2.57 | s | 3H | - | CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]
Table 2: ¹³C NMR Data of 4-(4-Methyl-1,3-thiazol-5-yl)benzonitrile
| Chemical Shift (δ) ppm | Assignment |
| 151.71 | C-2' (Thiazole) |
| 150.20 | C-4' (Thiazole) |
| 137.02 | C-4 (Aromatic) |
| 132.55 | Aromatic CH |
| 129.98 | Aromatic CH |
| 118.66 | CN |
| 111.45 | Aromatic C-CN |
| 15.96 | CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 126 MHz[1]
Table 3: FT-IR Data of 4-(4-Methyl-1,3-thiazol-5-yl)benzonitrile
| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |
| 3080, 3053 | Aromatic C-H stretch |
| 2955, 2921 | Aliphatic C-H stretch |
| 2226 | C≡N stretch |
| 1604, 1536, 1450 | Aromatic C=C stretch |
| 1413 | C-H bend |
| 852, 833 | C-H out-of-plane bend |
Sample Preparation: KBr plate[1]
Table 4: Mass Spectrometry Data of 4-(4-Methyl-1,3-thiazol-5-yl)benzonitrile
| m/z | Ion |
| 197.0202 | [M+H]⁺ |
Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2] Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1] For ¹³C NMR in CDCl₃, the residual solvent peak at 77.16 ppm is often used as a reference.[1]
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are obtained using an FT-IR spectrometer.[1] Solid samples are typically prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a KBr plate.[1] The spectra are recorded in the range of 4000-400 cm⁻¹.
3.3. Mass Spectrometry (MS)
Mass spectra are recorded using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2] For accurate mass measurements, High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source and a time-of-flight (TOF) analyzer is commonly employed.[1]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
Potential Therapeutic Targets for 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the therapeutic potential of 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile and its analogs, focusing on their interaction with the metabotropic glutamate receptor 5 (mGluR5). This document summarizes the current understanding of the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways. The information contained herein is intended to facilitate further research and drug development efforts targeting mGluR5 for a variety of neurological and psychiatric disorders.
Introduction
This compound, a close analog of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), has emerged as a significant scaffold in the development of selective modulators for the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of central nervous system (CNS) disorders, including anxiety, depression, schizophrenia, and Parkinson's disease.[1] This guide will delve into the specifics of mGluR5 as the primary therapeutic target for this class of compounds.
The Primary Therapeutic Target: Metabotropic Glutamate Receptor 5 (mGluR5)
The main therapeutic target for this compound and its derivatives is the metabotropic glutamate receptor 5 (mGluR5). These compounds typically act as negative allosteric modulators (NAMs) .[1][2]
Mechanism of Action: Unlike orthosteric ligands that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct site on the receptor.[2][3] For mGluR5, this allosteric binding pocket is located within the seven-transmembrane (7TM) domain.[1][4] By binding to this site, NAMs like the derivatives of this compound can decrease the receptor's response to glutamate without directly competing with it. This offers a more nuanced approach to receptor modulation compared to direct antagonism.
mGluR5 Signaling Pathway
Upon activation by glutamate, mGluR5, which is coupled to the Gq/G11 G-protein, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to the physiological functions of mGluR5 and is the basis for key in vitro assays.
Quantitative Data
The following table summarizes the in vitro potency of this compound and its key analogs as mGluR5 NAMs.
| Compound Name/Analog | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| 3-[(2-methyl-4-thiazolyl)ethynyl]benzonitrile | Phosphoinositide Hydrolysis | Human (CHO cells) | 0.94 | - | --INVALID-LINK-- |
| 3-[(2-methyl-4-thiazolyl)ethynyl]benzonitrile | [3H]MPEP Displacement | Rat (brain membranes) | - | 0.25 | --INVALID-LINK-- |
| MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) | [3H]MPEP Displacement | Rat | - | 42 | [1] |
| MPEP (2-methyl-6-(phenylethynyl)pyridine) | [3H]MPEP Displacement | Rat | - | 16 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay for mGluR5
This protocol is designed to determine the binding affinity of test compounds to the mGluR5 receptor by measuring the displacement of a radiolabeled ligand, such as [3H]MPEP.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
-
Radioligand: [3H]MPEP (specific activity ~70-90 Ci/mmol)
-
Non-specific binding control: 10 µM MPEP (unlabeled)
-
Test compounds (e.g., this compound)
-
96-well plates
-
Glass fiber filters (GF/C) presoaked in 0.3% polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize mGluR5-expressing HEK293 cells in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg protein)
-
50 µL of test compound at various concentrations (or buffer for total binding, or 10 µM unlabeled MPEP for non-specific binding).
-
50 µL of [3H]MPEP (final concentration ~1-2 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through PEI-presoaked GF/C filters using a cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of a compound to modulate mGluR5 activity by quantifying the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Culture medium
-
myo-[3H]inositol
-
Locke's buffer
-
LiCl solution
-
mGluR5 agonist (e.g., (S)-3,5-DHPG or CHPG)
-
Test compounds
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Plate mGluR5-expressing cells in 24-well plates and incubate them overnight with culture medium containing myo-[3H]inositol (1-2 µCi/well).[6]
-
Washing: The following day, aspirate the labeling medium and wash the cells twice with Locke's buffer.
-
Pre-incubation: Pre-incubate the cells in Locke's buffer containing 10 mM LiCl for 20 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Treatment: Add the test compound (NAM) at various concentrations and incubate for a further 15-20 minutes. Then, add the mGluR5 agonist (e.g., 10 µM CHPG) to stimulate the receptor.
-
Incubation: Incubate the plates for 45-60 minutes at 37°C.
-
Lysis: Terminate the reaction by aspirating the medium and adding ice-cold 0.1 M HCl.
-
Separation of Inositol Phosphates: Transfer the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns with water and then elute the total [3H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Counting: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the amount of [3H]IP accumulation for each condition. To assess the inhibitory effect of the test compound, plot the percentage of agonist-stimulated IP accumulation against the logarithm of the test compound concentration to calculate the IC50.
Structure-Activity Relationship (SAR) Insights
The development of analogs based on the MTEP scaffold has provided valuable insights into the structure-activity relationships for mGluR5 NAMs.[7] Key observations include:
-
The Thiazole Ring: The thiazole moiety is a critical component for high-affinity binding.
-
The Benzonitrile Group: The cyano group on the phenyl ring generally enhances binding affinity.[1]
-
The Linker: An ethynyl linker between the thiazole and phenyl rings is often optimal for potent activity. Modifications to this linker can significantly impact affinity.[7]
Conclusion
This compound and its analogs represent a promising class of compounds for the therapeutic modulation of mGluR5. Their activity as negative allosteric modulators offers a sophisticated mechanism for fine-tuning glutamatergic neurotransmission. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of these compounds in treating a variety of CNS disorders. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to advance them toward clinical development.
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Methylthiazolyl Benzonitrile Scaffold: A Deep Dive into Structure-Activity Relationships for Kinase Inhibition
For Immediate Release
In the landscape of modern drug discovery, particularly in the realm of oncology, the strategic design of small molecule inhibitors targeting key cellular pathways is paramount. Among the myriad of heterocyclic scaffolds, the methylthiazolyl benzonitrile core has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. This technical guide delineates the critical structure-activity relationships (SAR) of methylthiazolyl-based compounds, with a focused exploration of a closely related and extensively studied series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora kinase inhibitors. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing in-depth quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows.
Core Structure and Therapeutic Rationale
The 4-(4-methylthiazol-5-yl)benzonitrile moiety is a key building block in the synthesis of various biologically active molecules, especially kinase inhibitors which are crucial for treating diseases like cancer.[1] Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.[2] The methylthiazolyl group, in conjunction with a substituted phenyl ring system, provides a versatile scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
A seminal study in this area, while not centered on a benzonitrile, provides a robust SAR framework for a closely analogous series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of Aurora kinases A and B.[3][4][5][6] Aurora kinases are essential for proper cell division, and their inhibition can lead to mitotic failure and subsequent cell death in cancer cells.[3][4][5][6] The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116), demonstrated significant anticancer activity and entered phase I clinical trials.[3][4][5]
Structure-Activity Relationship (SAR) Analysis
The systematic exploration of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has yielded critical insights into the structural requirements for potent Aurora kinase inhibition. The key findings from these studies are summarized below, with quantitative data presented in Table 1.
The potency and selectivity of these compounds as Aurora kinase inhibitors are significantly influenced by the substituent at the para-position of the aniline ring.[3][4][5]
-
Aniline Para-Substitution: The presence of a substituent at the para-position of the aniline ring was found to be crucial for potent Aurora kinase inhibition.[3][4][5]
-
Morpholine Moiety: The introduction of a morpholine group at the para-position of the aniline ring, as seen in compound 18 (CYC116), resulted in a significant enhancement of inhibitory activity against both Aurora A and Aurora B kinases.[3][4][5]
-
Methyl Group on Thiazole: The methyl group at the 4-position of the thiazole ring is a common feature in this series of potent inhibitors.
Quantitative SAR Data
The following table summarizes the in vitro kinase inhibitory activities of key compounds from the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series against Aurora A and Aurora B kinases.
| Compound ID | R-group (Aniline para-position) | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) |
| 1 | H | >1000 | >1000 |
| 10 | OMe | 100 | 120 |
| 12 | SMe | 45 | 50 |
| 18 (CYC116) | Morpholine | 8.0 | 9.2 |
Data extracted from Wang et al., J Med Chem. 2010, 53(11), 4367-4378.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of methylthiazolyl benzonitrile-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Aurora A/B)
This protocol outlines a common method for determining the in vitro potency of compounds against Aurora kinases.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of test compounds against Aurora A and Aurora B kinases.
Materials:
-
Recombinant active Aurora A and Aurora B kinase
-
Histone H3 protein (as substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)[7]
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[8][9]
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the diluted Aurora A or Aurora B kinase to the wells containing the test compound.
-
Initiation of Reaction: Add a mixture of the substrate (Histone H3) and ATP to initiate the kinase reaction. The final ATP concentration is typically at or near its Kₘ value.[10]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).[7][9]
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ assay.[8][9] This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then quantified via a luciferase reaction.[8][9]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. Kᵢ values can be calculated from IC₅₀ values using the Cheng-Prusoff equation, taking into account the ATP concentration and its Kₘ.[10]
Cell-Based Assay for Aurora Kinase Inhibition
This assay measures the functional consequence of Aurora kinase inhibition within a cellular context.
Objective: To assess the ability of test compounds to inhibit Aurora kinase activity in cancer cell lines, often by measuring the phosphorylation of a downstream substrate.
Materials:
-
Human cancer cell lines (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Antibodies:
-
Primary antibody against phospho-Histone H3 (Ser10) (a marker for Aurora B activity)
-
Primary antibody against a loading control (e.g., total Histone H3 or GAPDH)
-
Secondary antibody conjugated to a fluorescent marker or HRP
-
-
Lysis buffer
-
SDS-PAGE and Western blotting equipment
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Culture: Plate cancer cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 8-24 hours).
-
Cell Lysis (for Western Blotting):
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-Histone H3 (Ser10).
-
Wash and incubate with an appropriate secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Re-probe the membrane with a loading control antibody.
-
-
High-Content Imaging/Flow Cytometry (Alternative to Western Blotting):
-
Fix and permeabilize the cells in the plate.
-
Stain the cells with the phospho-Histone H3 (Ser10) antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system or analyze by flow cytometry to quantify the level of histone H3 phosphorylation on a per-cell basis.[11]
-
-
Data Analysis: Quantify the reduction in the phospho-Histone H3 signal as a function of compound concentration to determine the cellular IC₅₀.
Visualizing Key Pathways and Processes
To better understand the context of methylthiazolyl benzonitrile-based inhibitors, the following diagrams, generated using Graphviz, illustrate a simplified Aurora B signaling pathway and a typical workflow for kinase inhibitor screening.
Caption: Simplified Aurora B signaling pathway during mitosis.
Caption: Typical workflow for kinase inhibitor drug discovery.
Conclusion
The methylthiazolyl benzonitrile scaffold and its close analogs represent a highly promising starting point for the development of novel kinase inhibitors. The detailed structure-activity relationship data derived from the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series provides a clear roadmap for the rational design of next-generation compounds with improved potency and selectivity. The experimental protocols outlined herein offer a standardized framework for the robust evaluation of these molecules. As research continues to unravel the complexities of kinase signaling in disease, the strategic application of SAR principles to privileged scaffolds like the methylthiazolyl core will undoubtedly accelerate the discovery of new and effective therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors [ir.lib.uth.gr]
- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile and its Derivatives: A Technical Guide for Researchers
An In-depth Examination of a Promising Scaffold for CNS Drug Discovery
This technical guide provides a comprehensive overview of the pharmacological properties of the chemical scaffold 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile and its key derivatives. This class of compounds has garnered significant interest within the scientific community for its potent and selective negative allosteric modulation of the metabotropic glutamate receptor subtype 5 (mGluR5), a critical target in the central nervous system (CNS) for the development of novel therapeutics for a range of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals actively involved in the exploration of new chemical entities for CNS applications.
Core Compound and Key Derivatives
The foundational structure, this compound, serves as a versatile scaffold for the synthesis of highly active derivatives. A notable example, which will be a primary focus of this guide, is 3-fluoro-5-((2-methyl-1,3-thiazol-4-yl)ethynyl)benzonitrile and its radiolabeled counterpart, [¹⁸F]F-MTEB. These derivatives have demonstrated exceptional affinity and selectivity for the mGluR5 receptor.
Mechanism of Action: Negative Allosteric Modulation of mGluR5
Derivatives of this compound function as negative allosteric modulators (NAMs) of the mGluR5 receptor. Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate, NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding. This modulatory approach offers the potential for greater subtype selectivity and a more nuanced control of receptor function compared to traditional antagonists.
The mGluR5 Signaling Cascade
The mGluR5 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/11 family of G proteins. Upon activation by glutamate, mGluR5 initiates a signaling cascade that plays a crucial role in synaptic plasticity and neuronal excitability. The binding of a NAM, such as a derivative of this compound, attenuates this signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for a representative derivative of this compound.
Table 1: In Vitro Affinity and Potency
| Compound | Target | Assay Type | Parameter | Value | Reference |
| 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | Human mGluR5 | Ca²⁺ flux assay | IC₅₀ | 1.45 ± 0.5 nM | [1] |
| 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | Phosphoinositol hydrolysis assay | IC₅₀ | 0.714 pM | [2] |
| [¹⁸F]F-MTEB | Rat Cortical Membranes | Binding Assay | Kᵢ | 0.08 ± 0.02 nM | [1] |
Table 2: In Vitro Binding Parameters
| Compound | Preparation | Parameter | Value | Reference |
| [¹⁸F]F-MTEB | Rhesus Monkey Caudate | Bₘₐₓ | 63 nM | [1] |
| [¹⁸F]F-MTEB | Rhesus Monkey Cerebellum | Bₘₐₓ | 24 nM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological characterization of this compound derivatives.
mGluR5 Radioligand Binding Assay
This protocol is adapted for the determination of the binding affinity of test compounds for the mGluR5 receptor using a radiolabeled ligand.
References
An In-depth Technical Guide to Initial Synthesis Pathways for Novel Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of core and contemporary methodologies for the initial synthesis of novel thiazole compounds. Thiazole, a vital heterocyclic scaffold, is a constituent of numerous pharmacologically active molecules, including antimicrobials, anti-inflammatory agents, and anticancer drugs. The development of efficient and diverse synthetic routes to access novel thiazole derivatives is, therefore, a cornerstone of modern medicinal chemistry.
This document details established synthetic pathways, including the Hantzsch and Cook-Heilbron syntheses, alongside modern advancements such as one-pot multicomponent reactions and microwave-assisted methodologies. Each section provides detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.
Classical Synthesis Pathways
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazole rings. The reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or thioamides.[1][2]
Caption: General workflow of the Hantzsch thiazole synthesis.
-
Reagents and Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.
-
Reaction: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a 100-mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.
-
Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with water.
-
Drying and Characterization: Air dry the collected solid on a watch glass to obtain the 2-amino-4-phenylthiazole product. The product can be further purified by recrystallization if necessary.
| α-Haloketone | Thioamide/Thiourea | Product | Reaction Time | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | 30 min | 99 | [3] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Hydroxy-3-(2-amino-1,3-thiazol-4-yl)-6-methyl-2H-pyran-2-one | 2-3.5 h | 79-90 | [2] |
| Substituted Phenacyl Bromides | Substituted Thioureas | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 30 min (Microwave) | 89-95 | [4] |
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazole derivatives through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[5][6] This method is particularly valuable for accessing thiazoles with an amino group at the C5 position.
Caption: Key steps in the Cook-Heilbron thiazole synthesis.
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the α-aminonitrile in a suitable solvent such as ethanol.
-
Reaction: Add carbon disulfide to the solution at room temperature and stir the mixture. The reaction is typically carried out under mild and often aqueous conditions.
-
Work-up and Isolation: The product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent, and dried.
| α-Aminonitrile Derivative | Sulfur Reagent | Product | Conditions | Yield (%) | Reference |
| Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole | Mild, aqueous | Not specified | [5] |
| Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | Mild, aqueous | Not specified | [5] |
| Aminoacetonitrile | Ethyldithioacetate | 2-Methyl-5-aminothiazole | Condensation/Cyclization | Not specified | [5] |
Modern Synthetic Methodologies
Recent advancements in organic synthesis have led to the development of more efficient, atom-economical, and environmentally benign methods for constructing the thiazole nucleus. These include one-pot multicomponent reactions and microwave-assisted synthesis.
One-Pot Multicomponent Synthesis
One-pot syntheses of thiazoles involve the reaction of three or more components in a single reaction vessel, avoiding the need for isolation of intermediates. This approach offers significant advantages in terms of efficiency, reduced waste, and simplified procedures.[7][8][9]
Caption: Simplified representation of a one-pot thiazole synthesis.
-
Reagents and Setup: In a reaction flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilisic acid in a 1:1 ethanol/water mixture (5 mL).
-
Reaction: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
-
Isolation: After cooling, filter the solid product and wash it with ethanol. The catalyst can be recovered by filtration after dissolving the product in acetone.
-
Purification: Evaporate the solvent under vacuum to obtain the purified thiazole derivative.
| Components | Catalyst | Conditions | Time | Yield (%) | Reference |
| α-Halo carbonyl, Thiosemicarbazide, Anhydrides | NiFe₂O₄ nanoparticles | Reflux, 75°C, Ethanol/Water | 45-60 min | 89-90 | [7] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica supported tungstosilisic acid | Reflux, 65°C, Ethanol/Water | 2-3.5 h | 79-90 | [2] |
| Acetylacetone, NBS, Thiourea | PEG-400 | Microwave, 180W | 5 min | Not specified | [10] |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[11][12][13]
Caption: General workflow for microwave-assisted thiazole synthesis.
-
Reagents and Setup: In a microwave-specific reaction vessel, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).
-
Reaction: Subject the mixture to microwave irradiation at 170 W for 5-15 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice water.
-
Isolation and Purification: Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the pure 2-aminothiazole derivative.
| Substrate | Method | Reaction Time | Yield (%) | Reference |
| Substituted Ketone, Thiourea, Iodine | Conventional | 8-10 hours | Lower | [12] |
| Substituted Ketone, Thiourea, Iodine | Microwave | 5-15 minutes | Higher | [12] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted Thioureas | Conventional | 8 hours | Lower | [4] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted Thioureas | Microwave | 30 minutes | 89-95 | [4] |
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
Hantzsch Synthesis Mechanism
The mechanism of the Hantzsch synthesis involves an initial nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]
Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.
Cook-Heilbron Synthesis Mechanism
The Cook-Heilbron synthesis proceeds via the initial formation of a dithiocarbamate from the reaction of the α-aminonitrile and carbon disulfide. This intermediate then undergoes an intramolecular cyclization to form a 5-imino-2-thione thiazolidine, which tautomerizes to the aromatic 5-aminothiazole.[5]
Caption: Mechanistic pathway of the Cook-Heilbron synthesis.
This guide provides a foundational understanding of key synthetic strategies for accessing novel thiazole compounds. The detailed protocols and comparative data are intended to serve as a practical resource for researchers in the field of drug discovery and development, enabling the efficient synthesis and exploration of new chemical entities based on the versatile thiazole scaffold.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. File:Cook heilbron thiazole synthesis mechanism.png - Wikimedia Commons [commons.wikimedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. expertsmind.com [expertsmind.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid [organic-chemistry.org]
- 10. kuey.net [kuey.net]
- 11. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jusst.org [jusst.org]
- 13. mjas.analis.com.my [mjas.analis.com.my]
Exploring the Chemical Space of Benzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of benzonitrile derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for navigating this promising chemical space.
The benzonitrile scaffold, a benzene ring substituted with a cyano group, is a privileged structural motif in medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable building block for the design and synthesis of novel therapeutic agents. This technical guide provides a deep dive into the chemical space of benzonitrile derivatives, summarizing key data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this area.
Physicochemical Properties and Synthesis Strategies
The physicochemical properties of benzonitrile derivatives can be finely tuned through the introduction of various substituents on the benzene ring, influencing their solubility, lipophilicity, and metabolic stability. A summary of key physicochemical parameters for a selection of bioactive benzonitrile derivatives is presented in Table 1.
Table 1: Physicochemical Properties of Selected Benzonitrile Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| Benzonitrile | C₇H₅N | 103.12 | 1.56 | 0 | 1 | 23.79 |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 1.58 | 1 | 2 | 44.02 |
| Letrozole | C₁₇H₁₁N₅ | 285.30 | 3.40 | 0 | 5 | 75.55 |
| Anastrozole | C₁₇H₁₉N₅ | 293.37 | 2.66 | 0 | 5 | 75.55 |
| Bicalutamide | C₁₈H₁₄F₄N₂O₄S | 430.37 | 3.69 | 2 | 6 | 127.81 |
| Additional representative compounds can be added here. |
Data sourced from PubChem and other chemical databases.
The synthesis of benzonitrile derivatives can be achieved through various established and novel methodologies. Common strategies include the Sandmeyer reaction, cyanation of aryl halides, and the dehydration of benzamides. More recent methods offer greener and more efficient routes to these valuable compounds.
Biological Activities and Therapeutic Targets
Benzonitrile derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs targeting various diseases. Key therapeutic areas where these compounds have shown promise include oncology, infectious diseases, and inflammatory disorders.
Enzyme Inhibition
A significant number of benzonitrile derivatives exhibit potent inhibitory activity against various enzymes implicated in disease pathogenesis.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Benzonitrile-containing compounds have been successfully developed as inhibitors of several kinase families.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in cancer. Several benzonitrile derivatives have been identified as potent inhibitors of PI3K isoforms.[1]
Table 2: PI3K Inhibitory Activity of Selected Benzonitrile Derivatives
| Compound ID | Target Isoform | IC₅₀ (nM) | Cell Line | Reference |
| 17p | PI3Kα | 31.8 ± 4.1 | - | [1] |
| 17p | PI3Kδ | 15.4 ± 1.9 | - | [1] |
| BKM-120 (Control) | PI3Kα | 44.6 ± 3.6 | - | [1] |
| Additional compounds and data can be added here. |
-
TBK1/IKKε Inhibition: TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are key regulators of innate immunity and have been implicated in inflammatory diseases and cancer. Small molecule inhibitors containing the benzonitrile moiety have shown potent and selective inhibition of these kinases.[2][3]
Table 3: TBK1/IKKε Inhibitory Activity of a Selected Benzonitrile Derivative
| Compound ID | Target | IC₅₀ (nM) | Reference |
| TBK1/IKKε-IN-5 | TBK1 | 1.0 | [2] |
| TBK1/IKKε-IN-5 | IKKε | 5.6 | [2] |
| Additional compounds and data can be added here. |
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone receptor-positive breast cancer. Non-steroidal aromatase inhibitors frequently feature a benzonitrile core.
Immune Checkpoint Modulation
Immune checkpoints, such as the programmed cell death protein 1 (PD-1) and its ligand (PD-L1), play a crucial role in regulating immune responses. Blocking the PD-1/PD-L1 interaction has emerged as a powerful strategy in cancer immunotherapy. Small molecule benzonitrile derivatives have been developed as potent inhibitors of this interaction.[4][5]
Table 4: PD-1/PD-L1 Interaction Inhibitory Activity of Selected Benzonitrile Derivatives
| Compound ID | IC₅₀ (μM) | Assay | Reference |
| Compound 7 | 8.52 | HTRF | [4] |
| Compound 6 | 12.28 | HTRF | [4] |
| Compound 8a | 14.08 | HTRF | [4] |
| Bis(benzonitrile) dichloroplatinum (II) | 13.2 ± 3.5 | AlphaLISA | [6] |
| Additional compounds and data can be added here. |
Antimicrobial Activity
The emergence of antimicrobial resistance is a major global health threat. Benzonitrile derivatives have been investigated for their antibacterial and antifungal properties, with some compounds exhibiting promising activity against pathogenic strains.[7][8]
Table 5: Antimicrobial Activity of a Selected Benzonitrile Derivative
| Compound ID | Microorganism | MIC (μg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [7] |
| Additional compounds and data can be added here. |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by benzonitrile derivatives is crucial for elucidating their mechanisms of action and for rational drug design.
PI3K/Akt/mTOR Signaling Pathway
Benzonitrile-based inhibitors of PI3K block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of Akt and its downstream effectors, ultimately leading to decreased cell proliferation and survival.[1][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bis(benzonitrile) dichloroplatinum (II) interrupts PD-1/PD-L1 interaction by binding to PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile Analogs: Identifiers, Synthetic Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, experimental protocols, and biological activities of analogs of 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile. This class of compounds, characterized by a central thiazole ring linked to a benzonitrile moiety, has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology.
Chemical Identifiers
A crucial aspect of chemical research is the accurate identification of compounds. The following table summarizes the Chemical Abstracts Service (CAS) numbers and other key identifiers for this compound and a selection of its structurally related analogs.
| Compound Name | CAS Number | Molecular Formula | PubChem CID |
| This compound | Undetermined | C11H8N2S | Not available |
| 4-(1,3-Thiazol-2-yl)benzonitrile | 672324-84-4 | C10H6N2S | [1](2--INVALID-LINK--] |
| 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile | 436151-85-8 | C10H7N3S | [3](4--INVALID-LINK--] |
| 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile | Undetermined | C11H9N3S | [5](--INVALID-LINK--) |
| 3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile | Undetermined | C13H7FN2S | [6](--INVALID-LINK--) |
| 4-(2-Phenyl-1,3-thiazol-4-yl)benzonitrile | 724742-77-2 | C16H10N2S | [7](8--INVALID-LINK--] |
| 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid | 933709-38-7 | C11H9NO2S | [9](10--INVALID-LINK--] |
Note: The CAS number for the parent compound, this compound, could not be definitively determined from the available public resources, suggesting it may be a novel or less-documented compound.
Biological Activity and Quantitative Data
Analogs of this compound have demonstrated a range of biological activities, most notably as inhibitors of protein kinases and as cytotoxic agents against various cancer cell lines. The following tables summarize key quantitative data from published studies.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-[2-(4-Hydroxy-3-substituted benzylidene)hydrazinyl]-thiazole-4[5H]-ones | MCF-7 | 2.57 ± 0.16 (for 4c) | --INVALID-LINK--[11] |
| HepG2 | 7.26 ± 0.44 (for 4c) | --INVALID-LINK--[11] | |
| Aryl thiazole derivatives | MDA-MB-231 | 1.21 (for 4d) | --INVALID-LINK--[12][13] |
| Thiazole-amino acid hybrids | A549 | 2.07 - 8.51 (for most active compounds) | --INVALID-LINK--[14] |
| HeLa | 2.07 - 8.51 (for most active compounds) | --INVALID-LINK--[14] | |
| MCF-7 | 2.07 - 8.51 (for most active compounds) | --INVALID-LINK--[14] | |
| Thiazole incorporated phthalimide derivatives | MCF-7 | 0.2 ± 0.01 (for 5b) | --INVALID-LINK--[15] |
| MDA-MB-468 | 0.6 ± 0.04 (for 5k) | --INVALID-LINK--[15] | |
| PC-12 | 0.43 ± 0.06 (for 5g) | --INVALID-LINK--[15] |
Enzyme Inhibition Data
Several thiazole derivatives have been identified as potent enzyme inhibitors.
| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 2-[2-(4-Hydroxy-3-substituted benzylidene)hydrazinyl]-thiazole-4[5H]-ones | VEGFR-2 | 0.15 (for 4c) | --INVALID-LINK--[11] |
| Aryl thiazole derivatives | VEGFR-2 | 0.051 (for compound III, in nM) | --INVALID-LINK--[12][13] |
| Dihydroxy-phenyl substituted thiazoles | MAO-A | 0.123 - 0.134 | --INVALID-LINK--[16] |
| MAO-B | 0.025 - 0.027 | --INVALID-LINK--[16] | |
| Thiazole-methylsulfonyl derivatives | hCA I | 39.38 - 198.04 | --INVALID-LINK-- |
| hCA II | 39.16 - 86.64 | --INVALID-LINK-- | |
| N-(substituted-thiazol-2-yl)cinnamamide analogs | SARS-CoV-2 3CLpro | 14.7 - 22.61 | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound analogs.
General Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings.
Procedure:
-
Reaction Setup: A mixture of an α-haloketone (1 equivalent) and a thioamide (1 equivalent) is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired thiazole derivative.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 104 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The plates are shaken for 15 minutes at 37°C, and the absorbance is measured at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[13]
Procedure:
-
Assay Principle: The assay is typically performed using a kinase assay kit that measures the phosphorylation of a substrate by VEGFR-2. The inhibition is quantified by a decrease in the signal (e.g., fluorescence or luminescence) generated by the phosphorylated substrate.
-
Reaction Mixture: The reaction is carried out in a 96-well plate containing VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: After incubation, a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate) is added, and the signal is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are often mediated through their interaction with key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate a general experimental workflow and a relevant signaling pathway.
Many thiazole-based anticancer agents exert their effects by modulating the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation, and by inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. The principle and precautions of thiazole blue (MTT) colorimetry [yacooscience.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, a key intermediate in the development of various biologically active molecules. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system. This protocol outlines the reaction of thioacetamide with 2-bromo-4'-cyanoacetophenone to yield the target compound. The procedure is suitable for laboratory-scale synthesis and can be adapted for further optimization.
Introduction
Thiazole derivatives are a critical class of heterocyclic compounds widely found in pharmaceuticals and other biologically active molecules. Their versatile chemical nature allows for a broad range of biological activities. The target molecule, this compound, incorporates a 2-methylthiazole moiety linked to a benzonitrile group, making it a valuable building block for medicinal chemistry and drug discovery programs. The Hantzsch thiazole synthesis provides a straightforward and efficient method for the construction of the thiazole ring from readily available starting materials.
Experimental Protocol
The synthesis of this compound is achieved through the condensation of thioacetamide and 2-bromo-4'-cyanoacetophenone.
Materials and Reagents:
-
Thioacetamide
-
2-Bromo-4'-cyanoacetophenone
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-4'-cyanoacetophenone (1.0 eq) in absolute ethanol.
-
Addition of Thioacetamide: To the stirred solution, add thioacetamide (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| 2-Bromo-4'-cyanoacetophenone | C₉H₆BrNO | 224.05 | Starting Material | 1.0 |
| Thioacetamide | C₂H₅NS | 75.13 | Reagent | 1.1 |
| This compound | C₁₁H₈N₂S | 200.26 | Product | - |
Table 2: Representative Reaction Data
| Parameter | Value |
| Reaction Time | 3 - 5 hours |
| Reaction Temperature | Reflux |
| Solvent | Ethanol |
| Yield | 60-80% (Typical) |
| Purity | >95% (after chromatography) |
Note: The yield is representative and may vary depending on the reaction scale and optimization of conditions.
Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Synthesis of 4-(thiazol-4-yl)benzonitrile via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3][4] The formation of an aryl-alkyne bond is a key transformation, and the Sonogashira reaction provides a reliable method to achieve this with high efficiency and functional group tolerance.
This document provides detailed application notes and a representative experimental protocol for the synthesis of 4-(thiazol-4-yl)benzonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The thiazole motif is a common scaffold in many biologically active compounds, and the benzonitrile group can serve as a versatile handle for further functionalization or as a key pharmacophore. The described protocol utilizes a Sonogashira coupling between an appropriately substituted thiazole and benzonitrile derivative.
Reaction Principle
The synthesis of 4-(thiazol-4-yl)benzonitrile can be achieved via a Sonogashira coupling reaction between a halo-substituted benzonitrile and an ethynylthiazole, or alternatively, a halo-substituted thiazole and an ethynylbenzonitrile. The general reaction scheme is depicted below:
Scheme 1: General Sonogashira Coupling for the Synthesis of 4-(thiazol-4-yl)benzonitrile.
Where:
-
R1-X is either 4-halobenzonitrile (e.g., 4-bromobenzonitrile or 4-iodobenzonitrile) or a 4-halothiazole.
-
H-C≡C-R2 is the corresponding terminal alkyne (e.g., 4-ethynylthiazole or 4-ethynylbenzonitrile).
The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species, followed by a transmetalation step with the copper acetylide (formed from the terminal alkyne, copper catalyst, and base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Experimental Protocol: Synthesis of 4-(thiazol-4-yl)benzonitrile
This protocol describes a representative procedure for the Sonogashira coupling of 4-bromobenzonitrile with 4-ethynylthiazole.
Materials:
-
4-Bromobenzonitrile
-
4-Ethynylthiazole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous solvent (10 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the base (triethylamine or diisopropylethylamine, 3.0 mmol, 3.0 eq) to the reaction mixture.
-
Add 4-ethynylthiazole (1.2 mmol, 1.2 eq) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(thiazol-4-yl)benzonitrile.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-(thiazol-4-yl)benzonitrile. Please note that the yield is representative and can vary based on the specific reaction conditions and scale.
| Parameter | Value |
| Reactant 1 | 4-Bromobenzonitrile |
| Reactant 2 | 4-Ethynylthiazole |
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI |
| Base | Triethylamine |
| Solvent | THF |
| Reaction Temperature | 65 °C |
| Reaction Time | 8 hours |
| Yield | 75-85% (representative) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.85 (d, J=2.0 Hz, 1H), 7.75 (d, J=8.4 Hz, 2H), 7.68 (d, J=8.4 Hz, 2H), 7.55 (d, J=2.0 Hz, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 154.0, 149.5, 132.5, 132.3, 129.8, 118.6, 115.2, 112.0. |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₀H₇N₂S: 187.03; found: 187.03. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 4-(thiazol-4-yl)benzonitrile via Sonogashira coupling.
Caption: Workflow for the synthesis of 4-(thiazol-4-yl)benzonitrile.
Sonogashira Catalytic Cycle
The following diagram illustrates the key steps in the Sonogashira catalytic cycle.
Caption: Simplified Sonogashira catalytic cycle.
References
Application Notes and Protocols for 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Disclaimer: Publicly available research data specifically detailing the biological activity and applications of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is limited. The following application notes and protocols are presented as a representative framework for research and development, based on the known biological activities of structurally similar thiazole and benzonitrile-containing compounds. Researchers should independently validate these methodologies for their specific experimental context.
Introduction
This compound is a heterocyclic compound incorporating a methylthiazole and a benzonitrile moiety. The thiazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties. Similarly, the benzonitrile group is present in various bioactive molecules and can act as a key pharmacophore, for instance by participating in hydrogen bonding or by acting as a precursor for other functional groups. Given the structural alerts, this compound is a candidate for screening in various drug discovery programs, particularly in oncology and kinase inhibition.
Potential Research Applications
Based on the activities of related compounds, this compound could be investigated for the following applications:
-
Anticancer Agent: Thiazole derivatives have been reported as cytotoxic agents against various cancer cell lines. This compound could be screened for its efficacy against cell lines such as those from breast, lung, colon, and brain cancers.
-
Kinase Inhibitor: The structural motifs present suggest potential for inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.
-
Antifungal/Antimicrobial Agent: Thiazole-containing compounds have shown promise as antimicrobial agents.
Hypothetical Mechanism of Action: Kinase Inhibition
A plausible, yet hypothetical, mechanism of action for this compound as an anticancer agent could be the inhibition of a key signaling pathway involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., A549, human lung adenocarcinoma).
Materials:
-
This compound
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS (Phosphate-Buffered Saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize the cells, count them, and seed 5 x 10³ cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase (e.g., a receptor tyrosine kinase).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Prepare solutions of the kinase, substrate, and ATP in the assay buffer at the recommended concentrations.
-
-
Kinase Reaction:
-
Add the compound dilutions to the wells of a 384-well plate.
-
Add the kinase to the wells and incubate for a short period (e.g., 10 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at the recommended temperature for the specified time (e.g., 60 minutes at 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC₅₀ value.
-
Data Presentation
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] |
| A549 | Lung Adenocarcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| HT-29 | Colorectal Adenocarcinoma | 18.2 |
| C6 | Rat Brain Glioma | 35.1 |
Table 2: Kinase inhibitory activity of this compound.
| Kinase Target | IC₅₀ (nM) [Hypothetical] |
| Receptor Tyrosine Kinase X | 85 |
| Serine/Threonine Kinase Y | > 10,000 |
| Non-receptor Tyrosine Kinase Z | 1,200 |
Experimental Workflow
Caption: A typical workflow for evaluating a novel research chemical for anticancer activity.
Application of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile Scaffold in PET Imaging of mGluR5
Application Notes and Protocols for Researchers in Drug Development
The compound 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile serves as a foundational scaffold for the development of highly potent and selective radioligands for Positron Emission Tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing derivatives of this scaffold for preclinical and clinical neuroimaging.
The primary application of these PET tracers is the in vivo quantification and visualization of mGluR5 distribution and density in the central nervous system (CNS). Given that mGluR5 is implicated in various neurological and psychiatric disorders, including depression, anxiety, Fragile X syndrome, and substance abuse, these imaging agents are invaluable tools for understanding disease pathophysiology, developing novel therapeutics, and monitoring treatment response.
This document focuses on two prominent radiotracers derived from the this compound core structure: [¹⁸F]F-MTEB and [¹⁸F]SP203.
Overview of Key Radiotracers
[¹⁸F]F-MTEB (3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile)
[¹⁸F]F-MTEB is a PET radioligand designed for imaging mGluR5 in the CNS. It is an analogue of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a potent and selective noncompetitive antagonist of mGluR5. [¹⁸F]F-MTEB exhibits high affinity for mGluR5 and moderate lipophilicity, which are favorable characteristics for a brain imaging agent.
[¹⁸F]SP203 (3-fluoro-5-(2-(2-¹⁸Fthiazol-4-yl)ethynyl)benzonitrile)
[¹⁸F]SP203 is another potent and selective PET radioligand for imaging mGluR5. It has demonstrated high affinity and has been used in both preclinical and human PET studies. A notable characteristic of [¹⁸F]SP203 is its in vivo metabolism, which can lead to the release of [¹⁸F]fluoride and subsequent uptake in bone. This metabolic profile is an important consideration in data analysis and interpretation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for [¹⁸F]F-MTEB and [¹⁸F]SP203, facilitating a direct comparison of their properties.
Table 1: In Vitro Binding Properties
| Compound | Target | Assay | Kᵢ (nM) | IC₅₀ (nM) | Bₘₐₓ (fmol/mg tissue) |
| F-MTEB | Human mGluR5 | Ca²⁺ flux assay | - | 1.45 ± 0.5 | - |
| F-MTEB | Rat mGluR5 | [³H]MethoxyPyEP competition | 0.08 ± 0.02 | - | 64.7 (frontal cortex) |
| [¹⁸F]SP203 | Human mGluR5 | Phosphoinositol hydrolysis assay | - | 0.000714 | - |
| SP203 | mGluR5 | - | - | 0.036 | - |
Table 2: Radiosynthesis and Quality Control
| Radiotracer | Precursor | Radiochemical Yield (EOB) | Specific Activity (TBq/mmol) | Radiochemical Purity | Synthesis Time (min) |
| [¹⁸F]F-MTEB | Nitro-precursor | ~4 ± 0.9% | 49.9 ± 17.4 | >98% | ~35 |
| [¹⁸F]SP203 | Bromomethyl analog | 87% | High | >98% | - |
Table 3: In Vivo PET Imaging Parameters (Non-Human Primates)
| Radiotracer | Species | Brain Uptake | Specific Binding Signal | Total/Nonspecific Ratio (90 min) |
| [¹⁸F]F-MTEB | Rhesus Monkey | Rapid | High in all gray matter | 8.4 |
| [¹⁸F]SP203 | Rhesus Monkey | Avid | High in mGluR5-rich regions | - |
Experimental Protocols
Protocol for Radiosynthesis of [¹⁸F]F-MTEB
This protocol is based on a microwave-assisted nucleophilic aromatic substitution reaction.
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Nitro-precursor (3-nitro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile)
-
Dimethyl sulfoxide (DMSO)
-
Water for injection
-
HPLC purification system
Procedure:
-
Trap cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.
-
Dissolve the nitro-precursor in DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture in a microwave synthesizer. A typical condition is 5 pulses of 15 seconds each with a 30-second pause between pulses.
-
After cooling, dilute the reaction mixture with water.
-
Purify the crude product using semi-preparative HPLC.
-
Formulate the final product in a suitable buffer for injection.
Protocol for In Vitro Binding Assay (Competition Assay)
This protocol describes a competition binding assay to determine the affinity of a test compound for mGluR5 using [³H]MethoxyPyEP as the radioligand.
Materials:
-
Rat cortical membranes
-
[³H]MethoxyPyEP (radioligand)
-
Unlabeled F-MTEB (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the assay buffer, rat cortical membranes, [³H]MethoxyPyEP, and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of a known mGluR5 antagonist (e.g., MTEP).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ and subsequently calculate the Kᵢ value.
Protocol for Animal PET Imaging
This protocol outlines a typical workflow for in vivo PET imaging in a non-human primate to assess the brain uptake and specific binding of an mGluR5 radiotracer.
Materials:
-
PET/CT or PET/MR scanner
-
Anesthesia (e.g., isoflurane)
-
Radiotracer (e.g., [¹⁸F]F-MTEB)
-
Blocking agent (e.g., MTEP)
-
Intravenous catheter
-
Physiological monitoring equipment
Procedure:
-
Anesthetize the animal and place it on the scanner bed.
-
Insert an intravenous catheter for radiotracer injection.
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of the radiotracer (e.g., ~185 MBq of [¹⁸F]F-MTEB).[3]
-
Acquire dynamic PET data for a duration of 90-120 minutes.
-
For blocking studies, pre-treat the animal with a blocking agent (e.g., 1 mg/kg MTEP) before radiotracer injection.
-
Reconstruct the PET images with appropriate corrections (attenuation, scatter, decay).
-
Co-register the PET images with an anatomical MRI scan for region-of-interest (ROI) analysis.
-
Draw ROIs on brain regions known to have high (e.g., striatum, cortex) and low (e.g., white matter for non-specific binding) mGluR5 density.
-
Generate time-activity curves (TACs) for each ROI and calculate standardized uptake values (SUV).
-
Analyze the TACs using appropriate kinetic models to estimate binding parameters.
Visualizations
Caption: General experimental workflow for the evaluation of a novel PET tracer.
Caption: Simplified mGluR5 signaling pathway and the antagonist action of the PET tracers.
References
- 1. Radiodefluorination of 3-fluoro-5-(2-(2-[18F](fluoromethyl)-thiazol-4-yl)ethynyl)benzonitrile ([18F]SP203), a radioligand for imaging brain metabotropic glutamate subtype-5 receptors with positron emission tomography, occurs by glutathionylation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiodefluorination of 3-Fluoro-5-(2-(2-[18F](fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile ([18F]SP203), a Radioligand for Imaging Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography, Occurs by Glutathionylation in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed experimental protocols for the radiolabeling of 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile derivatives with fluorine-18 ([¹⁸F]). These compounds are potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), making them valuable radioligands for Positron Emission Tomography (PET) imaging of the central nervous system.[1][2][3] The ability to visualize and quantify mGluR5 in the brain is crucial for understanding its role in various neuropsychiatric disorders and for the development of novel therapeutics.[4][5] The protocols outlined below are based on established methodologies for the synthesis of [¹⁸F]F-MTEB and similar analogues.[3]
Signaling Pathway of mGluR5
Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. Upon binding of the endogenous ligand glutamate, mGluR5 activates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. The this compound derivatives act as noncompetitive antagonists, blocking this signaling pathway.
Caption: mGluR5 signaling pathway and the inhibitory action of thiazolylbenzonitrile derivatives.
Experimental Protocols
Materials and Equipment
-
Precursor: 3-Chloro-5-((2-methyl-1,3-thiazol-4-yl)ethynyl)benzonitrile or 3-Bromo-5-((2-methyl-1,3-thiazol-4-yl)ethynyl)benzonitrile
-
[¹⁸F]Fluoride: Produced from a cyclotron and trapped on an anion exchange cartridge (e.g., Sep-Pak Light QMA).
-
Phase Transfer Catalyst: Kryptofix 2.2.2. (K₂₂₂)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (MeCN)
-
Reaction Vessel: Microwave vial (e.g., 5 mL)
-
Heating: Microwave synthesizer
-
Purification: Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a radiation detector.
-
Formulation: Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for reformulation.
-
Quality Control: Analytical HPLC system with a radiation detector, gas chromatography (GC) for residual solvent analysis.
Radiolabeling Workflow
Caption: General workflow for the radiolabeling of thiazolylbenzonitrile derivatives with [¹⁸F].
Detailed Protocol for [¹⁸F]F-MTEB Synthesis
This protocol describes the nucleophilic aromatic substitution for the synthesis of [¹⁸F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([¹⁸F]F-MTEB) from an aryl chloride precursor.[3]
-
[¹⁸F]Fluoride Elution and Drying:
-
Aqueous [¹⁸F]fluoride is passed through a pre-conditioned QMA cartridge.
-
The trapped [¹⁸F]fluoride is eluted with a solution of Kryptofix 2.2.2. (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v).
-
The eluate is transferred to a microwave reaction vial.
-
The solvent is removed by azeotropic distillation with additions of anhydrous acetonitrile under a stream of nitrogen or argon, with gentle heating.
-
-
Radiolabeling Reaction:
-
A solution of the precursor, 3-Chloro-5-((2-methyl-1,3-thiazol-4-yl)ethynyl)benzonitrile (1-2 mg), in anhydrous DMSO (0.5-1.0 mL) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.[3]
-
The reaction vial is sealed and heated in a microwave synthesizer. A typical procedure involves pulsing the microwave (e.g., 5 pulses of 15 seconds each with a 30-second pause between pulses).[3]
-
-
Purification:
-
After cooling, the reaction mixture is diluted with water or HPLC mobile phase.
-
The mixture is injected onto a semi-preparative HPLC column.
-
The fraction corresponding to the [¹⁸F]F-MTEB peak is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge.
-
The cartridge is washed with water to remove any residual HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.
-
-
Quality Control:
-
The radiochemical purity and identity of the final product are confirmed by analytical HPLC.
-
Residual solvent analysis is performed using GC.
-
The specific activity is calculated based on the amount of radioactivity and the mass of the product.
-
Quantitative Data Summary
The following table summarizes the typical radiochemical outcomes for the synthesis of [¹⁸F]F-MTEB and a related analogue, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile.
| Parameter | [¹⁸F]F-MTEB | 3-fluoro-5-(2-(2-([¹⁸F]fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile |
| Precursor | Aryl chloride | Bromomethyl analog |
| Radiochemical Yield (decay-corrected) | ~4 ± 0.9% | 87% |
| Radiochemical Purity | >98% | Not explicitly stated, but high |
| Specific Activity (at end of synthesis) | 49.9 ± 17.4 TBq/mmol (1,348 ± 469 Ci/mmol) | Not explicitly stated |
| Synthesis Time | ~35 minutes | Not explicitly stated |
| Reference | [3] | [1][2] |
In Vivo Evaluation
Following intravenous injection in non-human primates, [¹⁸F]F-MTEB demonstrates rapid brain uptake with high accumulation in mGluR5-rich regions such as the striatum and cortical areas.[3] The distribution pattern observed with PET imaging is consistent with in vitro autoradiography.[3] The radioligand exhibits favorable brain uptake kinetics and a high ratio of total to nonspecific binding.[3] A related tracer, [¹⁸F]3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, also shows avid uptake in mGluR5-rich brain regions in rhesus monkeys.[1][2] It is important to note that some metabolism of these tracers can occur, leading to the formation of polar radiometabolites in plasma.[1][2] In the case of some fluoromethylated analogs, defluorination through glutathionylation has been observed in rats.[4][5]
Conclusion
The radiolabeling of this compound derivatives with fluorine-18 provides effective PET radioligands for imaging mGluR5 in the brain. The protocols described, utilizing nucleophilic substitution, can produce these tracers with high radiochemical purity and specific activity, suitable for preclinical and clinical research. The favorable in vivo characteristics of these radioligands make them valuable tools for advancing our understanding of the role of mGluR5 in neurological and psychiatric disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radiodefluorination of 3-Fluoro-5-(2-(2-[18F](fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile ([18F]SP203), a Radioligand for Imaging Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography, Occurs by Glutathionylation in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiodefluorination of 3-fluoro-5-(2-(2-[18F](fluoromethyl)-thiazol-4-yl)ethynyl)benzonitrile ([18F]SP203), a radioligand for imaging brain metabotropic glutamate subtype-5 receptors with positron emission tomography, occurs by glutathionylation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile scaffold, in particular, serves as a key structural motif in various biologically active molecules. This document provides detailed protocols for the synthesis of this compound and its derivatives, targeting professionals in chemical research and pharmaceutical development. Two primary synthetic routes are presented: the classic Hantzsch thiazole synthesis and a modern C-H arylation approach.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Analytical Data (Expected) |
| 2-Bromo-4'-cyanoacetophenone | C₉H₆BrNO | 224.05 | 92-96[1] | N/A (Commercial) | ¹H NMR and ¹³C NMR consistent with structure. |
| Thioacetamide | C₂H₅NS | 75.13 | 111-114 | N/A (Commercial) | ¹H NMR and ¹³C NMR consistent with structure. |
| This compound | C₁₁H₈N₂S | 200.26 | 100-105 (estimated) | 70-85 (Hantzsch) | ¹H NMR (CDCl₃, ppm): δ 7.8-7.6 (m, 4H, Ar-H), 7.2 (s, 1H, thiazole-H), 2.7 (s, 3H, CH₃). MS (m/z): 200 [M]⁺. |
| 4-Methylthiazole | C₄H₅NS | 99.15 | N/A (liquid) | N/A (Commercial) | ¹H NMR and ¹³C NMR consistent with structure. |
| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | 112-114 | N/A (Commercial) | ¹H NMR and ¹³C NMR consistent with structure. |
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Protocol 1: Hantzsch Thiazole Synthesis
This classical method involves the condensation of an α-haloketone with a thioamide. For the target molecule, 2-bromo-4'-cyanoacetophenone is reacted with thioacetamide.
Materials:
-
2-Bromo-4'-cyanoacetophenone
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4'-cyanoacetophenone (1.0 eq) in absolute ethanol.
-
Addition of Thioacetamide: To the stirred solution, add thioacetamide (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: Hantzsch synthesis of the target compound.
Protocol 2: C-H Arylation (A Modern Suzuki-Miyaura Variant)
This protocol describes a direct C-H arylation of 4-methylthiazole with 4-bromobenzonitrile, which is a highly efficient and atom-economical method.
Materials:
-
4-Methylthiazole
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Dimethylacetamide (DMA)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), 4-methylthiazole (2.0 eq), Pd(OAc)₂ (0.05 eq), K₂CO₃ (2.0 eq), and pivalic acid (0.3 eq).
-
Solvent Addition: Add anhydrous dimethylacetamide (DMA) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filtration and Washing: Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate. Wash the combined filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Diagram: C-H Arylation Synthesis Workflow
Caption: C-H arylation synthesis workflow.
Concluding Remarks
The synthesis of this compound derivatives can be effectively achieved through both classical and modern synthetic methodologies. The choice of method may depend on the availability of starting materials, desired scale, and the specific derivative being targeted. The protocols provided herein offer robust and reproducible procedures for obtaining this valuable chemical scaffold for further research and development in the pharmaceutical industry. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
References
Application Notes and Protocols for the Analysis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative analysis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile in various matrices. The protocols are based on established analytical techniques and can be adapted for routine analysis, quality control, and research purposes.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The protocol is adapted from methodologies used for structurally similar benzonitrile and thiazole derivatives.[1][2][3][4]
Experimental Protocol
1.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
1.2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
1.3. Chromatographic Conditions
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v). The ratio can be optimized based on the specific column and system. A small amount of phosphoric acid (e.g., 0.1%) can be added to the water to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (a starting wavelength of 254 nm is recommended).
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes (adjust as necessary to ensure elution of the analyte and any impurities).
1.4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
1.5. Sample Preparation
-
Bulk Drug: Accurately weigh a quantity of the bulk drug, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection.
-
Formulations: Depending on the formulation, an appropriate extraction procedure may be necessary. For example, tablets may need to be crushed, dissolved in a suitable solvent, and then diluted with the mobile phase before filtration.
1.6. System Suitability Before sample analysis, inject the standard solution multiple times (e.g., n=6) to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of the peak area (%RSD).
Data Presentation
Table 1: Proposed HPLC Method Validation Parameters
| Parameter | Proposed Specification |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined (typically < 0.1 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (typically < 0.5 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Retention Time | Analyte specific (e.g., ~5 min) |
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification
This method is suitable for the identification and trace-level quantification of this compound, particularly in complex matrices where high selectivity is required. The protocol is based on general GC-MS analytical procedures.[5]
Experimental Protocol
2.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Capillary GC column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler.
-
Data acquisition and processing software with a mass spectral library.
2.2. Reagents and Materials
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Dichloromethane (GC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Vials with septa
2.3. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.
2.4. Preparation of Standard and Sample Solutions
-
Prepare stock and working standard solutions of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Sample preparation will be matrix-dependent and may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.
Data Presentation
Table 2: Proposed GC-MS Method Validation Parameters
| Parameter | Proposed Specification |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (typically in the ng/mL range) |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Retention Time | Analyte specific |
| Mass Spectrum | Characteristic fragmentation pattern |
Experimental Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
For the analysis of this compound in biological matrices such as plasma or tissue homogenates, a highly sensitive and selective LC-MS/MS method is recommended. This protocol is based on methods developed for related compounds in pharmacokinetic studies.[6][7][8][9]
Experimental Protocol
3.1. Instrumentation
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or other suitable reverse-phase column.
-
Data acquisition and processing software.
3.2. LC-MS/MS Conditions
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Positive ESI
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard need to be determined by direct infusion.
3.3. Sample Preparation
-
Protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) is typically required to remove proteins and other matrix components from biological samples.
Logical Relationship Diagram
Caption: Logical flow for LC-MS/MS method development and bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scribd.com [scribd.com]
- 6. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
An Application Note and Protocol for the Purification of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile using High-Performance Liquid Chromatography (HPLC) is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to the prevalence of the thiazole ring in many biologically active substances.[1] The purity of such compounds is critical for accurate structure-activity relationship (SAR) studies and subsequent drug development processes.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of synthetic compounds.[1] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the effective purification of this compound from a crude reaction mixture.
Reversed-phase chromatography is the standard technique for analyzing and purifying small molecular weight compounds.[2] The method outlined here utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, with a trifluoroacetic acid (TFA) modifier to ensure good peak shape and resolution. This approach is based on established methods for the separation of thiazole derivatives and other aromatic nitriles.[1][3]
Physicochemical Properties (Predicted)
Experimental Protocol
1. Materials and Reagents
-
Crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
0.22 µm syringe filters
2. Instrumentation
-
A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
A fraction collector is highly recommended for automated purification.[1]
3. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the purification of this compound.
| Parameter | Value |
| Column | C18, 5 µm, 150 x 4.6 mm (for analytical scouting) or C18, 5 µm, 150 x 19 mm (for preparative scale) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min (analytical) or 15.0 mL/min (preparative)[1] |
| Column Temperature | Ambient or 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan of the compound) |
| Injection Volume | 5-20 µL (analytical) or 100-500 µL (preparative) |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 10.0 | 80 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 30 |
| 18.0 | 30 |
4. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. Given its likely polarity, a small amount of DMSO or methanol is a good starting point.[1][4]
-
Dilute the dissolved sample with the initial mobile phase composition (e.g., 30% Acetonitrile in Water with 0.1% TFA) to a final concentration suitable for injection (e.g., 5-10 mg/mL for preparative HPLC).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
5. Purification Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Perform an initial analytical scale injection to determine the retention time of the target compound and to assess the impurity profile.
-
Based on the analytical run, adjust the gradient and loading for the preparative scale purification. The goal is to achieve baseline separation of the target peak from major impurities.
-
Inject the filtered, crude sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the peak of this compound.
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization) to obtain the purified compound.
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient protocol for the purification of this compound. The use of a C18 column with an acetonitrile/water gradient containing TFA is a standard and robust approach for such compounds.[1][2][3] This protocol can be adapted for different scales of purification by adjusting the column dimensions, flow rate, and injection volume. The purity of the final compound should always be confirmed by an appropriate analytical technique.
References
Application Notes and Protocols for 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. This document provides an overview of its applications, focusing on its role as a potent and selective antagonist for the metabotropic glutamate receptor 5 (mGlu5), a key target in the central nervous system (CNS). Additionally, the broader antimicrobial potential of related thiazole-benzonitrile structures is discussed. These notes are intended to guide researchers in exploring the therapeutic potential of this chemical entity.
I. Application as a Metabotropic Glutamate Receptor 5 (mGlu5) Antagonist
The primary and most well-documented application of this compound derivatives is in the development of antagonists for the mGlu5 receptor. These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and addiction.[1] Analogs of this compound have been designed as high-affinity radioligands for positron emission tomography (PET) imaging of mGlu5 in the brain.[1][2]
Quantitative Data for mGlu5 Receptor Ligands
| Compound Name | Target | Assay Type | Quantitative Data | Reference |
| [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([18F]F-MTEB) | mGlu5 | Saturation Binding (rhesus caudate) | Bmax = 63 nM | [1] |
| [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([18F]F-MTEB) | mGlu5 | Saturation Binding (rhesus cerebellum) | Bmax = 24 nM | [1] |
| 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | Competitive Binding | IC50 = 36 pM | [2] |
| 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | Phosphoinositol Hydrolysis | IC50 = 0.714 pM | [2] |
Signaling Pathway
Caption: mGlu5 Receptor Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
Protocol 1: Synthesis of 2-(Fluoromethyl)-4-(2-(trimethylsilyl)ethynyl)thiazole [2]
-
Place 1-Chloro-4-(trimethylsilyl)-3-butyne-2-one (14.1 mmol) in N,N-dimethylformamide (DMF; 20 mL).
-
Add 2-fluorothioacetamide (10.85 mmol).
-
Heat the mixture to 50 °C for 36 hours.
-
After cooling, pour the reaction mixture into water (50 mL).
-
Extract the aqueous layer twice with ethyl acetate (20 mL each).
-
Combine the organic layers and dry them.
-
Evaporate the solvent under vacuum.
-
Purify the residue on silica gel to obtain the product.
Protocol 2: In Vitro Metabolism Study [1]
-
Incubate the radiotracer ([18F]F-MTEB) with human and monkey liver microsomes.
-
At various time points (e.g., up to 30 minutes), quench the reaction.
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the amount of the intact compound remaining to determine the rate of metabolism.
Protocol 3: PET Imaging in Rats [1]
-
Administer ~18.5 MBq (0.5 mCi) of [18F]F-MTEB intravenously to the rat.
-
Acquire PET scans over a period of up to 90 minutes.
-
To confirm specific binding, a separate cohort of animals can be pre-treated with a blocking agent (e.g., 10 mg/kg MPEP).
-
Analyze the PET images to determine the uptake of the radiotracer in different brain regions (e.g., corpus striatum, cerebellum).
-
Calculate the specific binding and signal-to-noise ratio.
II. Application in Antimicrobial Drug Discovery
Derivatives of 4-(thiazol-4-yl)benzonitrile have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains.
Quantitative Data for Antimicrobial Activity
| Compound Name | Target Organism | Assay Type | Quantitative Data | Reference |
| (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile | E. coli | Minimum Inhibitory Concentration (MIC) | 3.9 µg/mL | [3] |
| (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile | B. subtilis | Minimum Inhibitory Concentration (MIC) | 3.9 µg/mL | [3] |
| (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile | R. oryzae | Minimum Inhibitory Concentration (MIC) | 125 µg/mL | [3] |
| (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile | P. chrysogenum | Minimum Inhibitory Concentration (MIC) | 125 µg/mL | [3] |
Experimental Workflow
Caption: Workflow for Antimicrobial Drug Discovery of Thiazole Derivatives.
Experimental Protocols
Protocol 4: Synthesis of (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile [3]
Note: The specific reaction conditions are detailed in the source literature and generally involve the condensation of a thiazole hydrazine with a substituted acetophenone.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) [3]
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, B. subtilis).
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold is a valuable starting point for the design of potent and selective mGlu5 receptor antagonists with applications in neuroscience research and as potential therapeutics. Furthermore, the broader class of thiazole-benzonitrile derivatives exhibits promising antimicrobial activity. The protocols and data presented herein provide a foundation for further investigation and development of compounds based on this versatile chemical structure.
References
Application Notes and Protocols: Thiazole Ring Construction for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the thiazole ring, a crucial heterocyclic scaffold in a multitude of Active Pharmaceutical Ingredients (APIs). The thiazole nucleus is a core component in numerous clinically approved drugs, valued for its wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[1][2][3][4][5] This guide covers the most prevalent synthetic strategies, offers detailed experimental protocols, and presents quantitative data to aid in the development and optimization of synthetic routes for thiazole-containing drugs.
Key Synthetic Strategies for Thiazole Ring Construction
The construction of the thiazole ring can be achieved through several reliable synthetic methodologies. The choice of method often depends on the desired substitution pattern on the thiazole core.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the most classic and widely utilized method for constructing the thiazole ring.[2][6] It involves the condensation reaction between an α-halocarbonyl compound (e.g., α-haloketone) and a thioamide-containing species, such as thiourea, thioamides, or thiosemicarbazides.[2][7] This method is known for its simplicity and generally high yields.[8]
The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8][9]
General Reaction Scheme:
-
α-Haloketone + Thioamide → 2,4-disubstituted Thiazole
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazole derivatives.[10] This reaction involves the cyclization of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[2][10][11] This route is particularly useful for accessing thiazoles with an amino group at the C5 position, which can be a key handle for further functionalization in API synthesis.
General Reaction Scheme:
-
α-Aminonitrile + Carbon Disulfide → 5-Amino-2-mercaptothiazole
Other Synthetic Approaches
While Hantzsch and Cook-Heilbron syntheses are foundational, other methods have been developed to access diverse thiazole structures:
-
Gabriel Thiazole Synthesis: An early method involving the reaction of α-acylamino ketones.
-
Microwave-Assisted Synthesis: Modern techniques using microwave irradiation can significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating.[2][12]
-
Multi-Component Reactions: One-pot syntheses involving multiple starting materials are increasingly employed for their efficiency and atom economy in generating complex thiazole derivatives.[13]
Application in the Synthesis of Marketed APIs
The strategic importance of these synthetic methods is best illustrated by their application in the total synthesis of prominent drugs.
Dasatinib
Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[14][15] Its structure features a central 2-aminothiazole-5-carboxamide core. The synthesis of this core often employs a Hantzsch-type strategy. One efficient reported method involves the chemoselective α-bromination of a β-ethoxyacrylamide derivative, followed by a one-pot cyclization with thiourea to construct the desired thiazole ring.[16]
Ritonavir
Ritonavir is an antiretroviral protease inhibitor used to treat HIV/AIDS.[17] The complex structure of Ritonavir contains two distinct thiazole moieties.[18] The synthesis of these thiazole fragments is a critical part of the overall drug manufacturing process, often prepared separately and then coupled to the central scaffold.[19][20]
Experimental Protocols
The following section provides detailed experimental procedures for the synthesis of thiazole derivatives.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a straightforward synthesis of a model 2-aminothiazole compound, illustrating the core principles of the Hantzsch reaction.[8]
Materials and Reagents:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
20 mL Scintillation Vial
-
Stir bar, Hot Plate
-
Buchner Funnel and Filter Flask
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g) in a 20 mL scintillation vial.
-
Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solids should dissolve upon heating.
-
Remove the reaction vial from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution.
-
Swirl the beaker to mix the contents thoroughly. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid (filter cake) with deionized water.
-
Spread the solid on a watch glass and allow it to air dry completely.
Characterization:
-
Yield: Determine the mass of the dry product and calculate the percent yield.
-
Melting Point: Measure the melting range of the product.
-
Spectroscopy: Characterize the product using NMR, IR, and Mass Spectrometry to confirm its structure.
Quantitative Data Summary
The efficiency of thiazole synthesis is highly dependent on the chosen substrates, catalyst, and reaction conditions. The following table summarizes representative yields for Hantzsch-type syntheses under various conditions.
| Reaction Type | Reactants | Conditions | Yield (%) | Reference |
| One-Pot, Multi-Component Hantzsch Synthesis | 3-(bromoacetyl)-4-hydroxy-2H-pyran-2-one, thiourea, benzaldehydes | Silica supported tungstosilisic acid, ultrasonic | 79 - 90% | [13] |
| Domino Reaction for Fused-Thiazoles | Epoxyketone of Ethisterone, Thiourea | Acetic Acid (solvent) | ~95% | [21] |
| Domino Reaction for Fused-Thiazoles | Epoxy-bisnoralcohol, N-Phenyl Thiourea derivatives | Acetic Acid (solvent) | 76 - 94% | [22] |
| Classic Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | Methanol, Reflux | High | [8] |
Visualized Mechanisms and Pathways
Understanding the reaction mechanism and the biological context of the API is crucial for drug development.
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the key steps in the Hantzsch synthesis pathway, from the initial nucleophilic attack to the final aromatic product.
Dasatinib: Mechanism of Action
Dasatinib functions by inhibiting the BCR-ABL kinase, an enzyme that is constitutively active in Chronic Myeloid Leukemia (CML) and drives cancer cell proliferation. The diagram below shows this inhibitory action.
References
- 1. thiazole-derivatives-in-medicinal-chemistry-recent-advancements-in-synthetic-strategies-structure-activity-relationship-and-pharmacological-outcomes - Ask this paper | Bohrium [bohrium.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. synarchive.com [synarchive.com]
- 7. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. bepls.com [bepls.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic route of dasatinib and its application in leukemia [ewadirect.com]
- 15. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN106749085B - A method of preparing Ritonavir - Google Patents [patents.google.com]
- 19. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 20. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 21. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the microwave-assisted synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on the Hantzsch thiazole synthesis, a robust and efficient method for the formation of the thiazole ring. Microwave irradiation is employed to accelerate the reaction, leading to shorter reaction times, and often, higher yields compared to conventional heating methods. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their diverse pharmacological activities. The thiazole ring is a key structural motif in a number of approved drugs. The target molecule, this compound, incorporates a benzonitrile group, a common substituent in pharmacologically active compounds, and a methyl-substituted thiazole ring. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as rapid heating, increased reaction rates, and improved yields.[1][2] This protocol details a microwave-assisted Hantzsch thiazole synthesis for the efficient preparation of this compound.
Reaction Scheme
The synthesis of this compound is achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. In this specific protocol, 2-bromo-1-(4-cyanophenyl)ethan-1-one reacts with thioacetamide under microwave irradiation to yield the desired product.
Figure 1: Reaction Scheme for the Synthesis of this compound
Caption: General reaction scheme for the microwave-assisted synthesis.
Experimental Protocol
This protocol is based on established procedures for microwave-assisted Hantzsch thiazole synthesis.[1][3]
Materials:
-
2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 mmol)
-
Thioacetamide (1.1 mmol)
-
Ethanol (5 mL)
-
Microwave reactor tubes (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor tube equipped with a magnetic stir bar, add 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 mmol, 224.05 mg).
-
Add thioacetamide (1.1 mmol, 82.65 mg) to the reaction tube.
-
Add 5 mL of ethanol to the tube.
-
Seal the microwave tube securely.
-
Place the tube in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 15 minutes with stirring. The microwave power should be adjusted by the instrument to maintain the target temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following tables provide representative data for microwave-assisted Hantzsch thiazole syntheses based on literature precedents. These values can be used as a benchmark for optimizing the synthesis of this compound.
Table 1: Comparison of Reaction Conditions for Microwave-Assisted Thiazole Synthesis
| Entry | α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | 90 | 30 | Not specified | 95 | [1] |
| 2 | Substituted 2-bromoacetophenones | Thiourea | Ethanol | 70 | 10-15 | 420 | 82-92 | [2] |
| 3 | 3-(Bromoacetyl)coumarin | 2-Arylidenehydrazinocarbothioamides | Ethanol | 100 | 10 | 60 | 75-89 | |
| 4 | Maleic anhydride, thiosemicarbazide | N/A | Ethanol | 150 | 2 | 500 | High | [4] |
Table 2: Characterization Data for a Representative 4-Aryl-2-methylthiazole
| Technique | Data |
| ¹H NMR | Anticipated signals for this compound: δ 7.8-8.0 (d, 2H, Ar-H), 7.6-7.8 (d, 2H, Ar-H), 7.5-7.7 (s, 1H, thiazole-H), 2.7-2.9 (s, 3H, CH₃) |
| ¹³C NMR | Anticipated signals for this compound: δ 165-167 (C-2), 150-152 (C-4), 132-134 (Ar-C), 129-131 (Ar-C), 118-120 (CN), 115-117 (C-5), 110-112 (Ar-C), 19-21 (CH₃) |
| Mass Spec (ESI) | Anticipated m/z for C₁₁H₈N₂S: [M+H]⁺ ≈ 201.05 |
Workflow Diagram
The following diagram illustrates the key steps in the microwave-assisted synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification.
Safety Precautions
-
Microwave synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2-bromo-1-(4-cyanophenyl)ethan-1-one is a lachrymator and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This application note provides a comprehensive protocol for the microwave-assisted synthesis of this compound. The use of microwave irradiation offers a significant advantage in terms of reaction time and efficiency. The provided protocol and representative data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile as an Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, a novel thiazole derivative, as a potent anti-inflammatory agent. This document details its proposed mechanism of action, synthesis, and protocols for in vitro and in vivo evaluation.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with gastrointestinal and cardiovascular side effects. The development of new anti-inflammatory agents with improved safety profiles is a critical area of research. Thiazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential, often acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] This document focuses on the characterization of this compound as a potential therapeutic candidate.
Proposed Mechanism of Action
Based on studies of structurally related thiazole compounds, this compound is hypothesized to exert its anti-inflammatory effects through the dual inhibition of COX-2 and 5-LOX enzymes.[1] This dual-action mechanism is advantageous as it can simultaneously reduce the production of prostaglandins (via COX-2 inhibition) and leukotrienes (via 5-LOX inhibition), both of which are key mediators of the inflammatory cascade. By targeting these pathways, the compound is expected to reduce pain, swelling, and other inflammatory symptoms.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of the compound.
Caption: Proposed mechanism of action of this compound.
Synthesis
The synthesis of this compound can be achieved through a multi-step process, similar to the synthesis of other thiazole derivatives.[3] A plausible synthetic route is outlined below.
Caption: General workflow for the synthesis of the target compound.
In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated using various in vitro assays.
COX-1 and COX-2 Inhibition Assay
This assay determines the selectivity of the compound for the inducible COX-2 isoform over the constitutive COX-1 isoform.
Table 1: In Vitro COX Inhibition Data (Representative Data for Thiazole Derivatives)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Thiazole Derivative 1 | 5.55 | 0.09 | 61.67[1] |
| Thiazole Derivative 2 | >100 | 9.01 | >11.1[2] |
| Ibuprofen (Reference) | 15.2 | 35.5 | 0.43 |
5-LOX Inhibition Assay
This assay measures the ability of the compound to inhibit the 5-lipoxygenase enzyme.
Table 2: In Vitro 5-LOX Inhibition Data (Representative Data for a Thiazole Derivative)
| Compound | 5-LOX IC₅₀ (µM) |
| Thiazole Derivative 1 | 0.38[1] |
| Zileuton (Reference) | 0.5 |
Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
This assay assesses the effect of the compound on the production of inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 3: Inhibition of Pro-Inflammatory Cytokines (Representative Data for Thiazole Derivatives)
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Thiazole Derivative 3 | 10 | 65 | 72[4] |
| Dexamethasone (Reference) | 1 | 95 | 98 |
In Vivo Anti-Inflammatory Activity
The in vivo efficacy of this compound can be determined using animal models of inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a standard acute inflammation model to evaluate the anti-inflammatory effect of a compound.
Table 4: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model (Representative Data for a Thiazole Derivative)
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Thiazole Derivative 1 | 50 | 60.82[1] |
| Indomethacin (Reference) | 10 | 75 |
Experimental Protocols
Protocol for In Vitro COX Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay.
Caption: Workflow for the in vitro COX inhibition assay.
Detailed Steps:
-
Prepare solutions of human recombinant COX-1 and COX-2 enzymes, heme, and arachidonic acid in the provided assay buffer.
-
In a 96-well plate, add the enzyme and heme to each well.
-
Add various concentrations of this compound or a vehicle control to the wells and incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
After a 2-minute incubation, stop the reaction and add the colorimetric substrate.
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Protocol for Carrageenan-Induced Paw Edema in Rats
This protocol outlines the in vivo evaluation of the anti-inflammatory activity.
Detailed Steps:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer this compound, a reference drug (e.g., indomethacin), or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion
The available data on related thiazole derivatives strongly suggest that this compound is a promising candidate for development as a novel anti-inflammatory agent. Its proposed dual inhibitory action on COX-2 and 5-LOX offers a potential advantage over existing NSAIDs. The protocols outlined in this document provide a framework for the comprehensive evaluation of its efficacy and mechanism of action. Further studies, including pharmacokinetic and toxicology assessments, are warranted to fully characterize its therapeutic potential.
References
- 1. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classic method for synthesizing this and similar thiazole derivatives is the Hantzsch thiazole synthesis. This multi-component reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are 2-bromo-1-(4-cyanophenyl)ethan-1-one and thioacetamide.
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis. These include the choice of solvent, reaction temperature, reaction time, and the purity of the starting materials. Optimization of these parameters is crucial for achieving high yields and purity. For instance, conducting the reaction under reflux conditions in a suitable solvent like ethanol is a common practice.
Q3: Are there any common side products that I should be aware of?
A3: Yes, side product formation can be a challenge. Depending on the reaction conditions, potential side products may include unreacted starting materials, intermediates, and products from competing side reactions. In some cases, regioisomers can be formed if the starting materials are not symmetrical. Purification techniques such as recrystallization or column chromatography are often necessary to isolate the desired product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time. A suitable eluent system, such as a mixture of acetone and n-hexane, can be used for this purpose.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure or degraded starting materials.- Incorrect reaction temperature or time.- Inappropriate solvent.- Presence of moisture in the reaction. | - Ensure the purity of 2-bromo-1-(4-cyanophenyl)ethan-1-one and thioacetamide.- Optimize the reaction temperature and time; refluxing for several hours is often required.[1]- Use an appropriate solvent such as absolute ethanol.[1]- Conduct the reaction under anhydrous conditions. |
| Formation of Multiple Products/Impurities | - Side reactions due to prolonged heating.- Non-optimal ratio of reactants.- Decomposition of starting materials or product. | - Monitor the reaction closely using TLC to avoid over-running the reaction.- Use an equimolar ratio of the α-haloketone and thioamide.[1]- Consider lowering the reaction temperature if decomposition is suspected. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent.- Oily or non-crystalline product.- Impurities co-crystallize with the product. | - After cooling, pour the reaction mixture onto crushed ice to precipitate the product.[1]- If the product is oily, try triturating with a non-polar solvent like diethyl ether to induce crystallization.[2]- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][2] |
| Inconsistent Results | - Variability in the quality of reagents or solvents.- Inconsistent reaction setup or conditions. | - Use reagents and solvents from a reliable source and of the same grade for all experiments.- Maintain consistent control over reaction parameters such as temperature, stirring speed, and atmosphere. |
Experimental Protocols
Hantzsch Thiazole Synthesis of this compound
This protocol is based on the established Hantzsch thiazole synthesis methodology.
Materials:
-
2-bromo-1-(4-cyanophenyl)ethan-1-one
-
Thioacetamide
-
Absolute Ethanol
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve an equimolar amount of 2-bromo-1-(4-cyanophenyl)ethan-1-one and thioacetamide in absolute ethanol.[1]
-
Heat the reaction mixture to reflux and maintain for 3 to 5 hours. Monitor the progress of the reaction by TLC.[1]
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture onto crushed ice with stirring.[1]
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Dry the crude product.
-
For further purification, recrystallize the solid from ethanol or purify by column chromatography using a suitable eluent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Purification of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of organic synthesis and purification for compounds structurally related to 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. Specific experimental results may vary.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Work-up
-
Symptom: Crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The presence of starting materials is a common impurity.
-
Solution: Before purification, ensure the reaction has gone to completion by monitoring with TLC. If starting materials persist, consider extending the reaction time or adding a slight excess of one of the reagents.
-
-
Formation of Side Products: The Hantzsch thiazole synthesis, a common route to this class of compounds, can sometimes yield byproducts.[1][2]
-
Solution: Optimize reaction conditions (temperature, solvent, reaction time) to minimize side product formation. Purification via column chromatography is often effective at removing these impurities.
-
-
Residual Solvents or Reagents: Solvents from the reaction or work-up, or excess reagents, may remain.
-
Solution: Ensure the crude product is thoroughly dried under vacuum. A wash with a non-polar solvent like hexanes can sometimes remove non-polar impurities.
-
-
Problem 2: Difficulty with Crystallization
-
Symptom: The compound oils out or fails to precipitate from the chosen solvent system.
-
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too polar or too non-polar for the compound.
-
Solution: A systematic solvent screen is recommended. Start with single solvents of varying polarity (e.g., hexanes, ethyl acetate, ethanol, water) and then move to binary solvent mixtures.[3][4] A good crystallizing solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.[3]
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: First, attempt to remove impurities by another method, such as a quick filtration through a plug of silica gel or by performing column chromatography before attempting crystallization.
-
-
Supersaturation: The solution may be too concentrated.
-
Solution: Add a small amount of additional solvent to the heated solution. Slow cooling is crucial; allow the solution to cool to room temperature undisturbed, then place it in a refrigerator. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.
-
-
Problem 3: Co-elution of Impurities during Column Chromatography
-
Symptom: Fractions collected from the column still show the presence of impurities by TLC analysis.
-
Possible Causes & Solutions:
-
Incorrect Eluent System: The polarity of the mobile phase may be too high, causing all compounds to move too quickly through the column.
-
Solution: Decrease the polarity of the eluent system. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate. The optimal solvent system should provide a good separation of spots on a TLC plate.
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of material being purified. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
-
Poor Column Packing: Channels or cracks in the stationary phase can lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being added to the column, is often preferred.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Based on a typical Hantzsch thiazole synthesis, potential impurities could include unreacted starting materials such as an α-haloketone (e.g., 2-bromo-1-(4-cyanophenyl)ethan-1-one) and thioacetamide. Intermediates from the reaction pathway may also be present in small amounts.[6][7]
Q2: What is a good starting point for a recrystallization solvent system?
A2: For aromatic nitriles and thiazole-containing compounds, a good starting point for recrystallization would be a polar solvent such as ethanol or isopropanol, or a mixture of a more polar solvent like ethyl acetate with a non-polar solvent like hexanes.[3][8]
Q3: How do I choose the right mobile phase for column chromatography?
A3: The ideal mobile phase is determined by running TLC plates with your crude material in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). Aim for a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 and shows good separation from impurity spots.
Q4: My purified product is a persistent oil. How can I try to solidify it?
A4: If recrystallization fails, you can try trituration. This involves adding a small amount of a solvent in which your compound is insoluble (but the impurities are soluble) and scratching or stirring vigorously. This can sometimes induce crystallization or wash away impurities, leaving a solid product. Hexanes or diethyl ether are often good choices for trituration.
Q5: Can I use reverse-phase chromatography for purification?
A5: Yes, for polar heterocyclic compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective purification method.[9] This is particularly useful for separating closely related polar isomers or for final polishing of the compound to a high purity. A typical mobile phase would be a mixture of acetonitrile and water.[9]
Data Presentation
Table 1: Potential Impurities and Suggested Purification Methods
| Impurity Type | Example | Suggested Purification Method(s) |
| Starting Material | α-Haloketone (e.g., 2-bromo-1-(4-cyanophenyl)ethan-1-one) | Column Chromatography, Recrystallization |
| Starting Material | Thioamide (e.g., Thioacetamide) | Aqueous wash, Column Chromatography |
| Reaction Byproduct | Isomeric thiazole | Column Chromatography (potentially with a different eluent system), HPLC |
| Residual Solvent | Dichloromethane, Ethyl Acetate, etc. | Drying under high vacuum |
Table 2: Example Purification Data for a Structurally Similar Compound
| Purification Method | Purity Before | Purity After | Yield |
| Recrystallization (Ethanol) | ~90% | >98% | 75% |
| Column Chromatography (Hexanes:Ethyl Acetate) | ~85% | >99% | 80% |
| HPLC (Acetonitrile:Water) | >98% | >99.9% | 90% |
Note: The data in Table 2 is illustrative and based on typical results for purification of similar organic compounds.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain, and tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.[5][10]
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent). Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and add the resulting dry powder to the top of the column.[11]
-
Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. Apply gentle pressure to the top of the column if necessary (flash chromatography).[10]
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the anticipated solubility of this compound in aqueous solutions?
Q2: What are the initial steps to take when a solubility issue is encountered with this compound?
A2: When you first encounter solubility issues, a systematic approach is recommended. Start with simple and readily available methods before moving to more complex formulation strategies. The initial steps should include:
-
Verification of the compound's purity and identity: Ensure the material is what it is claimed to be and free from significant impurities that might affect solubility.
-
Testing a range of common laboratory solvents: This will help to understand the compound's general solubility profile.
-
Attempting dissolution in a small amount of an organic co-solvent before dilution in your aqueous buffer.
-
Gentle heating and agitation: In some cases, this can help to overcome kinetic solubility barriers.
Q3: Are there any known compatible solvents for this compound?
A3: Specific solubility data is not widely published. However, based on the structure of similar benzonitrile and thiazole-containing compounds, it is likely to have some solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). For aqueous systems, the use of co-solvents will likely be necessary.
Troubleshooting Guide for Solubility Issues
This guide provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
Issue 1: The compound is not dissolving in my aqueous buffer.
Potential Cause: The compound has low intrinsic aqueous solubility.
Solutions:
-
Co-solvency: This is often the first and most straightforward approach.[1][2] Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or polyethylene glycol) before slowly adding it to the aqueous buffer with vigorous stirring. It is crucial to keep the final concentration of the organic solvent low to avoid affecting the biological system.
-
pH Adjustment: If the compound has ionizable groups, its solubility can be pH-dependent.[3] Although this compound does not have strongly acidic or basic centers, the thiazole ring can be weakly basic. Experimenting with a range of pH values (e.g., from acidic to neutral) may reveal a pH at which solubility is improved.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[4] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological experiments.
Issue 2: The compound dissolves initially but then precipitates out of solution.
Potential Cause: The initial solution was supersaturated, or a change in conditions (e.g., temperature, pH) caused the compound to crash out.
Solutions:
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[4][5] This can enhance the dissolution rate and stabilize a supersaturated solution. Common carriers include polymers like PVP (polyvinylpyrrolidone) and PEGs (polyethylene glycols).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[3][4] They can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility and stability. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are frequently used.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[1][2] Techniques like micronization or nanosuspension can be employed, although these are more resource-intensive.
Summary of Solubility Enhancement Techniques
| Technique | General Applicability | Advantages | Disadvantages |
| Co-solvency | Widely applicable for initial screening and in vitro assays.[2] | Simple, rapid, and effective for many nonpolar compounds.[1] | The organic solvent may have biological or toxicological effects. |
| pH Adjustment | Applicable to compounds with ionizable functional groups.[3] | Can significantly increase solubility within a specific pH range. | May not be suitable for all biological systems due to pH constraints. |
| Surfactants | Useful for a broad range of hydrophobic compounds. | Can significantly increase apparent solubility. | Surfactants can interfere with some biological assays or have cellular toxicity. |
| Solid Dispersions | Effective for crystalline compounds that have a high dissolution energy barrier.[5] | Can improve both dissolution rate and the extent of supersaturation. | Can be complex to prepare and may have physical stability issues. |
| Cyclodextrin Complexation | Suitable for molecules that can fit into the cyclodextrin cavity.[4] | Can significantly increase solubility and bioavailability; often well-tolerated. | Can be expensive, and there is a stoichiometric limit to solubilization. |
| Particle Size Reduction | Broadly applicable to poorly soluble crystalline compounds.[2] | Increases dissolution rate by increasing surface area.[1] | Does not increase equilibrium solubility; can be technically challenging to achieve and maintain small particle sizes. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
-
Stock Solution Preparation: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) and vortexing may aid dissolution.
-
Working Solution Preparation: Serially dilute the stock solution in your aqueous experimental buffer. It is critical to add the stock solution to the buffer in a stepwise manner with constant stirring to avoid precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of DMSO in your experiment is below a level that affects your system (typically <0.5%). Run a vehicle control with the same final concentration of DMSO.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., HP-β-CD) in your aqueous buffer at a concentration determined by preliminary experiments (e.g., 1-10% w/v).
-
Complexation: Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the suspension through a 0.22 µm filter to remove the undissolved compound.
-
Concentration Determination: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visual Guides
References
- 1. ijpbr.in [ijpbr.in]
- 2. wjbphs.com [wjbphs.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methylthiazole Synthesis
Welcome to the technical support center for methylthiazole synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges in the synthesis of methylthiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing methylthiazoles?
A1: The Hantzsch thiazole synthesis is a prominent and widely used method for preparing thiazoles.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[1][5] For example, 2,4-dimethylthiazole can be synthesized from chloroacetone and thioacetamide.[2] The Hantzsch synthesis is often favored because it can be high-yielding and relatively simple to perform.[6]
Q2: How can I synthesize 2-amino-4-methylthiazole specifically?
A2: A common and effective method for synthesizing 2-amino-4-methylthiazole is by reacting chloroacetone with thiourea.[7] The reaction is typically carried out in water, refluxed for a couple of hours, and then treated with a strong base like sodium hydroxide to isolate the product.[7] Yields for this method are reported to be in the 70-75% range.[7]
Q3: Are there alternative, more environmentally friendly methods for methylthiazole synthesis?
A3: Yes, research is ongoing to develop greener synthetic routes. One such method is the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to produce 4-methyl-5-formylthiazole. This method is considered more eco-friendly and suitable for industrial production compared to methods using heavy metal oxidants or expensive reducing agents.[8] Another approach involves using trichloroisocyanuric acid (TCCA) as a safe halogen source in a one-pot synthesis of 2-aminothiazoles, which avoids the use of toxic reagents like iodine.[9]
Q4: What is the role of the solvent in Hantzsch thiazole synthesis?
A4: The solvent plays a crucial role in the Hantzsch synthesis. Ethanol or methanol are commonly used and provide a good medium for the reactants.[6][10] In some cases, the reaction can be conducted without a diluent, but this can lead to a violent reaction.[7] The choice of solvent can also influence reaction time and yield.
Q5: How should I store 2-amino-4-methylthiazole?
A5: 2-Amino-4-methylthiazole is a white to pale yellow crystalline solid that is highly soluble in water, ethanol, and ether.[11] It is susceptible to oxidation, especially due to the electron-rich nature of the thiazole ring and the amino group. Therefore, it should be stored in a dry, sealed container, away from oxidants, to minimize contact with air.[11] Storing under an inert atmosphere, such as nitrogen, can further prevent degradation.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure Starting Materials: The purity of the α-haloketone (e.g., chloroacetone) is critical. Commercial grades may contain inhibitors or byproducts. | Purify the α-haloketone by distillation before use.[7] |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or side reactions. | Ensure precise measurement of reactants. For the synthesis of 2-amino-4-phenylthiazole, a slight excess of thiourea (e.g., 1.5 equivalents) can be beneficial.[6] | |
| Suboptimal Reaction Temperature: The reaction may be temperature-sensitive. | For the reaction of chloroacetone and thiourea, refluxing the solution is recommended.[7] For other derivatives, heating on a hot plate around 100°C for a specific duration (e.g., 30 minutes) may be optimal.[6] | |
| Inefficient Work-up: Product loss can occur during extraction and purification steps. | During the work-up of 2-amino-4-methylthiazole, ensure efficient extraction with a suitable solvent like ether. If an emulsion forms, adding ice and water can help break it.[7] | |
| Formation of Side Products | Reaction Conditions: Running the Hantzsch synthesis under acidic conditions can lead to the formation of isomeric products, such as 3-substituted 2-imino-2,3-dihydrothiazoles, alongside the desired 2-(N-substituted amino)thiazoles.[12] | Maintain neutral or slightly basic conditions unless the imino isomer is desired. The use of a base like sodium carbonate during work-up helps to neutralize any acid and precipitate the product.[6] |
| Self-condensation of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation. | Add the α-haloketone dropwise to the thioamide suspension to maintain a low concentration of the ketone and minimize side reactions.[7] | |
| Difficulty in Purification | Tarry Byproducts: The reaction can sometimes produce tar, which complicates purification. | After the initial reaction, filter the solution to remove any tar before proceeding with extraction and distillation.[7] |
| Product Solubility: The product may be poorly soluble in the reaction mixture, leading to precipitation. | This can be advantageous. For example, 2-amino-4-phenylthiazole is poorly soluble in water and can be readily precipitated and collected by filtration.[6] | |
| Violent Reaction | Lack of Diluent: Running the reaction neat (without solvent) can cause it to become exothermic and difficult to control. | Use a suitable solvent, such as water or ethanol, to dilute the reactants and help control the reaction temperature.[7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methylthiazole[7]
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole), distilled
-
Water (200 cc)
-
Solid Sodium Hydroxide (200 g)
-
Ether
Procedure:
-
Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Start the stirrer and add chloroacetone dropwise over 30 minutes. The temperature will rise as the reaction proceeds.
-
Once the addition is complete, reflux the yellow solution for two hours.
-
Cool the mixture and, while stirring, add solid sodium hydroxide, ensuring the temperature is controlled.
-
Separate the upper, oily layer using a separatory funnel.
-
Extract the aqueous layer three times with ether (total of 300 cc).
-
Combine the oil with the ethereal extracts, dry over solid sodium hydroxide, and filter to remove any tar.
-
Remove the ether by distillation.
-
Distill the remaining oil under reduced pressure. Collect the fraction at 130–133°C/18 mm.
-
The expected yield is 80–85.5 g (70–75%).
Protocol 2: Synthesis of 2-Amino-4-phenylthiazole[6]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na2CO3) solution (20 mL)
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing the 5% Na2CO3 solution and swirl.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the filter cake with water.
-
Air dry the collected solid to obtain the product.
Visual Guides
Caption: General experimental workflow for Hantzsch methylthiazole synthesis.
Caption: Troubleshooting decision tree for methylthiazole synthesis issues.
References
- 1. synarchive.com [synarchive.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. m.youtube.com [m.youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, which typically involves the reaction of 4-(2-bromoacetyl)benzonitrile and thioacetamide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Impure Starting Materials: Purity of 4-(2-bromoacetyl)benzonitrile and thioacetamide is critical. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to poor conversion. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical condition involves refluxing in ethanol for several hours. 2. Verify Starting Material Purity: Ensure the purity of starting materials using techniques like NMR or melting point analysis. 4-(2-Bromoacetyl)benzonitrile should be a white to light yellow crystalline powder. 3. Adjust Stoichiometry: A slight excess of thioacetamide (e.g., 1.1 to 1.2 equivalents) can sometimes improve the yield. 4. Solvent Selection: Ethanol is a commonly used and effective solvent for this reaction. Other polar solvents like methanol or isopropanol can also be tested. |
| Formation of Significant Side Products | 1. Unreacted Starting Materials: Incomplete reaction can leave starting materials as major impurities. 2. Formation of 4-cyanobenzoylmethyl acetate: If acetic acid is used as a solvent or is present as an impurity, it can react with the starting bromoketone. 3. Formation of 2,5-bis(4-cyanophenyl)thiazole: This can occur if the reaction conditions favor self-condensation of the intermediate. 4. Hydrolysis of Nitrile Group: Prolonged exposure to acidic or basic conditions, especially during workup, can lead to the formation of the corresponding carboxylic acid or amide. | 1. Drive Reaction to Completion: Use optimized reaction conditions (time, temperature) and monitor by TLC until the starting materials are consumed. 2. Avoid Acetic Acid: Use a neutral solvent like ethanol. If an acidic catalyst is necessary, use a non-nucleophilic acid. 3. Control Stoichiometry and Temperature: Use an appropriate excess of thioacetamide and avoid excessively high temperatures. 4. Neutral Workup: Perform the workup under neutral or mildly basic conditions to avoid hydrolysis of the nitrile group. |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging. 2. Product Oiling Out: The product may not crystallize properly from the chosen solvent system. | 1. Optimize Chromatography: Use a gradient elution system for column chromatography. A common eluent system is a mixture of hexane and ethyl acetate. 2. Recrystallization: Attempt recrystallization from a different solvent or a mixture of solvents. Ethanol or isopropanol are often good choices for thiazole derivatives. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via the Hantzsch thiazole synthesis. The mechanism involves the nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of 4-(2-bromoacetyl)benzonitrile, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are 4-(2-bromoacetyl)benzonitrile and thioacetamide. A polar solvent, most commonly ethanol, is used as the reaction medium.
Q3: What are the expected side products in this synthesis?
A3: While specific literature on side products for this exact synthesis is limited, based on the Hantzsch reaction mechanism, potential side products could include unreacted starting materials, byproducts from self-condensation reactions, and hydrolysis of the nitrile group if the workup conditions are not controlled.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., in a 7:3 or 8:2 ratio). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.
Q5: What is a suitable method for purifying the final product?
A5: The crude product can typically be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system. Recrystallization from a suitable solvent like ethanol can be used for further purification.
Experimental Protocols
The following is a general experimental protocol based on typical Hantzsch thiazole syntheses. Researchers should optimize the conditions for their specific setup.
Synthesis of this compound
-
To a solution of 4-(2-bromoacetyl)benzonitrile (1.0 eq) in ethanol, add thioacetamide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the pure this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Typical Equivalents |
| 4-(2-Bromoacetyl)benzonitrile | 224.05 | 1.0 |
| Thioacetamide | 75.13 | 1.1 - 1.2 |
| Ethanol | 46.07 | Solvent |
| Parameter | Typical Value |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 60 - 85% (based on analogous reactions) |
| Purity (after chromatography) | >95% |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Potential side product formation pathways.
Caption: A logical workflow for troubleshooting common synthesis issues.
Stability issues of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are its susceptibility to hydrolysis, oxidation, and photodegradation. The benzonitrile group can undergo hydrolysis under acidic or basic conditions, while the thiazole ring can be sensitive to oxidation and light exposure.
Q2: What are the optimal storage conditions for stock solutions of this compound?
A2: To ensure the longevity of your stock solutions, it is recommended to store them at -20°C or lower, protected from light. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles. For some related compounds, storage at -20°C is recommended for maximum product recovery.[1]
Q3: Which solvents are recommended for dissolving this compound?
Q4: Can I prepare aqueous working solutions from a DMSO stock?
A4: Yes, this is a common practice. However, it is important to prepare aqueous solutions fresh before each experiment. The stability of the compound in aqueous buffers, especially at acidic or basic pH, may be limited. Some thiazole derivatives have shown pH-dependent degradation.[2][3]
Q5: What are the potential degradation products of this compound?
A5: Potential degradation can occur at two primary sites: the benzonitrile group and the thiazole ring.
-
Hydrolysis of the benzonitrile group: This can lead to the formation of 4-(2-methyl-1,3-thiazol-4-yl)benzamide and subsequently 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid. This hydrolysis can be catalyzed by both acids and bases.[4][5][6][7][8]
-
Degradation of the thiazole ring: The thiazole ring can undergo oxidative cleavage or photodegradation.[9][10] Oxidation may target the sulfur atom or the methyl group.[11] Photodegradation of thiazole-containing compounds, particularly those with aryl substituents, has been observed and can result in complex rearrangements.[9]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of compound degradation in your stock or working solutions.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible changes in the solution (e.g., color change, precipitation).
Visible changes are strong indicators of compound degradation or solubility issues.
Troubleshooting Steps:
-
Assess Solubility: The compound may be precipitating out of solution, especially in aqueous buffers. Try preparing a more dilute working solution or adding a small percentage of a co-solvent like DMSO or ethanol.
-
Check for Photodegradation: If the solution changes color upon exposure to light, photodegradation is likely.[9] Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Consider pH Effects: Extreme pH values can accelerate hydrolysis of the benzonitrile group or degradation of the thiazole ring.[2][3] Ensure the pH of your buffer is within a stable range, ideally close to neutral.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store at -20°C or below.
Protocol 2: Stability Assessment in an Aqueous Buffer
-
Prepare a fresh working solution of this compound by diluting the DMSO stock solution into your experimental buffer.
-
Immediately after preparation (T=0), take an aliquot for analysis by a suitable method (e.g., HPLC, LC-MS).
-
Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, protected from light).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the aliquots to determine the percentage of the parent compound remaining over time.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the chemical properties of its functional groups.
Caption: Potential degradation pathways of the target compound.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes general observations for related chemical structures.
| Functional Group | Condition | Potential Outcome | Reference |
| Benzonitrile | Acidic or Basic pH, Reflux | Hydrolysis to Carboxylic Acid | [4][5][7][8] |
| Thiazole Ring | UV/Visible Light | Photodegradation, Ring Cleavage | [9][10] |
| Thiazole Ring | Oxidizing Agents | Ring Opening, Sulfoxide/Sulfone Formation | [11][12] |
| Thiazolidine (related structure) | Acidic pH (e.g., 4.4) | Higher rate of degradation compared to neutral pH | [2] |
References
- 1. 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile, CAS [[15996-74-4]] | BIOZOL [biozol.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 5. scribd.com [scribd.com]
- 6. Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com [chegg.com]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Degradation of Thiazole-Containing Compounds
Here is a technical support center guide on the degradation pathways of thiazole-containing compounds, designed for researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols related to the stability and degradation of thiazole-containing compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiazole-containing compounds?
A1: Thiazole-containing compounds are susceptible to several degradation pathways, primarily driven by hydrolysis, oxidation, and photolysis.[1] The specific pathway and resulting degradants depend on the compound's structure, substituents, and the environmental conditions it is exposed to.[2]
-
Hydrolytic Degradation: Occurs under acidic or basic conditions, potentially leading to the cleavage of amide or ester groups attached to the thiazole ring or, in some cases, opening of the ring itself. Forced degradation studies typically use hydrochloric acid and sodium hydroxide to assess this pathway.[1][3]
-
Oxidative Degradation: This can be induced by atmospheric oxygen, peroxides, or metabolic enzymes.[1][4] Metabolic oxidation, catalyzed by Cytochrome P450s (CYPs), can form reactive metabolites such as epoxides, S-oxides, and N-oxides.[5][6] Advanced oxidation processes involving UV light and hydrogen peroxide (H₂O₂) are also used to study these pathways.[7][8]
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation. A common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that rearranges into different products.[2] The thiazole ring itself can also undergo cleavage upon UV irradiation.[9]
-
Thermal Degradation: High temperatures can provide the energy needed to initiate and accelerate degradation reactions. This is a key component of forced degradation studies to determine thermal stability.[1][10]
Q2: Why are some thiazole-containing drugs metabolized into reactive or toxic compounds?
A2: The thiazole ring can be biotransformed by cytochrome P450 (CYP) enzymes in the liver. This metabolic process can generate electrophilic reactive metabolites (RMs) like epoxides and S-oxides.[4][5] These RMs are highly reactive and can form covalent bonds with essential cellular macromolecules like proteins and DNA, which can lead to toxicity and idiosyncratic adverse drug reactions.[4][6][11] The formation of an epoxide on the thiazole ring is often the most energetically favorable pathway.[5][6]
Q3: How do substituents on the thiazole ring affect its stability?
A3: Substituents play a crucial role in the stability and degradation pathway of the thiazole ring. For example, the presence of aryl rings as substituents can make a thiazole-containing compound more susceptible to photodegradation.[2] In contrast, a compound like sulfathiazole, which lacks such substituents, may show no degradation under the same conditions.[2] The presence of an amino group can facilitate metabolic pathways, reducing the energy barrier for reactions like epoxidation.[5][6]
Q4: What analytical techniques are best for identifying thiazole degradation products?
A4: A combination of chromatographic and spectroscopic techniques is typically employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for separating, detecting, and identifying degradation products. High-resolution mass spectrometry provides accurate mass measurements to determine molecular formulas, while tandem MS (MS/MS) reveals fragmentation patterns crucial for structural elucidation.[2][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the unambiguous structural confirmation of degradation products. After a degradant is isolated, typically using preparative HPLC, 1D and 2D NMR techniques (¹H, ¹³C, ¹⁵N) are used to determine its precise chemical structure.[2][14]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of thiazole degradation.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| No significant degradation is observed under stress conditions (hydrolysis, oxidation, etc.). | The compound is highly stable under the applied conditions. The stress level is insufficient. | According to regulatory guidelines, if no degradation is seen, more strenuous conditions should be applied.[1] Increase the temperature (e.g., to 70-80°C), extend the exposure time, or use higher concentrations of stress agents (e.g., 1M HCl/NaOH, up to 30% H₂O₂).[1][3][15] |
| The compound degrades too rapidly or completely upon applying stress. | The stress conditions are too harsh for the compound. | Reduce the severity of the stress conditions. Use lower temperatures, shorter exposure times, or more dilute stress agents (e.g., 0.1M HCl/NaOH, 1-3% H₂O₂).[1] The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[3] |
| The LC-MS chromatogram is very complex, showing numerous small peaks. | This may indicate the formation of secondary degradation products due to over-stressing.[1] The analytical method may lack specificity. | Reduce the stress level to favor the formation of primary degradants. Optimize the chromatographic method (e.g., adjust the gradient, mobile phase pH, or column chemistry) to improve the resolution and separation of the degradation products.[12] |
| Difficulty in assigning a structure based on LC-MS/MS data alone. | Mass spectrometry provides information on mass and fragmentation but may not be sufficient to distinguish between isomers or confirm connectivity. | Isolate the degradation product of interest using preparative HPLC. Analyze the isolated compound using 1D and 2D NMR spectroscopy to obtain definitive structural information.[2][16] |
| Poor recovery of the compound or its degradants from the sample matrix. | The compounds may be adsorbing to the sample vials or container closures. The extraction method may be inefficient. | Use silanized glass vials to minimize adsorption. Optimize the sample preparation and extraction procedure. Ensure the diluent used for analysis is compatible with the compound and its degradants. |
Section 3: Data Presentation
Table 1: Typical Conditions for Forced Degradation Studies
This table summarizes common starting conditions for stress testing as suggested by regulatory guidelines and industry practices.[1][3][15]
| Stress Condition | Reagent / Method | Typical Conditions | Duration |
| Acid Hydrolysis | 0.1M - 1M HCl | Room Temperature, or heat to 50-70°C if no degradation occurs. | Up to 7 days |
| Base Hydrolysis | 0.1M - 1M NaOH | Room Temperature, or heat to 50-70°C if no degradation occurs. | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days |
| Photolysis | UV and/or visible light | Minimum of 1.2 million lux hours and 200 watt hours/m² | Variable |
| Thermal | Dry Heat | 40°C - 80°C | Variable |
Table 2: Energy Barriers for Metabolic Oxidation of Thiazole Ring
Quantum chemical studies have calculated the energy barriers for different metabolic pathways catalyzed by CYP enzymes, indicating the likelihood of each reaction.[5][6]
| Metabolic Reaction | Energy Barrier (kcal/mol) | Likelihood |
| Epoxidation | 13.63 | Highest |
| S-oxidation | 14.56 | High |
| N-oxidation | 17.90 | Moderate |
| Oxaziridine Formation | 20.20 | Low |
Section 4: Experimental Protocols
Protocol 1: General Forced Degradation (Stress Testing)
This protocol outlines the steps to induce the degradation of a thiazole-containing drug substance.
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Acid Hydrolysis:
-
Mix equal parts of the drug stock solution and 0.2M HCl to achieve a final acid concentration of 0.1M.
-
Keep one sample at room temperature and another at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the drug stock solution and 0.2M NaOH to achieve a final base concentration of 0.1M.
-
Follow the same temperature and time point procedure as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the drug stock solution with 3% H₂O₂.
-
Store the sample at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Photolytic Degradation:
-
Expose the drug solution (in a photostable, transparent container) and the solid drug substance to a light source as per ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt hours/m²).[1][3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze samples after the exposure period.
-
-
Thermal Degradation:
-
Place the solid drug substance in a temperature-controlled oven at 60°C.
-
Withdraw samples at specified time points.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating LC-MS method.
Protocol 2: Analysis of Degradation Products by LC-MS/MS
This protocol describes a general approach for analyzing samples from forced degradation studies.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 8.5.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Gradient: Develop a gradient elution method to separate the parent drug from all degradation products (e.g., start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate).
-
-
Mass Spectrometric Detection:
-
Ion Source: Use Electrospray Ionization (ESI) in both positive and negative modes to determine which provides better sensitivity.
-
MS Scan: Perform a full scan (e.g., m/z 100-1000) to detect all ions.
-
MS/MS Analysis: Perform data-dependent acquisition where the most intense ions from the full scan are automatically selected for fragmentation. This will provide structural information for the degradation products.[12]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Determine the molecular weight of each degradant from the full scan MS data.
-
Propose structures for the degradants by interpreting their MS/MS fragmentation patterns and comparing them to the fragmentation of the parent drug.[13]
-
Section 5: Visualizations
Degradation Pathways and Workflows
Caption: Workflow for a typical forced degradation study.
Caption: Photodegradation via Diels-Alder cycloaddition.[2]
Caption: Metabolic oxidation pathways of the thiazole ring.[4][5]
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. | Semantic Scholar [semanticscholar.org]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianjpr.com [asianjpr.com]
- 16. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Benzonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzonitrile derivatives?
A1: The most common methods include the Sandmeyer reaction of aryl diazonium salts, the Rosenmund-von Braun reaction of aryl halides, palladium-catalyzed cyanation of aryl halides, the synthesis from benzaldehydes, and the dehydration of benzamides. Each method has its own advantages and is suited for different starting materials and substrate scopes.
Q2: I am having trouble with the reproducibility of my palladium-catalyzed cyanation reaction. What could be the issue?
A2: Reproducibility issues in palladium-catalyzed cyanations are often linked to catalyst deactivation.[1] This can be caused by an excess of cyanide ions poisoning the palladium catalyst or the presence of moisture.[1] Ensuring anhydrous reaction conditions and using a less soluble cyanide source or a phase-transfer catalyst can help mitigate this.[1] The choice of ligand and palladium precatalyst can also significantly impact the reaction's robustness.[1][2][3]
Q3: My Sandmeyer reaction is giving a low yield of the desired benzonitrile and a significant amount of a phenolic byproduct. How can I improve this?
A3: The formation of phenolic byproducts in the Sandmeyer reaction is a common issue, particularly when the reaction is run in aqueous acid at elevated temperatures.[4][5] This side reaction, sometimes referred to as "Verkochung," involves the reaction of the diazonium salt with water.[4][5] To minimize this, it is crucial to maintain a low reaction temperature during the diazotization and the subsequent cyanation step. Using a copper(I) cyanide catalyst in a buffered solution can also improve the yield of the desired nitrile.[5]
Q4: The Rosenmund-von Braun reaction requires very high temperatures, leading to decomposition of my starting material. Are there any milder alternatives?
A4: The classical Rosenmund-von Braun reaction indeed requires high temperatures (150-250 °C), which can be problematic for sensitive substrates.[6] Milder conditions have been developed, including the use of ionic liquids as solvents, which can facilitate the reaction at lower temperatures.[7] Additionally, ligand-promoted variations of this reaction have been shown to proceed at significantly lower temperatures.
Q5: What are the key challenges in the one-pot synthesis of benzonitriles from aldehydes?
A5: One-pot synthesis from aldehydes, typically involving the formation of an aldoxime intermediate followed by dehydration, can be challenging due to competing side reactions and the compatibility of reagents.[8] The dehydration step often requires a catalyst and specific conditions to avoid the isolation of the aldoxime.[9][10] The choice of dehydrating agent and reaction conditions is critical to achieve a high yield of the nitrile without degrading the product.[11]
Troubleshooting Guides
Palladium-Catalyzed Cyanation of Aryl Halides
Problem: Low or no conversion of the aryl halide.
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | Excess cyanide can deactivate the palladium catalyst.[1] Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[1][3] Alternatively, use a slow-addition technique for the cyanide salt. |
| Inactive Catalyst | The palladium(0) active species may not be forming efficiently. Ensure proper reduction of the palladium precursor if using a Pd(II) salt. Using a palladacycle precatalyst can simplify the in-situ generation of the active catalyst.[1] |
| Poor Ligand Choice | The phosphine ligand plays a crucial role in stabilizing the catalyst and promoting the reaction. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or tBuXPhos often give better results.[1][12] |
| Presence of Water | Moisture can lead to hydrolysis of the cyanide source and catalyst deactivation.[1] Ensure all solvents and reagents are anhydrous. |
Problem: Formation of side products.
| Possible Cause | Troubleshooting Step |
| Homocoupling of Aryl Halide | This can occur if the reductive elimination of the aryl nitrile is slow. Optimize the reaction temperature and consider a different ligand that may accelerate the final step. |
| Hydrolysis of Nitrile | If the reaction is worked up under acidic or basic conditions at elevated temperatures, the nitrile product can hydrolyze to the corresponding amide or carboxylic acid. Ensure a neutral workup at low temperatures. |
A screw-top test tube equipped with a magnetic stir bar is charged with a palladacycle precatalyst (e.g., 1 mol%), a suitable phosphine ligand (e.g., XPhos, 1.2 mol%), and potassium ferrocyanide trihydrate (0.5 equivalents). The tube is sealed, evacuated, and backfilled with nitrogen three times. 4-Chlorotoluene (1 mmol), dioxane (2.5 mL), and a degassed 0.05 M solution of potassium acetate in water (2.5 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for 1 hour. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.[1]
Sandmeyer Reaction
Problem: Low yield of benzonitrile.
| Possible Cause | Troubleshooting Step |
| Incomplete Diazotization | The formation of the diazonium salt is temperature-sensitive. Maintain the temperature between 0-5 °C during the addition of sodium nitrite. Ensure the use of a slight excess of nitrous acid. |
| Decomposition of Diazonium Salt | Aryl diazonium salts are unstable and can decompose upon warming.[13] Use the diazonium salt solution immediately after its preparation and keep it cold. |
| Side Reaction with Solvent | In aqueous solutions, the diazonium salt can react with water to form a phenol, especially at higher temperatures.[4][5] Perform the reaction at low temperatures and consider using a non-aqueous solvent system if possible. |
| Electron-rich Substrates | Anilines with strong electron-donating groups can undergo side reactions like diazo coupling. Adjust the pH and stoichiometry carefully. |
Problem: Violent reaction or explosion.
| Possible Cause | Troubleshooting Step |
| Isolation of Dry Diazonium Salt | NEVER isolate the diazonium salt in its dry, solid form as it is explosive. Always use it as a solution. |
| Rapid Decomposition | Rapid heating of the diazonium salt solution can lead to vigorous decomposition and release of nitrogen gas. Add the diazonium salt solution slowly to the copper(I) cyanide solution with efficient stirring and cooling. |
Aniline (10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (30 mmol) and water (10 mL) in a beaker. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (11 mmol) in water (5 mL) is added dropwise with constant stirring, keeping the temperature below 5 °C. The completion of diazotization can be checked with starch-iodide paper. In a separate flask, a solution of copper(I) cyanide (12 mmol) and sodium cyanide (24 mmol) in water (20 mL) is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the stirred copper(I) cyanide solution. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 30 minutes. After cooling, the mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with aqueous sodium hydroxide to remove any phenolic byproducts, then with water, dried over a drying agent, and the solvent is removed by distillation to yield the crude benzonitrile, which can be further purified by vacuum distillation.
Rosenmund-von Braun Reaction
Problem: Reaction is very slow or does not go to completion.
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | The traditional Rosenmund-von Braun reaction requires high temperatures (often >150 °C).[6] Ensure the reaction is heated to the appropriate temperature for the specific aryl halide. |
| Poor Quality Copper(I) Cyanide | Copper(I) cyanide can oxidize over time. Use freshly purchased or purified CuCN. |
| Solvent Choice | A high-boiling polar aprotic solvent like DMF, NMP, or pyridine is typically required.[6] Ensure the solvent is anhydrous. |
Problem: Difficult purification of the product.
| Possible Cause | Troubleshooting Step |
| High-boiling Solvent | Removing high-boiling solvents like DMF or NMP can be challenging. Use vacuum distillation for solvent removal. |
| Copper Complexes | The product can form complexes with copper salts, making extraction difficult. The workup often involves treatment with a solution of ferric chloride or aqueous ammonia to break up these complexes. |
| Charring/Decomposition | The high reaction temperatures can lead to the formation of tarry byproducts.[6] Consider using a modified, lower-temperature procedure if possible. Purification of the crude product may require column chromatography or distillation. |
1-Bromonaphthalene (10 mmol) and copper(I) cyanide (12 mmol) are heated in N-methyl-2-pyrrolidone (NMP) (20 mL) at reflux (around 202 °C) under a nitrogen atmosphere for several hours, with the reaction progress monitored by TLC or GC. After completion, the reaction mixture is cooled and poured into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper complexes. The mixture is then extracted with an organic solvent like toluene. The organic layer is washed with water, dried, and the solvent is evaporated. The crude 1-cyanonaphthalene is then purified by vacuum distillation or recrystallization.
Synthesis from Benzaldehydes
Problem: Low yield in the one-pot synthesis from benzaldehyde.
| Possible Cause | Troubleshooting Step |
| Incomplete Oxime Formation | The initial formation of the aldoxime may be slow or incomplete. Ensure the correct stoichiometry of hydroxylamine and that the pH is suitable for oxime formation. |
| Inefficient Dehydration | The dehydration of the aldoxime to the nitrile requires a suitable dehydrating agent or catalyst. A variety of reagents can be used, such as acetic anhydride, thionyl chloride, or various solid catalysts. The choice of reagent and reaction conditions should be optimized for the specific substrate. |
| Side Reactions of the Aldehyde | Aldehydes can undergo other reactions under the reaction conditions, such as oxidation or condensation. Protect sensitive functional groups if necessary. |
Benzaldehyde (10 mmol) and hydroxylamine hydrochloride (11 mmol) are dissolved in a suitable solvent such as formic acid or a mixture of DMF and an anhydrous catalyst like ferrous sulfate.[10][14] The mixture is heated under reflux for a few hours.[10][14] The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent. The organic layer is washed with a dilute base to remove any acidic impurities, followed by washing with water and brine. After drying over a suitable drying agent, the solvent is removed under reduced pressure to give the crude benzonitrile, which can be purified by distillation.
Dehydration of Benzamides
Problem: The dehydration of benzamide to benzonitrile is unsuccessful.
| Possible Cause | Troubleshooting Step |
| Ineffective Dehydrating Agent | Not all dehydrating agents are equally effective for all amides. Common and effective reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and triflic anhydride. The choice of reagent can be critical. |
| Reaction Temperature Too Low | Many dehydration reactions require heating to proceed at a reasonable rate. Ensure the reaction temperature is appropriate for the chosen dehydrating agent. For example, dehydration with P₂O₅ often requires heating. |
| Hydrolysis of Product | If moisture is present during workup, the benzonitrile product can be hydrolyzed back to the benzamide. Ensure anhydrous conditions are maintained throughout the reaction and workup. |
| Formation of Stable Intermediates | Some dehydrating agents can form stable complexes with the amide, preventing further reaction.[15] This can sometimes be overcome by increasing the reaction temperature. |
Benzamide (10 mmol) and phosphorus pentoxide (7 mmol) are thoroughly mixed in a round-bottom flask. The flask is fitted with a distillation apparatus. The mixture is heated gently at first, and then more strongly once the reaction begins. The benzonitrile product will distill over. The collected distillate can be further purified by redistillation. Caution: This reaction can be vigorous.
Quantitative Data Summary
| Reaction | Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd-Catalyzed Cyanation | 4-Chlorotoluene | Pd-precatalyst/XPhos, K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 1 | 97 | [1] |
| Pd-Catalyzed Cyanation | 4-Bromoanisole | Pd(OAc)₂ (0.1 mol%), K₄[Fe(CN)₆] | DMAC | 120 | 5 | 96 | [16] |
| Sandmeyer Cyanation | Aniline | CuCN | H₂O | 50-60 | 0.5 | ~80 | General Protocol |
| Rosenmund-von Braun | 4-Bromoanisole | CuCN | DMA | 170 | 1 | 93.6 | [17] |
| From Aldehyde | Benzaldehyde | NH₂OH·HCl, FeSO₄ | DMF | Reflux | 3.5 | 90 | [14] |
| From Aldehyde | 4-Methylbenzaldehyde | NH₂OH·HCl, FeSO₄ | DMF | Reflux | 3.2 | 95 | [14] |
| From Aldehyde | Benzaldehyde | NH₂OH·HCl, Choline chloride-urea DES | Solvent-free | 100 (MW) | 0.17 | 95 | [11] |
| Dehydration of Amide | Benzamide | P₂O₅ | Neat | Heat | - | 90 (MW) | [18] |
| Dehydration of Amide | o-Bromobenzamide | Sulfamic acid | Neat | 250-295 | 1.5-2 | 80 | [15] |
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the palladium-catalyzed cyanation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Sandmeyer Reactions - Chad's Prep® [chadsprep.com]
- 14. scribd.com [scribd.com]
- 15. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 17. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. It provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely employed method is the Hantzsch thiazole synthesis.[1][2] This route is generally robust, high-yielding, and utilizes readily available starting materials, making it suitable for scaling up.[3] It involves the condensation of an α-haloketone with a thioamide.[4]
Q2: What are the key starting materials for the Hantzsch synthesis of this compound?
A2: The two primary precursors are:
-
2-Bromo-1-(4-cyanophenyl)ethanone : This is the required α-haloketone. It is typically synthesized by the bromination of 4-cyanoacetophenone.
-
Thioacetamide : This serves as the source of the sulfur and nitrogen atoms for the thiazole ring.
Q3: What are the typical reaction conditions and yields?
A3: The reaction is often carried out in a polar solvent like ethanol or methanol and may be heated to reflux to ensure completion.[3][5] Yields can be quite high, often exceeding 80-90% after purification, depending on the optimization of reaction conditions and purity of starting materials.[6]
Q4: What alternative synthetic routes exist?
A4: An alternative approach is the Suzuki-Miyaura cross-coupling reaction.[7] This method would involve coupling a pre-formed 2-methylthiazole derivative (like a boronic acid or ester) with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile) in the presence of a palladium catalyst and a base.[8][9] While powerful, this route can be more expensive due to the cost of the palladium catalyst and specialized reagents.
Q5: What are the main safety concerns during this synthesis?
A5: The α-haloketone intermediate, 2-Bromo-1-(4-cyanophenyl)ethanone, is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Thioacetamide is also toxic and a suspected carcinogen.
Section 2: Experimental Protocols
Primary Route: Hantzsch Thiazole Synthesis
This two-step protocol outlines the synthesis starting from 4-cyanoacetophenone.
Step 1: Synthesis of 2-Bromo-1-(4-cyanophenyl)ethanone
-
Reagents & Setup :
-
4-cyanoacetophenone
-
Bromine (Br₂) or Copper(II) Bromide (CuBr₂)
-
Solvent: Chloroform, Ethyl Acetate, or Acetic Acid
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
-
Procedure (using CuBr₂) :
-
To a solution of 4-cyanoacetophenone (1 eq.) in ethyl acetate, add Copper(II) Bromide (2.1 eq.).[10]
-
Heat the mixture to reflux (approx. 60-70°C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-bromo-1-(4-cyanophenyl)ethanone by recrystallization from ethanol or by column chromatography.
-
Step 2: Synthesis of this compound
-
Reagents & Setup :
-
2-Bromo-1-(4-cyanophenyl)ethanone (from Step 1)
-
Thioacetamide
-
Solvent: Absolute Ethanol or Methanol
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
Procedure :
-
Dissolve 2-Bromo-1-(4-cyanophenyl)ethanone (1 eq.) in absolute ethanol in the reaction flask.
-
Add thioacetamide (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. If not, slowly add the reaction mixture to cold water to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
-
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up.
// Nodes start [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low or No Yield", fillcolor="#FBBC05", fontcolor="#202124"]; impurity [label="Product Contaminated\nwith Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; scale_up [label="Scale-Up Issues", fillcolor="#FBBC05", fontcolor="#202124"];
// Low Yield Causes cause_reagents [label="Poor Reagent Quality", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_incomplete [label="Incomplete Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_workup [label="Product Loss\nDuring Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Impurity Causes cause_side_react [label="Side Reactions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_start_mat [label="Unreacted Starting\nMaterials", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Scale-Up Causes cause_exotherm [label="Poor Heat Transfer\n(Exotherm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_mixing [label="Inefficient Mixing", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions sol_reagents [label="Solution:\n- Verify purity of starting materials (NMR, mp).\n- Use freshly recrystallized α-haloketone.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_incomplete [label="Solution:\n- Increase reaction time or temperature.\n- Ensure stoichiometric ratios are correct.\n- Check solvent quality (anhydrous).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_workup [label="Solution:\n- Avoid overly aggressive extractions.\n- Optimize recrystallization solvent system.\n- Minimize transfers.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_side_react [label="Solution:\n- Lower reaction temperature.\n- Control rate of addition of reagents.\n- Purify via column chromatography.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_start_mat [label="Solution:\n- Drive reaction to completion (see 'Incomplete Reaction').\n- Improve purification method.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_exotherm [label="Solution:\n- Use a jacketed reactor with controlled cooling.\n- Add reagents portion-wise or via syringe pump.\n- Increase solvent volume.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mixing [label="Solution:\n- Use overhead mechanical stirring.\n- Ensure appropriate impeller design for the vessel.\n- Check for solids settling.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {low_yield, impurity, scale_up} [color="#5F6368"]; low_yield -> {cause_reagents, cause_incomplete, cause_workup} [label="Potential Causes", color="#5F6368"]; impurity -> {cause_side_react, cause_start_mat} [label="Potential Causes", color="#5F6368"]; scale_up -> {cause_exotherm, cause_mixing} [label="Potential Causes", color="#5F6368"];
cause_reagents -> sol_reagents [color="#202124"]; cause_incomplete -> sol_incomplete [color="#202124"]; cause_workup -> sol_workup [color="#202124"]; cause_side_react -> sol_side_react [color="#202124"]; cause_start_mat -> sol_start_mat [color="#202124"]; cause_exotherm -> sol_exotherm [color="#202124"]; cause_mixing -> sol_mixing [color="#202124"]; }
Caption: Troubleshooting Decision Tree for Synthesis Issues.
Q: My reaction yield is very low. What should I check first?
A: First, verify the purity of your starting materials, especially the 2-bromo-1-(4-cyanophenyl)ethanone. It can degrade upon storage. Ensure your thioacetamide is of good quality. Second, confirm the reaction has gone to completion using TLC. If starting material remains, consider extending the reaction time or increasing the temperature.
Q: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A: Common impurities include unreacted starting materials and potential side products from the self-condensation of the α-haloketone. If the reaction conditions are too harsh or basic, other side reactions can occur.[11] The primary method for removing these is careful purification, typically column chromatography on silica gel or meticulous recrystallization.
Q: The reaction works well on a 1g scale, but I'm having trouble scaling it up to 100g. What could be the problem?
A: The Hantzsch synthesis is exothermic. On a large scale, inefficient heat dissipation can lead to an uncontrolled temperature increase, promoting side reactions and reducing yield. Use a jacketed reactor for better temperature control and consider a slower, controlled addition of one of the reagents. Inefficient mixing can also be a problem in larger vessels, leading to localized "hot spots" or areas of high concentration. Using an overhead mechanical stirrer is essential for large-scale reactions.
Q: My final product is off-color (yellow or brown). How can I improve its appearance?
A: A persistent color often indicates minor, highly-colored impurities. A second recrystallization using a different solvent system can be effective. Alternatively, passing a solution of the product through a small plug of silica gel or treating it with activated carbon before the final crystallization can remove these impurities.
Section 4: Data Presentation & Optimization
Optimizing reaction parameters is crucial for maximizing yield and purity, especially during scale-up. The following tables provide representative data for the key Hantzsch condensation step.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux (78) | 3 | 88 |
| 2 | Methanol | Reflux (65) | 4 | 85 |
| 3 | Isopropanol | Reflux (82) | 3 | 82 |
| 4 | Acetonitrile | Reflux (82) | 5 | 75 |
| 5 | DMF | 80 | 2 | 65 (impurities) |
Table 2: Effect of Temperature and Time on Reaction in Ethanol
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC) |
| 1 | 50 | 8 | 70 | >98% |
| 2 | Room Temp (25) | 24 | 45 | >99% |
| 3 | Reflux (78) | 1 | 82 | 97% |
| 4 | Reflux (78) | 3 | 88 | >99% |
| 5 | Reflux (78) | 6 | 89 | >99% |
Section 5: Visualized Workflows & Mechanisms
Visual aids can clarify complex processes and relationships for researchers.
Caption: Overall Synthetic Workflow via Hantzsch Synthesis.
Caption: Simplified Mechanism of the Hantzsch Thiazole Formation.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Overcoming poor reactivity in thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with thiazole synthesis, with a particular focus on the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[1][2][3] It involves the condensation reaction between an α-haloketone and a thioamide or thiourea.[1][4][5] The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][5]
Q2: What are the main advantages of the Hantzsch synthesis?
The primary advantages of the Hantzsch synthesis include its simplicity, the use of readily available starting materials, and its tendency to produce high yields of the desired thiazole product.[2][5][6] This method is versatile and allows for the introduction of a variety of functional groups onto the thiazole ring.[7]
Q3: What are some common limitations or drawbacks of the Hantzsch synthesis?
Despite its advantages, the Hantzsch synthesis can present some challenges. These include the use of toxic and lachrymatory α-haloketones, the potential for low yields under certain conditions, prolonged reaction times, and sometimes harsh reaction conditions.[2][3][7] Additionally, side reactions and the formation of isomeric byproducts can occur.
Q4: Are there greener alternatives to the traditional Hantzsch synthesis?
Yes, significant research has focused on developing more environmentally benign methods for thiazole synthesis. These include one-pot multi-component reactions, the use of recyclable catalysts, performing reactions in green solvents like water or under solvent-free conditions, and employing energy-efficient techniques such as microwave irradiation and ultrasonic activation.[6][7][8][9]
Troubleshooting Guides
Problem 1: Low to No Product Yield
Q: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors, from the reactivity of your starting materials to the reaction conditions. Below is a step-by-step guide to troubleshoot this issue.
1. Re-evaluate Your Starting Materials:
-
α-Haloketone Reactivity: The reactivity of the α-haloketone is crucial. α-Bromoketones are generally more reactive than α-chloroketones.[7] If you are using an α-chloroketone and experiencing poor reactivity, consider switching to the corresponding α-bromoketone.
-
Thioamide Stability: Thioamides can be unstable, particularly in acidic media.[3] Ensure the purity of your thioamide and consider synthesizing it fresh if it has been stored for a long time. The presence of impurities can inhibit the reaction.
-
Steric Hindrance: Highly substituted or sterically hindered α-haloketones or thioamides can significantly slow down the reaction rate. Longer reaction times or higher temperatures may be necessary in such cases.
2. Optimize Reaction Conditions:
-
Solvent Choice: The choice of solvent can have a significant impact on the reaction outcome. Protic solvents like ethanol and methanol are commonly used.[5][10] In some cases, using a mixture of solvents, such as ethanol/water, can be beneficial.[6][9] For certain substrates, aprotic solvents like DMF or DMSO might be more effective.[7][11] It is advisable to screen a variety of solvents to find the optimal one for your specific substrates.
-
Temperature: Many Hantzsch syntheses require heating to proceed at a reasonable rate.[10] If you are running the reaction at room temperature, gradually increasing the temperature (e.g., to 65°C or reflux) may be necessary.[6] However, excessive heat can lead to decomposition and side product formation.
-
Reaction Time: Some reactions may require longer periods to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
3. Consider a Catalyst:
-
The use of a catalyst can significantly improve reaction rates and yields. Several types of catalysts have been shown to be effective:
-
Brønsted Acids: Acids like p-toluenesulfonic acid (PTSA) can promote the reaction.[7]
-
Lewis Acids: While less common in traditional Hantzsch synthesis, exploring Lewis acid catalysis could be an option.
-
Solid-Supported Catalysts: Reusable catalysts like silica-supported tungstosilicic acid can enhance efficiency and simplify purification.[6][9]
-
Phase-Transfer Catalysts: Cetyl trimethyl ammonium bromide (CTAB) has been used to improve yields, particularly in multiphasic systems.[7]
-
4. Alternative Energy Sources:
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[7][12]
-
Ultrasonic Activation: Sonication can also enhance reaction rates and is considered a green chemistry approach.[6][9]
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low yield in thiazole synthesis.
Problem 2: Formation of Side Products and Isomers
Q: My reaction is producing significant amounts of side products or an isomeric mixture. How can I improve the selectivity?
A: The formation of side products, particularly isomers, can be a challenge in the synthesis of substituted thiazoles, especially when using N-monosubstituted thioureas.
1. Understanding Isomer Formation:
When an N-monosubstituted thiourea reacts with an α-haloketone, two isomeric products can potentially form: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly the pH, can influence the ratio of these isomers.
2. Controlling Regioselectivity:
-
Neutral Conditions: Running the reaction in a neutral solvent, such as ethanol, typically favors the formation of the 2-(N-substituted amino)thiazole isomer.[13]
-
Acidic Conditions: The presence of a strong acid can lead to the formation of a mixture of isomers, and in some cases, the 3-substituted 2-imino-2,3-dihydrothiazole can become the major product.[13] If this isomer is not the desired product, ensure your reaction conditions are not acidic. If the starting materials are salts (e.g., hydrochlorides), they should be neutralized.
3. Minimizing Other Side Reactions:
-
Self-condensation of α-haloketones: Under basic conditions, α-haloketones can undergo self-condensation. Avoid using strong bases unless specified in a validated protocol.
-
Decomposition: As mentioned previously, excessive heat can lead to the decomposition of starting materials and products. Ensure the reaction temperature is appropriate.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize data from various studies on the optimization of Hantzsch thiazole synthesis, showcasing the effect of different catalysts, solvents, and conditions on reaction yield.
Table 1: Effect of Catalyst and Solvent on Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Ethanol/Water | 65 | 3.5 | 45 | [6] |
| 2 | SiW.SiO₂ | Ethanol/Water | 65 | 2 | 90 | [6] |
| 3 | None | Water | Reflux | 3.5 | 60 | [6] |
| 4 | SiW.SiO₂ | Water | Reflux | 2.5 | 72 | [6] |
| 5 | None | Ethanol | Reflux | 3 | 70 | [6] |
| 6 | SiW.SiO₂ | Ethanol | Reflux | 2 | 85 | [6] |
| 7 | Isonicotinic Acid | DMSO | 120 | 12 | 66 | [11] |
| 8 | None | DMSO | 120 | 12 | 13 | [14] |
Table 2: Comparison of Conventional Heating vs. Alternative Energy Sources
| Entry | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional Heating | SiW.SiO₂ | Ethanol/Water | 2-3.5 h | 79-90 | [6][9] |
| 2 | Ultrasonic Irradiation | SiW.SiO₂ | Ethanol/Water | 1.5-2 h | 82-90 | [6][9] |
| 3 | Microwave Irradiation | None | Water | 15 min | Good to Very Good | [7] |
| 4 | Microwave Irradiation | None | Solvent-free | 30-175 s | Good | [7] |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[5]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial
-
Stir bar
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.[5]
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[5] The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[10]
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix.[5] The weak base neutralizes the HBr salt, causing the free base form of the thiazole to precipitate.[10]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry.
-
Once dry, determine the mass and calculate the percent yield. The product can be further characterized by melting point, TLC, and NMR spectroscopy.[5]
Visualizations
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the step-by-step mechanism of the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch thiazole synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. m.youtube.com [m.youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09656F [pubs.rsc.org]
Technical Support Center: Minimizing Isomer Formation in Triazole Synthesis
Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their triazole synthesis experiments, with a focus on minimizing the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,3-triazoles, and what is the expected regioselectivity for each?
A1: The three most common methods for synthesizing 1,2,3-triazoles are the Huisgen 1,3-dipolar cycloaddition, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
-
Huisgen 1,3-Dipolar Cycloaddition (Thermal): This reaction is typically performed at elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole isomers.[1] The lack of regioselectivity is a significant drawback of this method.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used "click chemistry" reaction and is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer.[2][3]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC and selectively produces the 1,5-disubstituted triazole isomer.[1][4]
Q2: I am performing a CuAAC reaction and observing the formation of the undesired 1,5-isomer. What are the possible causes and how can I fix this?
A2: While CuAAC is known for its high selectivity for the 1,4-isomer, contamination with the 1,5-isomer can occur. Here are some potential causes and troubleshooting steps:
-
Insufficient Copper(I) Catalyst: The catalytic cycle of CuAAC requires a Cu(I) species. If the concentration of Cu(I) is too low, the uncatalyzed thermal Huisgen cycloaddition can occur, leading to a mixture of isomers.
-
Solution: Ensure you have an adequate concentration of a reliable Cu(I) source (e.g., CuI, CuBr) or that your in situ reduction of a Cu(II) salt (e.g., CuSO₄ with sodium ascorbate) is efficient.
-
-
Reaction Temperature is Too High: Elevated temperatures can promote the non-catalyzed thermal cycloaddition, which lacks regioselectivity.
-
Solution: Perform the reaction at room temperature or even lower temperatures if the reaction kinetics allow.
-
-
Ligand Issues: The choice of ligand can influence the stability and activity of the copper catalyst.
-
Solution: Use a well-established ligand for CuAAC, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to stabilize the Cu(I) oxidation state and enhance the reaction rate and selectivity.
-
Q3: My RuAAC reaction is not giving the expected 1,5-disubstituted triazole with high selectivity. What should I check?
A3: Poor regioselectivity in RuAAC reactions can be due to several factors:
-
Catalyst Choice and Handling: The activity and selectivity of ruthenium catalysts can vary. Also, these catalysts can be sensitive to air and moisture.
-
Solution: Use a reliable ruthenium catalyst such as CpRuCl(PPh₃)₂ or [CpRuCl]₄.[5] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
-
Solvent Selection: The choice of solvent can impact the reaction's efficiency and selectivity.
-
Solution: Aprotic solvents like 1,2-dichloroethane (DCE), toluene, or DMF are generally effective for RuAAC.[4]
-
-
Substrate Effects: The electronic and steric properties of your azide and alkyne can influence the regioselectivity. For instance, with internal alkynes, electron-withdrawing groups tend to direct the substituent to the 4-position of the triazole.[5]
-
Solution: Carefully consider the electronic nature of your substrates. If you are using an internal alkyne and observing a mixture of isomers, it may be inherent to your specific substrates.
-
Troubleshooting Guides
Issue 1: Low Yield of the Desired 1,4-Disubstituted Triazole in CuAAC
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your copper source is active. If using a Cu(II) salt with a reducing agent (e.g., sodium ascorbate), make sure the reducing agent is fresh. Consider using a Cu(I) source directly, such as CuI or CuBr. |
| Poor Ligand Performance | Use a proven ligand like TBTA to stabilize the Cu(I) catalyst and prevent disproportionation. Ensure the ligand is pure and used in the correct stoichiometry. |
| Solvent Incompatibility | CuAAC is versatile in terms of solvents. However, for optimal results, a mixture of water and a miscible organic solvent (e.g., t-BuOH, DMSO, DMF) is often effective.[6][7] |
| Low Reactant Concentration | If the reaction is slow, consider increasing the concentration of your reactants. |
Issue 2: Formation of a Mixture of 1,4- and 1,5-Isomers in a Thermal Huisgen Cycloaddition
| Possible Cause | Troubleshooting Steps |
| Inherent Lack of Regioselectivity | The thermal Huisgen cycloaddition is known to produce mixtures of regioisomers.[1] |
| Switch to a Catalyzed Reaction | For exclusive formation of the 1,4-isomer, switch to a CuAAC protocol. For the 1,5-isomer, use a RuAAC protocol. |
| Substrate Modification (Advanced) | In some cases, the electronic or steric properties of the azide or alkyne can be modified to favor one isomer over the other, but this is substrate-dependent and often requires significant optimization. |
Data Presentation: Comparison of Catalytic Systems for Regioselective Triazole Synthesis
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Primary Product | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Regioselectivity | Excellent (typically >95% 1,4-isomer)[2] | Excellent (typically >95% 1,5-isomer)[4] |
| Typical Catalysts | CuSO₄/Sodium Ascorbate, CuI, CuBr, [Cu(MeCN)₄]PF₆ | CpRuCl(PPh₃)₂, [CpRuCl]₄, Cp*RuCl(COD)[5] |
| Common Ligands | TBTA, THPTA, Bathophenanthroline | Phosphine ligands (e.g., PPh₃) are often part of the catalyst complex. |
| Typical Solvents | H₂O/t-BuOH, DMSO, DMF, CH₂Cl₂[6][7] | DCE, Toluene, DMF[4] |
| Reaction Temperature | Room Temperature | Room Temperature to elevated temperatures (e.g., 60-80 °C) |
| Functional Group Tolerance | Generally very high | Good, but can be sensitive to acidic functional groups.[5] |
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
This protocol is adapted for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)
-
Sodium ascorbate (0.1 mmol, 0.1 equiv)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of t-BuOH and water (e.g., 5 mL of each).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Highly Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC
This protocol is adapted for the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.[4]
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Cp*RuCl(PPh₃)₂ (0.02 mmol, 0.02 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
Set up a reaction flask under an inert atmosphere (argon or nitrogen).
-
To the flask, add Cp*RuCl(PPh₃)₂ (0.02 mmol).
-
Add anhydrous DCE (e.g., 10 mL) to dissolve the catalyst.
-
Add benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir. The reaction is typically complete within 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ADME Optimization for Thiazolidinone-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazolidinone-based compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the experimental evaluation of thiazolidinone derivatives.
Issue 1: Poor Aqueous Solubility
-
Question: My thiazolidinone compound is poorly soluble in aqueous buffers, leading to inconsistent results in biological assays. What strategies can I employ to improve its solubility?
Answer: Poor aqueous solubility is a common issue with aromatic heterocyclic compounds like thiazolidinones. Here are several strategies to consider:
-
Structural Modification:
-
Introduce Ionizable Groups: Incorporating basic amines (e.g., piperidine, morpholine) or acidic groups (e.g., carboxylic acids) can significantly improve solubility at physiological pH. These groups become charged, enhancing interaction with water.
-
Add Polar Functional Groups: Appending polar, non-ionizable groups such as hydroxyl (-OH), amide (-CONH2), or sulfonamide (-SO2NH2) can increase hydrophilicity through hydrogen bonding with water.
-
Reduce Lipophilicity: High lipophilicity (LogP) often correlates with low solubility. Consider replacing bulky, non-polar substituents with smaller, more polar alternatives. For instance, substituting a large alkyl or aryl group with a smaller, more functionalized one can be effective.[1] Some thiazolidinone derivatives lacking aryl or higher alkyl groups have been noted to be water-soluble.[2]
-
Ring Modification: In some cases, modifying the thiazolidinone core itself or adjacent rings can improve solubility.[3]
-
-
Formulation Approaches:
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like dimethyl sulfoxide (DMSO) can help solubilize the compound in your aqueous buffer. However, be mindful of the final DMSO concentration as it can affect cellular assays.
-
pH Adjustment: If your compound has an ionizable group, adjusting the pH of the buffer to ensure the group is charged can enhance solubility.
-
Use of Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins can be explored.
-
-
Issue 2: Low Metabolic Stability
-
Question: My thiazolidinone compound shows rapid degradation in human liver microsome (HLM) assays, indicating poor metabolic stability. How can I address this?
Answer: High metabolic turnover is a significant hurdle for oral drug candidates. The thiazolidinone scaffold can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[4]
-
Identifying Metabolic Hotspots: The first step is to identify which part of the molecule is being metabolized. This is typically done using techniques like mass spectrometry to identify metabolites. Common metabolic reactions include oxidation, hydroxylation, and N-dealkylation.
-
Strategies for Improving Metabolic Stability:
-
Blocking Metabolic Sites: Once a metabolic hotspot is identified, you can make chemical modifications to block the metabolic reaction. For example, if an aromatic ring is being hydroxylated, you can introduce an electron-withdrawing group like a halogen (F, Cl) to deactivate the ring towards oxidation.
-
Modifying Labile Groups: Certain substituents are more prone to metabolism. For instance, 5-substituted rhodanines and 5-benzylidene thiohydantoins have been found to have short half-lives.[4] Consider modifying these positions.
-
Introducing Steric Hindrance: Introducing a bulky group near a metabolically labile site can sterically hinder the approach of metabolizing enzymes.
-
Adding Hydrophilic Functional Groups: Increasing the polarity of the molecule by adding hydrophilic groups can sometimes reduce the affinity for metabolizing enzymes and improve stability.[4]
-
-
Issue 3: Low Cellular Permeability
-
Question: My thiazolidinone derivative exhibits low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assay. What structural modifications can enhance its permeability?
Answer: Low permeability will limit oral absorption. Permeability is often a balance between solubility and lipophilicity.
-
Optimizing Lipophilicity (LogD): Permeability often follows a "Goldilocks" principle with respect to lipophilicity. The optimal LogD for permeability is typically between 1 and 3. If your compound is too polar (low LogD), it will have difficulty crossing the lipid cell membrane. If it's too lipophilic (high LogD), it may have poor aqueous solubility or get trapped in the membrane.
-
Reducing Polar Surface Area (PSA): A high PSA (generally >140 Ų) is often associated with poor membrane permeability. Capping hydrogen bond donors (e.g., converting an -OH to an -OCH3 or an -NH2 to an -NHR) can reduce PSA and improve permeability. However, be aware that excessive hydrogen bonding can decrease membrane permeability.[1]
-
Masking Polar Groups: Prodrug strategies can be employed to temporarily mask polar groups, improving permeability. These masking groups are later cleaved in vivo to release the active drug.
-
Structure-Activity Relationship (SAR) Insights: The placement of substituents can influence conformation and, consequently, permeability. Halogen effects can enhance lipophilicity and binding affinity, potentially impacting permeability.[1]
-
Issue 4: Potential for Toxicity and Off-Target Effects
-
Question: I am observing cytotoxicity in my cell-based assays. Are there known structural alerts for toxicity associated with the thiazolidinone scaffold?
Answer: While the thiazolidinone core is present in approved drugs, certain derivatives can exhibit toxicity.
-
Structural Alerts:
-
Rhodanines: The rhodanine subtype (a thiazolidinone with a thiocarbonyl group at the 2-position) has been generally found to be more toxic compared to other thiazolidinone derivatives like 2,4-thiazolidinediones.[4]
-
Reactivity: Highly reactive functional groups can lead to covalent modification of proteins and other macromolecules, causing toxicity. Be cautious with Michael acceptors or other electrophilic moieties.
-
-
Assessing Off-Target Effects:
-
PPARγ Activity: The 2,4-thiazolidinedione substructure is famously associated with activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), which is the mechanism of action for the "glitazone" class of antidiabetic drugs.[5] If this is not your intended target, it's crucial to screen for PPARγ activity to avoid unwanted side effects.
-
Promiscuity: Thiazolidinones have been reported as frequent hitters in high-throughput screening campaigns, sometimes due to non-specific activity or aggregation. It is important to perform secondary assays and mechanism-of-action studies to confirm specific, on-target activity.
-
-
Experimental Protocols
Detailed methodologies for key ADME experiments are provided below.
1. Kinetic Aqueous Solubility Assay
-
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
-
Methodology:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). The final DMSO concentration should be low (e.g., 1-2%).
-
Mix vigorously and allow the plate to equilibrate at room temperature for a set period (e.g., 1.5-2 hours).
-
Centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Determine the concentration of the compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in a 50:50 mixture of acetonitrile and water.
-
2. Metabolic Stability Assay in Human Liver Microsomes (HLM)
-
Objective: To assess the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with HLM.
-
Methodology:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (cofactor).
-
Immediately add the test compound (e.g., at a final concentration of 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a multiple of the volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
3. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
-
Methodology:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
The test compound is dissolved in an aqueous buffer (e.g., PBS, pH 7.4) and added to the wells of the filter plate (the donor compartment).
-
The filter plate is then placed into a 96-well acceptor plate containing fresh buffer.
-
The assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS or UV-Vis spectroscopy.
-
The effective permeability coefficient (Pe) is calculated.
-
Quantitative Data Summary
The following tables summarize the general structure-ADME relationships for thiazolidinone compounds based on published findings. The specific values are illustrative.
Table 1: Structure-Solubility Relationships
| R-Group Position | Modification | Expected Impact on Aqueous Solubility | Rationale |
| N3-position | Addition of a basic amine (e.g., -CH2CH2N(CH3)2) | Increase | Forms a salt at physiological pH. |
| C5-arylidene | Addition of a carboxylic acid (-COOH) | Increase | Ionizable acidic group. |
| C5-arylidene | Replacement of a -CF3 group with an -OH group | Increase | Increases polarity and H-bonding capacity. |
| C2-position | Addition of a long alkyl chain | Decrease | Increases lipophilicity. |
Table 2: Structure-Metabolic Stability Relationships
| R-Group Position | Modification | Expected Impact on Metabolic Stability (t½ in HLM) | Rationale |
| C5-arylidene para-position | H to F substitution | Increase | Blocks a potential site of aromatic oxidation. |
| N3-position | N-dealkylation of a terminal methyl group | Increase | Removal of a labile group. |
| General | Introduction of a hydrophilic group (e.g., sulfonamide) | Increase | May reduce affinity for CYP enzymes.[4] |
| C5-position | 5-benzylidene thiohydantoin | Decrease | Identified as a potentially labile motif.[4] |
Visualizations
Below are diagrams created using the DOT language to visualize key workflows and relationships in ADME optimization.
Caption: General workflow for ADME screening of thiazolidinone compounds.
Caption: Troubleshooting workflow for addressing poor aqueous solubility.
Caption: Logical relationships between structural modifications and ADME properties.
References
- 1. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Bioactivity of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile as a Metabotropic Glutamate Receptor 5 (mGluR5) Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile and its analogs as potent antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5). The data presented is based on published experimental findings for structurally related compounds, providing a strong basis for validating the potential bioactivity of the target compound.
Introduction to mGluR5 and its Antagonists
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. The mGluR5 subtype, in particular, is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Parkinson's disease, and addiction, making it a significant target for therapeutic drug development.[1] Antagonists of mGluR5, such as the well-characterized compounds MPEP and MTEP, have shown promise in preclinical studies. This guide focuses on validating the bioactivity of this compound, a compound sharing the core thiazole structure of potent mGluR5 antagonists.
Comparative Bioactivity Data
| Compound | Target | Assay Type | IC50 | Reference Compound | IC50 (Reference) |
| 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | Radioligand Binding Assay | 36 pM | MPEP | 36 nM |
| 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | Phosphoinositol Hydrolysis Assay | 0.714 pM | MTEP | 5 nM |
| 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) | mGluR5 | Ca2+-flux assay | 5 nM | - | - |
| 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) | mGluR5 | Phosphoinositide Hydrolysis Assay | 36 nM | - | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for characterizing mGluR5 antagonists.
Caption: mGluR5 signaling cascade upon glutamate binding and its inhibition by an antagonist.
Caption: Experimental workflow for validating the bioactivity of an mGluR5 antagonist.
Experimental Protocols
[³H]MPEP Radioligand Binding Assay
This protocol is adapted from established methods for determining the affinity of a test compound for the mGluR5 receptor.[4]
Materials:
-
HEK293 cells expressing rat mGluR5
-
Assay Buffer: 50 mM Tris/0.9% NaCl, pH 7.4
-
[³H]methoxyPEPy (Radioligand)
-
MPEP (for non-specific binding determination)
-
Test compound (this compound)
-
96-deep-well assay plates
-
Filter plates (e.g., Brandel Inc.)
-
Scintillation fluid
-
Scintillation counter (e.g., TopCount; PerkinElmer)
Procedure:
-
Prepare membranes from HEK293 cells expressing rat mGluR5.
-
Dilute the test compound and MPEP (for non-specific binding) in assay buffer to a 5x stock concentration.
-
Add 100 µl of the test compound or MPEP (final concentration for non-specific binding, e.g., 5 µM) to the respective wells of a 96-deep-well plate.
-
Add 100 µl of [³H]methoxyPEPy diluted in assay buffer to each well.
-
Add 300 µl of the diluted cell membranes (e.g., 40 µ g/well ) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester.
-
Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.
-
Add 40 µl of scintillation fluid to each well of the dried filter plate.
-
Determine the membrane-bound radioactivity by scintillation counting.
-
Calculate specific binding by subtracting the non-specific binding (in the presence of excess MPEP) from the total binding.
-
Generate concentration-response curves and calculate the IC50 value for the test compound using a four-parameter logistical equation.
Phosphoinositide (PI) Hydrolysis Assay
This protocol measures the functional antagonism of the mGluR5 receptor by quantifying the inhibition of agonist-induced inositol monophosphate (IP) accumulation.[5][6][7]
Materials:
-
Cultured rat cortical neurons or other suitable cells expressing mGluR5
-
[³H]myo-inositol
-
Lithium chloride (LiCl)
-
mGluR5 agonist (e.g., CHPG)
-
Test compound (this compound)
-
Perchloric acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Label the cells by incubating them with [³H]myo-inositol for 24-48 hours.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with LiCl (e.g., 10 mM) for a specified time to inhibit inositol monophosphatase.
-
Add the test compound at various concentrations and incubate for a defined period.
-
Stimulate the cells with an mGluR5 agonist (e.g., CHPG) for a specified time (e.g., 45 minutes).
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples and separate the inositol phosphates from free inositol using anion-exchange chromatography with Dowex resin.
-
Elute the total [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value of the test compound by measuring its ability to inhibit the agonist-induced accumulation of [³H]inositol phosphates.
Conclusion
The available data on the fluorinated analog of this compound strongly suggests that this class of compounds possesses exceptionally high affinity and potency as mGluR5 antagonists. The picomolar IC50 values of the analog place it among the most potent mGluR5 modulators discovered. The provided experimental protocols offer a robust framework for the direct validation and characterization of this compound. Further investigation of this compound is warranted to fully elucidate its therapeutic potential in treating CNS disorders associated with mGluR5 dysfunction.
References
- 1. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile and Other mGluR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate receptor 5 (mGluR5) antagonist 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile and its close analog, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), against other prominent mGluR5 negative allosteric modulators (NAMs): MPEP, Mavoglurant, Fenobam, and Basimglurant. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to mGluR5 Antagonism
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including fragile X syndrome, Parkinson's disease, depression, anxiety, and chronic pain. Consequently, the development of selective mGluR5 antagonists has been a significant focus of neuroscience research and drug discovery. This guide focuses on a comparative analysis of several key non-competitive mGluR5 antagonists.
Comparative Analysis of mGluR5 Antagonists
The following sections and tables provide a detailed comparison of this compound (and its close analog MTEP) with other well-characterized mGluR5 antagonists.
In Vitro Potency and Selectivity
The in vitro potency of these antagonists is typically determined through functional assays measuring the inhibition of agonist-induced intracellular signaling, such as calcium mobilization or phosphoinositide (PI) hydrolysis, and radioligand binding assays to determine binding affinity.
| Compound | IC50 (nM) | Ki (nM) | Selectivity Profile |
| MTEP | 5 (Ca2+-flux assay)[1] | 16 (displacement of [3H]methoxymethyl-MTEP) | Highly selective for mGluR5 over mGluR1 and other mGluR subtypes.[1][2] |
| MPEP | 36 (quisqualate-stimulated PI hydrolysis)[3] | 6.7 (displacement of [3H]fenobam)[4] | Selective for mGluR5, but with known off-target effects, including inhibition of NMDA receptors at higher concentrations.[2] |
| Mavoglurant (AFQ056) | 30 (functional assay)[5][6] | 47 (displacement of [3H]-AAE327)[5] | >300-fold selectivity for mGluR5 over a panel of 238 other targets.[5][6] |
| Fenobam | 58 (quisqualate-evoked Ca2+ response)[4] | 31 (human mGluR5), 54 (rat mGluR5) | Selective for mGluR5; devoid of GABAergic activity.[4] |
| Basimglurant (RG7090) | 7.0 (quisqualate-induced Ca2+ mobilization), 5.9 (PI hydrolysis) | 1.4 (displacement of [3H]-ABP688), 35.6 (displacement of [3H]-MPEP) | Highly selective for mGluR5 over other mGluR subtypes. |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of these mGluR5 antagonists has been evaluated in various animal models of human diseases.
| Compound | Preclinical Model | Observed Effect |
| MTEP | Rodent models of anxiety | Anxiolytic-like effects. |
| Rat lithium-pilocarpine model of epilepsy | Neuroprotective effect, but did not prevent spontaneous recurrent seizures. | |
| MPEP | Rodent models of inflammatory pain | Anti-hyperalgesic activity.[3] |
| Mouse model of Fragile X syndrome | Reduction in locomotor activity.[3] | |
| Rat 6-hydroxydopamine (6-OHDA) model of Parkinson's disease | Attenuation of parkinsonian motor deficits. | |
| Mavoglurant (AFQ056) | Mouse model of stress-induced hyperthermia | Dose-dependent inhibition.[5] |
| Rat model of escalated cocaine self-administration | Reduction in cocaine self-administration. | |
| Fenobam | Mouse models of pain (formalin-induced, inflammation-induced thermal hypersensitivity) | Analgesic properties. |
| Rodent models of anxiety (Vogel conflict test, Geller-Seifter conflict test) | Anxiolytic activity.[4] | |
| Basimglurant (RG7090) | Rodent models | Antidepressant, anxiolytic-like, and antinociceptive features. |
Pharmacokinetic Properties
Pharmacokinetic profiles are crucial for determining the suitability of a compound for in vivo studies.
| Compound | Bioavailability | Half-life | Brain Penetration |
| MTEP | Orally active | ~0.5 hours (rat, oral) | Good |
| MPEP | Orally active | ~2 hours (rat, oral) | Good |
| Mavoglurant (AFQ056) | 32% (rat, oral)[5] | 2.9 hours (rat, oral)[5] | Moderate |
| Fenobam | Orally active | Rapid clearance | Rapidly concentrated in the brain. |
| Basimglurant (RG7090) | ~50% (rats and monkeys)[3] | ~7 hours (rat), ~20 hours (monkey)[3] | Good |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Activation of mGluR5, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This pathway plays a crucial role in modulating synaptic function.
Caption: mGluR5 signaling cascade.
Experimental Workflow for mGluR5 Antagonist Screening
A common workflow for identifying and characterizing mGluR5 antagonists involves a series of in vitro assays to determine potency, selectivity, and mechanism of action.
Caption: Workflow for mGluR5 antagonist screening.
Experimental Protocols
Fluorescence-Based Calcium Flux Assay
This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing mGluR5.
-
Cell Culture: HEK293 cells stably expressing human or rat mGluR5 are plated in 384-well microplates and cultured overnight.
-
Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the cells are incubated to allow dye uptake.
-
Compound Addition: Test compounds at various concentrations are added to the wells and incubated for a short period.
-
Agonist Stimulation: An mGluR5 agonist (e.g., quisqualate or glutamate) is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the test compound is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Phosphoinositide (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of mGluR5 activation, to assess antagonist activity.
-
Cell Labeling: Cells expressing mGluR5 are incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Compound Incubation: The cells are pre-incubated with the test antagonist at various concentrations.
-
Agonist Challenge: An mGluR5 agonist is added to stimulate the receptor and induce PI hydrolysis.
-
IP Extraction: The reaction is terminated, and the accumulated [³H]-inositol phosphates are extracted from the cells.
-
Quantification: The amount of radioactivity in the extracted IPs is measured using liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the antagonist on agonist-stimulated IP accumulation is calculated to determine its IC50 value.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the mGluR5 receptor by competing with the binding of a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing mGluR5 are prepared from cultured cells or brain tissue.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [³H]-MPEP or another suitable radioligand) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its IC50, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Conclusion
The choice of an mGluR5 antagonist for research purposes depends on the specific requirements of the study.
-
This compound and its analog MTEP offer high potency and selectivity, making them excellent tools for studies requiring specific mGluR5 blockade with minimal off-target effects.[1][2]
-
MPEP , while a widely used tool, exhibits off-target activity at NMDA receptors, which should be considered when interpreting results.[2]
-
Mavoglurant and Basimglurant are potent and highly selective antagonists with favorable pharmacokinetic profiles that have been advanced into clinical trials, making them relevant for translational research.[5][6]
-
Fenobam is a clinically validated anxiolytic that was later identified as a potent and selective mGluR5 antagonist, providing a unique translational link between preclinical and clinical findings.[4]
Researchers should carefully consider the potency, selectivity, pharmacokinetic properties, and intended application when selecting an mGluR5 antagonist for their experimental designs. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. Basimglurant for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basimglurant - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Basimglurant | GluR | TargetMol [targetmol.com]
Navigating the Thiazole Scaffold: A Comparative Guide to the In Vivo Efficacy of Anticancer Agents
For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapies. This guide provides a comparative overview of the in vivo efficacy of representative 4-(1,3-thiazol-4-yl)benzonitrile derivatives and related analogues, offering a valuable resource for those engaged in the development of novel cancer therapeutics.
This guide synthesizes available preclinical data from various studies to present a comparative analysis of the in vivo antitumor activity of different thiazole-based compounds. While direct head-to-head in vivo efficacy studies for 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile derivatives remain limited in publicly accessible literature, this guide draws upon data from structurally related compounds to provide a meaningful comparison and highlight key structure-activity relationships.
Comparative In Vivo Efficacy of Thiazole-Based Anticancer Agents
The following table summarizes the in vivo efficacy of selected thiazole derivatives from different chemical series, providing a snapshot of their performance in preclinical xenograft models. These compounds, while not all being this compound derivatives, share the core thiazole-benzonitrile-like pharmacophore and have demonstrated significant antitumor activity.
| Compound ID | Derivative Class | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 6f | Thiazole-2-carboxamide | Human Lung Cancer Xenograft | 10 mg/kg | 84.3% | [1] |
| Compound 9a | 2-(4-Aminophenyl)benzothiazole | Human Mammary Carcinoma (MCF-7) Xenograft | Not specified | Potent growth inhibition | [2] |
| ITH-6 | Indanone-based thiazolyl hydrazone | Colorectal Cancer (HT-29 & KM 12) Xenografts | Not specified | Significant decrease in tumor size | |
| The-0504 | Nanoferritin-encapsulated Topoisomerase I inhibitor | Triple-negative breast cancer xenografts (MDA-MB 468 & MDA-MB 157) | Not specified | 92.2% | [3] |
Note: Direct comparison of TGI values should be approached with caution due to variations in experimental models, dosing schedules, and endpoint measurements across different studies.
In-Depth Look at Experimental Protocols
Understanding the methodologies behind the data is crucial for its interpretation. Below are the detailed experimental protocols for the key in vivo efficacy studies cited.
Protocol for Thiazole-2-carboxamide Derivative (Compound 6f)[1]
-
Animal Model: Nude mice bearing human lung cancer xenografts.
-
Cell Line: Specific human lung cancer cell line not detailed in the abstract.
-
Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.
-
Treatment Group: Compound 6f administered at a dosage of 10 mg/kg. The route and frequency of administration are not specified in the abstract.
-
Control Group: A positive control, AZD9291, was used for comparison.
-
Efficacy Endpoint: Tumor inhibition rate was calculated at the end of the study.
Protocol for 2-(4-Aminophenyl)benzothiazole Derivative (Compound 9a)[2]
-
Animal Model: Nude mice.
-
Cancer Models: Human mammary carcinoma models, including ER+ (MCF-7 and BO) and ER- (MT-1 and MT-3) tumors.
-
Tumor Implantation: Not specified.
-
Treatment Group: Administered with Compound 9a. Dosage and administration route are not detailed in the abstract.
-
Efficacy Endpoint: Evaluation of tumor growth inhibition.
Protocol for Indanone-based Thiazolyl Hydrazone Derivative (ITH-6)
-
Animal Model: Mice.
-
Tumor Models: HT-29 and KM 12 colorectal tumor xenografts.
-
Tumor Implantation: Not specified.
-
Treatment Group: Administered with ITH-6. Dosage and administration route are not detailed.
-
Efficacy Endpoint: Measurement of tumor size, growth rate, and tumor volume.
Protocol for The-0504 (Nanoferritin-encapsulated drug)[3]
-
Animal Model: Murine xenograft models.
-
Tumor Models: Triple-negative breast cancer (MDA-MB 468 and MDA-MB 157).
-
Treatment Group: Administered with The-0504.
-
Efficacy Endpoint: Tumor Growth Inhibition and Overall Response Rate.
Visualizing the Landscape of Thiazole-Based Cancer Therapy
To better understand the context of these findings, the following diagrams illustrate a generalized signaling pathway targeted by many thiazole-based kinase inhibitors and a typical workflow for in vivo anticancer drug evaluation.
Caption: Generalized signaling pathway targeted by thiazole-based kinase inhibitors.
Caption: Standard workflow for in vivo evaluation of anticancer drug efficacy.
References
- 1. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [benthamscience.com]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Widespread in vivo efficacy of The-0504: A conditionally-activatable nanoferritin for tumor-agnostic targeting of CD71-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazole and Triazole Benzonitrile Derivatives: Unveiling Their Therapeutic Potential
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, thiazole and triazole scaffolds have emerged as privileged structures in medicinal chemistry, owing to their diverse pharmacological activities. This guide provides a comparative analysis of thiazole and triazole benzonitrile derivatives, focusing on their antimicrobial and anticancer properties, supported by experimental data and detailed methodologies.
This analysis delves into the biological performance of representative thiazole and triazole benzonitrile derivatives, summarizing key quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for the cited biological assays are provided to ensure reproducibility and facilitate further research. Additionally, crucial signaling pathways implicated in the mechanism of action of these compounds are visualized using Graphviz diagrams, offering a clear graphical representation of their molecular targets.
Antimicrobial Activity: A Head-to-Head Comparison
The antimicrobial potential of thiazole and triazole derivatives is a significant area of investigation. Here, we compare a representative thiazole benzonitrile derivative with a series of 1H-1,2,4-triazolyl derivatives to assess their efficacy against various microbial strains.
A study on thiazole-based derivatives featuring a benzonitrile functionality reported the synthesis and evaluation of (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile.[1] This compound exhibited notable antibacterial activity. In a separate study, a series of new 1H-1,2,4-triazolyl derivatives were synthesized and tested for their antimicrobial properties, demonstrating potent activity against a range of bacteria and fungi.[2][3]
While a direct comparative study under identical conditions is not available in the reviewed literature, the available data for these representative compounds are presented below to offer insights into their relative antimicrobial potential.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli | B. subtilis | Fungal Strains | Reference |
| Thiazole Benzonitrile Derivative | 3.9 | 3.9 | 125 (R. oryzae, P. chrysogenum) | [1] |
| 1H-1,2,4-Triazolyl Derivative (Compound 5b) | 0.4-3.3 | - | - | [2] |
| 1H-1,2,4-Triazolyl Derivative (Compound 4a) | - | - | Better than ketoconazole and bifonazole | [2] |
Note: A direct comparison is challenging due to different bacterial and fungal strains and testing conditions. The data is presented to showcase the potential of each class of compounds.
Anticancer Activity: Evaluating Cytotoxic Potential
Thiazole and triazole derivatives have demonstrated significant promise as anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines. This section compares the anticancer activity of representative derivatives from both classes.
Research has shown that novel 1,2,4-triazole derivatives exhibit remarkable antiproliferative activity against various cancer cell lines.[4][5] For instance, certain bis-triazole derivatives have shown high cytotoxicity with IC50 values in the sub-micromolar range.[6] Similarly, flavone-1,2,3-triazole hybrids have also demonstrated significant antiproliferative effects.[7] On the other hand, numerous thiazole derivatives have been reported to possess potent anticancer activity through various mechanisms of action.
The following table summarizes the in vitro anticancer activity of representative thiazole and triazole derivatives against different cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole | Bis-triazole (Compound 12c) | EAC cells | 0.55 | [6] |
| Triazole | Flavone-1,2,3-triazole hybrid (Compound 10) | HeLa | Sub-micromolar | [7] |
| Triazole | 1,2,4-Triazole derivative (Compound 7d) | HeLa | < 12 | [5] |
| Thiazole | Thiazole-based derivatives | - | - | Data for a specific benzonitrile derivative was not available for direct comparison |
Note: The presented data is from different studies and should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and further exploration of the presented findings, detailed protocols for the key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.[2][3][8][9][10]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Controls: A positive control well (containing only the growth medium and the microorganism) and a negative control well (containing only the growth medium) are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11][12][13][14][15]
Workflow for MTT Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours (e.g., 1.5 hours at 37°C).
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 492 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways in Cancer
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for rational drug design. Thiazole and triazole derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][16][17][18][19] Its dysregulation is frequently observed in various cancers, making it an attractive target for anticancer therapies.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[7][20][21][22] Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a major route for apoptosis induction.
References
- 1. Secure Verification [radar.ibiss.bg.ac.rs]
- 2. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 19. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Benchmarking 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile Analogues Against Known mGluR5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a key structural motif, 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile, present in antagonists of the metabotropic glutamate receptor 5 (mGluR5), against established inhibitors. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting mGluR5, a receptor implicated in a range of neurological and psychiatric disorders.
Comparative Inhibitory Activity at mGluR5
The following table summarizes the in vitro inhibitory potency of a key analogue containing the this compound scaffold against two well-characterized mGluR5 antagonists, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) and 2-Methyl-6-(phenylethynyl)pyridine (MPEP). The data highlights the exceptional potency of the fluorinated benzonitrile derivative.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| F-MTEB | mGluR5 | Ca2+ Flux Assay | 1.45 | 0.08 |
| MTEP | mGluR5 | Ca2+ Flux Assay | 5 | 16 |
| MPEP | mGluR5 | Phosphoinositide Hydrolysis | 36 | - |
F-MTEB (3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile) is a close structural analogue of the core topic compound.
Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay for mGluR5 Activity
This functional assay is a robust method to determine the potency of mGluR5 antagonists by measuring their ability to inhibit agonist-induced PI hydrolysis.
1. Cell Culture and Labeling:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 are cultured in appropriate media.
-
Cells are seeded into 24-well plates and grown to near confluency.
-
The cells are then labeled overnight with [³H]myo-inositol (1 µCi/mL) in inositol-free medium to allow for incorporation of the radiolabel into membrane phosphoinositides.
2. Assay Procedure:
-
The labeling medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl). The LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Cells are pre-incubated with varying concentrations of the test antagonist (e.g., F-MTEB, MTEP, or MPEP) for a defined period (e.g., 30 minutes).
-
The mGluR5 agonist, (S)-3,5-dihydroxyphenylglycine (DHPG), is then added at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubated for a further period (e.g., 60 minutes).
3. Measurement of [³H]Inositol Phosphates:
-
The incubation is terminated by the addition of a cold quenching solution (e.g., 0.5 M trichloroacetic acid).
-
The cell lysates are collected, and the total [³H]IPs are separated from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
The columns are washed, and the [³H]IPs are eluted with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
The radioactivity in the eluate is quantified using liquid scintillation counting.
4. Data Analysis:
-
The amount of [³H]IP accumulation is plotted against the concentration of the antagonist.
-
The IC50 value, the concentration of antagonist that inhibits 50% of the agonist-induced [³H]IP accumulation, is determined by non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the mGluR5 receptor and a typical experimental workflow for evaluating antagonists.
A Comparative Guide to the Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
For researchers and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, a valuable building block in medicinal chemistry. The comparison focuses on the widely-used Hantzsch thiazole synthesis and the versatile Suzuki-Miyaura coupling, offering detailed experimental protocols and a summary of key performance indicators to aid in method selection and optimization.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Hantzsch Thiazole Synthesis | Method 2: Suzuki-Miyaura Coupling |
| Starting Materials | Thioacetamide, 4-Cyanophenacyl bromide | 2-Methyl-4-bromothiazole, 4-Cyanophenylboronic acid |
| Key Reaction Type | Condensation/Cyclization | Palladium-catalyzed cross-coupling |
| Reported Yield | High (e.g., 86% for a key precursor) | Generally high (80-95% for similar couplings) |
| Reaction Conditions | Typically requires heating in a suitable solvent like ethanol. | Requires a palladium catalyst, a ligand, a base, and an appropriate solvent system. Can be performed at room temperature or with heating. |
| Advantages | Often a one-pot reaction, readily available starting materials. | High functional group tolerance, milder reaction conditions are often possible. |
| Disadvantages | The synthesis of the α-haloketone precursor can be an additional step. | Palladium catalysts and boronic acids can be expensive. |
Method 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings. In the context of synthesizing this compound, this method involves the reaction of thioacetamide with an α-haloketone, specifically 4-cyanophenacyl bromide.
Experimental Protocol:
Step 1: Synthesis of 4-Cyanophenacyl Bromide
A solution of 4-acetylbenzonitrile (14.5 g, 100 mmol) in 150 ml of anhydrous ether is prepared. A catalytic amount of aluminum chloride is added to the solution. Subsequently, bromine (5.1 ml, 100 mmol) is added dropwise at room temperature, and the mixture is stirred for 30 minutes. The resulting precipitate is collected and dried to yield p-cyanophenacyl bromide.[1]
-
Yield: 19.34 g (86%)
-
Melting Point: 85°-86° C
Step 2: Synthesis of this compound
Note: A specific, reproducible protocol with a reported yield for this step was not found in the searched literature. The following is a generalized procedure based on the principles of the Hantzsch synthesis.
In a round-bottom flask, 4-cyanophenacyl bromide (1 equivalent) and thioacetamide (1 equivalent) are dissolved in a suitable solvent such as ethanol. The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.
Synthesis Workflow: Hantzsch Method
Caption: Hantzsch synthesis workflow for the target compound.
Method 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. To synthesize this compound, this method would typically involve the coupling of a halogenated 2-methylthiazole, such as 2-methyl-4-bromothiazole, with 4-cyanophenylboronic acid.
Experimental Protocol:
Note: A specific, reproducible protocol with a reported yield for this particular Suzuki-Miyaura coupling was not found in the searched literature. The following is a generalized procedure based on established Suzuki-Miyaura coupling conditions.
In a reaction vessel, 2-methyl-4-bromothiazole (1 equivalent), 4-cyanophenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by an appropriate analytical technique such as GC-MS or LC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound. For similar Suzuki coupling reactions involving heterocyclic compounds, yields are often reported in the range of 80-95%.
Synthesis Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow for the target compound.
Reproducibility and Method Selection
Both the Hantzsch synthesis and the Suzuki-Miyaura coupling are well-established reactions in organic chemistry and are generally considered reproducible. The choice between the two methods will often depend on factors such as the availability and cost of starting materials and reagents, the desired scale of the synthesis, and the specific equipment available.
The Hantzsch synthesis offers a straightforward approach, particularly if the α-haloketone precursor is readily available or can be synthesized in high yield. The Suzuki-Miyaura coupling, on the other hand, provides greater flexibility and tolerance for various functional groups, which can be advantageous in the synthesis of complex molecules. However, the cost of palladium catalysts and boronic acids may be a consideration for large-scale production.
For optimal reproducibility, careful control of reaction parameters such as temperature, reaction time, and the purity of reagents and solvents is crucial for both methods. It is recommended that small-scale pilot reactions are conducted to optimize conditions before scaling up the synthesis.
References
Head-to-Head Comparison of Novel Thiazole Compounds in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. This guide provides a head-to-head comparison of the in vitro efficacy of several recently developed thiazole compounds, supported by experimental data and detailed protocols to aid in the evaluation and selection of candidates for further investigation.
Comparative Antibacterial Activity of Novel Thiazole Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various novel thiazole compounds against a panel of Gram-positive and Gram-negative bacteria. The data has been compiled from multiple studies to provide a comparative overview. Lower MIC values indicate greater antibacterial potency.
| Compound ID/Series | Target Bacteria | MIC (µg/mL) | Reference |
| Thiazole-Quinolinium Derivatives | |||
| Compound 5a | Staphylococcus aureus (MRSA) | 1 - 8 | [1] |
| Compound 5b | Staphylococcus aureus (MRSA) | 1 - 8 | [1] |
| Compound 5a | Vancomycin-Resistant Enterococcus (VRE) | 2 - 16 | [1] |
| Compound 5b | Vancomycin-Resistant Enterococcus (VRE) | 2 - 16 | [1] |
| Heteroaryl(aryl) Thiazole Derivatives | |||
| Compound 3 | Staphylococcus aureus | 0.23 - 0.70 | [2] |
| Compound 3 | Escherichia coli | 0.23 - 0.70 | [2] |
| Compound 2 | Staphylococcus aureus | >0.17 | [2] |
| Compound 4 | Escherichia coli | 0.17 | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine Derivatives | |||
| Compound 43a | Staphylococcus aureus | 16.1 (µM) | [1] |
| Compound 43a | Escherichia coli | 16.1 (µM) | [1] |
| Compound 43c | Bacillus subtilis | 28.8 (µM) | [1] |
| Thiazole-Based Schiff Base Compounds | |||
| Compound 59 | Staphylococcus aureus | - (15.00 ± 0.01 mm inhibition zone at 200 µg/mL) | [1] |
| Compound 59 | Escherichia coli | - (14.40 ± 0.04 mm inhibition zone at 200 µg/mL) | [1] |
| 2-Aminothiazole Derivatives | |||
| Compound 44a | Pseudomonas aeruginosa | - (Significant inhibition at 375 µg/mL) | [1] |
| Compound 44b | Staphylococcus epidermidis | - (Significant inhibition at 250 µg/mL) | [1] |
Experimental Protocols
Detailed methodologies for the key antibacterial assays are provided below to ensure reproducibility and standardization of results.
Broth Microdilution Method for MIC Determination
This method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The procedure is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth (e.g., Mueller-Hinton Broth).
- Antimicrobial Agent: Stock solution of the thiazole compound of known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
- Aseptically pick several colonies of the test bacterium from an agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6][7]
3. Assay Procedure:
- Perform serial two-fold dilutions of the thiazole compound in CAMHB directly in the 96-well plate.
- Add the prepared bacterial inoculum to each well.
- Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- Incubate the plates at 35-37°C for 16-20 hours.[8]
4. Interpretation of Results:
- The MIC is the lowest concentration of the thiazole compound that completely inhibits visible growth of the bacterium.[6]
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for the antimicrobial activity of a compound.
1. Preparation of Materials:
- Bacterial Culture: A standardized inoculum of the test bacterium (as prepared for the broth microdilution method).
- Agar Medium: Mueller-Hinton Agar (MHA) plates.
- Test Compound: Solution of the thiazole compound at a known concentration.
- Equipment: Sterile cotton swabs, sterile cork borer or pipette tip, incubator.
2. Assay Procedure:
- Aseptically swab the entire surface of an MHA plate with the standardized bacterial inoculum to create a uniform lawn.[9]
- Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.[10][11]
- Carefully pipette a fixed volume (e.g., 50-100 µL) of the thiazole compound solution into each well.[10]
- Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
- Incubate the plates at 35-37°C for 16-24 hours.[8]
3. Interpretation of Results:
- Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key signaling pathways targeted by some novel thiazole compounds and a general experimental workflow for antibacterial susceptibility testing.
Conclusion
The presented data highlights the potential of novel thiazole compounds as effective antibacterial agents against a range of pathogenic bacteria, including drug-resistant strains. The provided experimental protocols and workflow diagrams offer a standardized framework for the evaluation of these and other potential antimicrobial candidates. Further in vivo studies and toxicological assessments are warranted to translate these promising in vitro results into clinically viable treatments.
References
- 1. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. scribd.com [scribd.com]
- 8. hereditybio.in [hereditybio.in]
- 9. akjournals.com [akjournals.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzonitrile Compounds in Preclinical Research
A deep dive into the enhanced efficacy of fluorinated benzonitriles, supported by experimental data and detailed protocols for researchers in drug discovery.
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has consistently proven to be a powerful strategy for enhancing therapeutic efficacy. This guide provides a comprehensive comparison of the biological performance of fluorinated benzonitrile compounds against their non-fluorinated counterparts. By examining key experimental data, this report underscores the significant advantages conferred by fluorination, including improved potency and altered cellular activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of fluorinated benzonitriles in their research.
Efficacy Showdown: Fluorinated vs. Non-Fluorinated Compounds
The introduction of fluorine into a benzonitrile scaffold can dramatically influence its biological activity. While direct comparative studies on a single benzonitrile parent molecule are not abundant in publicly available literature, the overarching trend observed across various compound classes, including those structurally related to benzonitriles, points towards a significant enhancement in cytotoxic and antiproliferative activities upon fluorination.
For instance, a study on lepidiline A and C analogues demonstrated a remarkable increase in cytotoxicity against HeLa and A549 cancer cell lines with the introduction of fluorinated benzyl substituents.[1] This principle is further supported by research on other halogenated heterocyclic compounds, where the nature and position of the halogen atom are critical determinants of biological activity.[2][3]
To illustrate the typical data used to compare such compounds, the following table presents a hypothetical comparison based on compiled observations from various studies on halogenated aromatic compounds. This table showcases how the presence of fluorine can lead to lower IC50 values, indicating higher potency.
| Compound ID | Structure | Cell Line | Assay Type | IC50 (µM) |
| BN-01 | Benzonitrile | MCF-7 | MTT Assay | > 100 |
| BN-F-01 | 4-Fluorobenzonitrile | MCF-7 | MTT Assay | 45.2 |
| BN-02 | 2-(Benzylamino)benzonitrile | A549 | MTT Assay | 68.5 |
| BN-F-02 | 2-((4-Fluorobenzyl)amino)benzonitrile | A549 | MTT Assay | 12.3 |
Note: The data in this table is illustrative and compiled from general trends observed in structure-activity relationship studies of halogenated versus non-halogenated aromatic compounds for the purpose of demonstrating the comparative format.
Delving into the Mechanisms: Experimental Protocols
To provide researchers with the tools to conduct their own comparative studies, this section details the methodologies for key experiments used to evaluate the efficacy of benzonitrile compounds.
Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated benzonitriles) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Disruption of the Cytoskeleton: Tubulin Polymerization Assay
Many anticancer agents exert their effects by interfering with microtubule dynamics. A tubulin polymerization assay can determine if a compound inhibits or enhances microtubule assembly.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., from bovine brain), GTP, and a polymerization buffer (e.g., PIPES buffer).
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the treated samples with the controls to determine the effect of the compounds on tubulin polymerization.
Investigating Cell Cycle Arrest
Flow cytometry analysis of the cell cycle can reveal if a compound induces cell cycle arrest at a specific phase (G1, S, or G2/M), which is a common mechanism for antiproliferative agents.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action, it is crucial to understand the signaling pathways that these compounds may modulate. The following diagrams, created using the DOT language, illustrate a common experimental workflow and a key signaling pathway often implicated in cancer cell proliferation.
References
- 1. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 3. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Metabolic Stability of Quinazolinone-Benzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, quinazolinone-benzonitrile derivatives have emerged as a promising area of research, demonstrating potential in various therapeutic indications. A critical factor in the successful development of these compounds into viable drug candidates is their metabolic stability. This guide provides a comparative evaluation of the metabolic stability of quinazolinone-benzonitrile derivatives against other relevant quinazolinone-based compounds, supported by experimental data and detailed methodologies.
Introduction to Metabolic Stability
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound with high metabolic stability is cleared more slowly from the body, which can lead to a longer duration of action and a more favorable pharmacokinetic profile. Conversely, rapid metabolism can result in low bioavailability and the formation of potentially toxic metabolites. Therefore, early assessment of metabolic stability is crucial in the drug discovery and development process.
Key parameters used to quantify metabolic stability in vitro include:
-
Half-life (t½): The time required for the concentration of a compound to decrease by half. A longer half-life generally indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of blood flow. A lower intrinsic clearance value signifies higher metabolic stability.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of various quinazolinone derivatives in human liver microsomes (HLM), a common model for assessing Phase I metabolism.
Table 1: Metabolic Stability of Quinazolinone Derivatives in Human Liver Microsomes
| Compound Class | Specific Derivative | Half-life (t½, min) | % Remaining (at 30 min) | Reference Compound | % Remaining (at 30 min) | Source |
| Quinazolinone-Benzonitrile Analogs | Fluorinated Derivative | Data not specified, but noted as high in vivo stability | - | - | - | [1] |
| Isoquinoline-Tethered Quinazolines (HER2 Inhibitors) | Compound 13f | - | 12 | Lapatinib | 41 | [2] |
| Compound 14c | - | <1 | Lapatinib | 41 | [2] | |
| Compound 14f (Furan moiety) | - | 89 | Lapatinib | 41 | [2] | |
| Compound 14g | - | 23 | Lapatinib | 41 | [2] | |
| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamides | Compound 12 | >40 | - | - | - | [3] |
| Compound 18 | >40 | - | - | - | [3] | |
| Compound 24 | >40 | - | - | - | [3] |
Note: Direct quantitative in vitro metabolic stability data for a broad series of quinazolinone-benzonitrile derivatives is limited in the public domain. The data presented for this class is qualitative.
Analysis of Structure-Metabolic Stability Relationships:
From the available data, several structural features appear to influence the metabolic stability of quinazolinone derivatives:
-
Fluorination: The introduction of fluorine atoms can block sites of metabolism, thereby increasing metabolic stability, as suggested for the fluorinated quinazolinone-benzonitrile derivative.[1]
-
Heterocyclic Moieties: The type of heterocyclic ring system can significantly impact stability. For instance, in the isoquinoline-tethered quinazoline series, the derivative with a furan moiety (14f) exhibited markedly higher metabolic stability compared to those with acetylene or triazole linkers.[2]
-
Side Chains: The nature of side chains plays a crucial role. The presence of an alcohol group in compound 14c led to extremely poor microsomal stability.[2]
-
Substituents on the Benzenesulfonamide Moiety: For the 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamides, specific substitution patterns resulted in compounds with good metabolic stability (t½ > 40 min).[3]
Experimental Protocols
Accurate and reproducible assessment of metabolic stability relies on standardized experimental protocols. Below are detailed methodologies for the most common in vitro assays.
Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s (CYPs), located in the endoplasmic reticulum of liver cells.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
Materials:
-
Pooled human liver microsomes (e.g., from a reputable supplier)
-
Test compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) for quenching
-
Internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw the human liver microsomes on ice. Prepare the NADPH regenerating system and the test compound stock solution in a suitable solvent (e.g., DMSO, ensuring the final concentration is <1%).
-
Incubation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Seal the plate and centrifuge at high speed to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance is then calculated using the half-life and the protein concentration.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transport systems.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved human hepatocytes.
Workflow:
Caption: Workflow for the in vitro hepatocyte stability assay.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and incubation media (e.g., Williams' Medium E)
-
Test compound
-
Acetonitrile (ACN) for quenching
-
Internal standard
-
Culture plates, incubator with shaking capabilities, centrifuge, LC-MS/MS system
Procedure:
-
Cell Preparation: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Gently resuspend the cells in pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).
-
Incubation: Add the test compound to the hepatocyte suspension at the final desired concentration. Incubate the plate at 37°C in a humidified incubator with continuous gentle shaking to keep the cells in suspension.
-
Sampling and Quenching: At various time points, collect aliquots of the cell suspension and immediately quench the metabolic activity by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples to lyse the cells and precipitate proteins. Centrifuge the samples to pellet the cell debris.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound over time.
Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for assessing the potential of a compound to cause drug-drug interactions (DDIs) by inhibiting the activity of major CYP isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Signaling Pathway:
Caption: CYP450 inhibition of fluorogenic substrate metabolism.
Procedure (using a fluorescent probe):
-
Preparation: Prepare serial dilutions of the test compound. In a multi-well plate, add a specific recombinant human CYP isoform, a fluorogenic probe substrate for that isoform, and the test compound at various concentrations.
-
Incubation: Pre-incubate the plate at 37°C.
-
Reaction Initiation: Start the reaction by adding an NADPH regenerating system.
-
Detection: Monitor the increase in fluorescence over time using a plate reader. The fluorescent signal is proportional to the rate of metabolite formation.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value.
Conclusion
The metabolic stability of quinazolinone-benzonitrile derivatives is a critical parameter influencing their potential as therapeutic agents. While specific quantitative data for this subclass is still emerging, comparative analysis with other quinazolinone derivatives provides valuable insights into structure-stability relationships. The experimental protocols detailed in this guide offer a robust framework for researchers to evaluate the metabolic profile of their novel compounds. By integrating these in vitro assays early in the drug discovery process, scientists can more effectively select and optimize candidates with favorable pharmacokinetic properties, ultimately increasing the likelihood of clinical success.
References
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Half-life in Human Liver Microsomes S9 Fraction of Representative Compounds 3a, 5a, 6a, 14a, 17a, 20a, 25a and 25. - Public Library of Science - Figshare [plos.figshare.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Comparative Docking Analysis of Thiazole Derivatives Across Key Therapeutic Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of novel thiazole compounds with critical protein targets implicated in cancer, infectious diseases, and inflammation.
Thiazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of in silico docking studies of various thiazole derivatives against a range of therapeutically relevant protein targets. The data presented herein, summarized from recent scientific literature, offers insights into the structure-activity relationships and potential mechanisms of action of these compounds, aiding in the rational design of more potent and selective drug candidates.
Anticancer Activity of Thiazole Derivatives
Thiazole-containing compounds have shown significant promise as anticancer agents by targeting various proteins involved in cancer cell growth, proliferation, and survival.[1][2] Docking studies have been instrumental in elucidating the binding modes of these derivatives within the active sites of key oncogenic proteins.
A recent study synthesized a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones and evaluated their cytotoxic activity against MCF-7 and HepG2 cancer cell lines.[1][2] Molecular docking of these compounds was performed against four crucial cancer-related proteins: aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2).[1][2]
One of the most active compounds, 4c , exhibited favorable binding affinities towards all four protein targets.[1] Notably, it demonstrated a strong interaction with the active site of aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. The docking results for compound 4c are summarized below:
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| Aromatase | 3S7S | -7.21 | PHE 134, PHE 221, TRP 224, ALA 306, ALA 307, VAL 370, LEU 372, VAL 373, LEU 477, SER 478[1] |
| EGFR | 1M17 | -6.89 | LEU 718, VAL 726, ALA 743, LYS 745, MET 769, LEU 788, THR 790, MET 793, GLY 796, LEU 799, LEU 844[1] |
| CDK2 | 1H1S | -6.54 | ILE 10, GLY 11, VAL 18, ALA 31, LYS 33, VAL 64, PHE 80, PHE 82, LEU 83, HIS 84, GLN 85, ASP 86, LEU 134, GLN 131[1] |
| Bcl-2 | 2O2F | -5.53 | ARG 143[2] |
Another study focused on 2,4-disubstituted thiazole derivatives as potential tubulin polymerization inhibitors.[3] The most potent compound, 8 , displayed significant cytotoxic activity against several cancer cell lines, with IC50 values in the low micromolar range.[3] Docking studies revealed its binding to the colchicine binding site of tubulin.[3]
Antimicrobial Potential of Thiazole Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have been explored as promising candidates, with docking studies suggesting their ability to inhibit essential bacterial enzymes.[4][5][6]
One investigation synthesized a series of thiazole-based chalcones and evaluated their antimicrobial activity.[4] Docking studies suggested that these compounds may exert their antibacterial effects by inhibiting DNA gyrase, GyrB, and MurA.[4]
Another study reported on new heteroaryl(aryl) thiazole derivatives with antibacterial and antifungal properties.[5] Docking simulations predicted that the antibacterial activity could be attributed to the inhibition of E. coli MurB enzyme, while the antifungal activity may result from the inhibition of 14α-lanosterol demethylase.[5]
A series of 2,4-disubstituted thiazoles were synthesized and showed significant antimicrobial activity.[6] Molecular docking studies indicated that these compounds have a strong affinity for glucosamine-6-phosphate synthase, a key enzyme in the bacterial cell wall biosynthesis pathway.[6]
Anti-inflammatory Effects of Thiazole Derivatives
Thiazole-based compounds have also demonstrated anti-inflammatory properties. A study on 5-methylthiazole-thiazolidinone conjugates identified them as potential anti-inflammatory agents.[7] The investigation revealed that these compounds selectively inhibit cyclooxygenase-1 (COX-1) over COX-2.[7] Docking studies against the COX-1 active site highlighted the importance of the Arg120 residue for the observed activity.[7]
Methodologies
Molecular Docking Protocol
The general workflow for the molecular docking studies cited in this guide is outlined below. Specific parameters and software may vary between studies.
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogens and charges are added. The 2D structures of the thiazole derivatives are sketched and converted to 3D structures, followed by energy minimization.
Docking Simulation: A grid box is defined around the active site of the target protein. The prepared ligands are then docked into this grid box using a specific docking algorithm (e.g., AutoDock, MOE-Dock). The algorithm explores various conformations and orientations of the ligand within the active site.
Analysis of Results: The resulting docked poses are evaluated based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.
Signaling Pathways
The protein targets discussed in this guide are involved in various critical signaling pathways. Understanding these pathways provides context for the therapeutic potential of thiazole derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival. Its dysregulation is a hallmark of many cancers.
Bcl-2 and Apoptosis
B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein. Its inhibition can promote programmed cell death in cancer cells.
This comparative guide highlights the significant potential of thiazole derivatives as a versatile scaffold for the development of novel therapeutics. The presented docking data, methodologies, and pathway diagrams provide a valuable resource for researchers in the field of drug discovery and design. Further experimental validation is crucial to confirm the in silico findings and advance the development of these promising compounds. to confirm the in silico findings and advance the development of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, a compound utilized in pharmaceutical research and development, is critical to ensure laboratory safety and environmental protection. Due to its potential hazards, this chemical must be managed as hazardous waste, following stringent protocols to mitigate risks to researchers and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact molecule may not be readily available, data from structurally similar benzonitrile and thiazole derivatives indicate that this compound should be handled with care.[1][2][3][4][5] It is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect for tears before use. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional and local regulations for hazardous waste.[6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][9]
-
Waste Minimization: The first step in responsible waste management is to minimize the generation of waste.[7][8] This can be achieved by carefully planning experiments to use the smallest feasible amount of the chemical.
-
Segregation of Waste: Do not mix this compound with other waste streams.[6][8] It should be collected in a dedicated, properly labeled waste container. Incompatible materials must be kept separate to prevent dangerous reactions.
-
Containerization:
-
Use a chemically compatible container with a secure screw-top cap.[6] The container should be in good condition, free of leaks or cracks.
-
The container should not be filled to more than 90% capacity to allow for expansion and prevent spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or has been in storage for the maximum allowed time (as per institutional policy, often not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled solid waste container.
Table 2: Disposal Guidelines for Contaminated Materials
| Material Type | Disposal Procedure |
| Sharps (needles, etc.) | Place in a designated sharps container for hazardous chemical waste. |
| Solid Waste (gloves, etc.) | Collect in a labeled, sealed bag or container for solid hazardous waste. |
| Empty Containers | Triple rinse the empty container with a suitable solvent. The rinsate must be collected as hazardous waste.[8] |
Emergency Procedures
In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[10] For larger spills, evacuate the area and contact your institution's EHS for assistance.
Logical Flow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Essential Safety and Handling Guide for 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for handling nitrile-containing and heterocyclic aromatic compounds in a laboratory setting.
I. Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards is essential before handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum of 5-mil thickness for splash protection. Double-gloving is recommended for extended procedures. Gloves must be inspected before use and changed immediately upon contamination.[1][2] |
| Eye & Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][3] |
| Body Protection | Laboratory Coat | Should be worn over personal clothing to protect against splashes and splatters.[2][3] |
| Foot Protection | Closed-toe Shoes | Mandatory for entry and work in the laboratory to protect against spills and falling objects.[2][3] |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator with appropriate cartridges if working outside a fume hood or if there is a risk of aerosolization.[4] |
II. Operational Plan: Handling Procedures
1. Engineering Controls:
-
All handling of this compound, including weighing and dilutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
2. Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Use an analytical balance inside the fume hood. Handle the compound with clean spatulas and weighing paper. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. If necessary, use a sonicator or vortex mixer within the fume hood to aid dissolution.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure all joints are properly sealed.
-
Post-Handling: After handling, decontaminate the work surface. Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container.[4] Wash hands thoroughly with soap and water.[6]
III. Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7] |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure proper PPE is worn during cleanup.[7] |
IV. Disposal Plan
All waste containing this compound, including contaminated gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste.[6]
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not pour down the drain.[4][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocols
Caption: Workflow for the safe handling of this compound.
References
- 1. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 4. capotchem.cn [capotchem.cn]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
